2,3-Dihydroxynaphthalene
Description
The CIR Expert Panel concludes that the available data are insufficient to support the safety of 2,3-Naphthalenediol as used in cosmetics.
2,3-Dihydroxynaphthalene has been reported in Magnolia liliiflora with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2,3-diol | |
|---|---|---|
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InChI |
InChI=1S/C10H8O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNGUTKWMSBIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043903 | |
| Record name | 2,3-Dihydroxynaphthalene | |
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Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | 2,3-Dihydroxynaphthalene | |
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Vapor Pressure |
0.00000715 [mmHg] | |
| Record name | 2,3-Dihydroxynaphthalene | |
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CAS No. |
92-44-4 | |
| Record name | 2,3-Dihydroxynaphthalene | |
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| Record name | 2,3-Dihydroxynaphthalene | |
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| Record name | 2,3-Naphthalenediol | |
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| Record name | Naphthalene-2,3-diol | |
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| Record name | 2,3-NAPHTHALENEDIOL | |
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Foundational & Exploratory
2,3-Dihydroxynaphthalene: A Comprehensive Technical Guide
CAS Number: 92-44-4
This technical guide provides an in-depth overview of 2,3-Dihydroxynaphthalene, a versatile aromatic organic compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, analytical applications, and its emerging role in cancer research.
Chemical and Physical Properties
This compound, also known as 2,3-naphthalenediol, is a polycyclic aromatic hydrocarbon with two hydroxyl groups. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 92-44-4 | [1][] |
| Molecular Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | White to off-white or reddish-white powder/solid | [3][4] |
| Melting Point | 161-165 °C | [5][6] |
| Boiling Point | 354 °C | [3] |
| Solubility | Slightly soluble in water; Soluble in alcohol and ether. | |
| Flash Point | 175 °C (347 °F) | [6][7] |
| pKa | 9.10 ± 0.40 | [4] |
| InChI Key | JRNGUTKWMSBIBF-UHFFFAOYSA-N | [7][8] |
Synthesis Overview
The industrial synthesis of this compound has traditionally relied on sulfonation and alkali fusion processes. However, these methods are often associated with high energy consumption and the generation of significant acidic and alkaline waste.[9] More environmentally friendly approaches are being developed. One such patented method involves the direct oxidation of naphthalene (B1677914) using hydrogen peroxide in the presence of a catalyst and a phase transfer agent.[9]
Below is a generalized workflow for a modern synthesis approach.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocols
Determination of Iron in Seawater using Cathodic Stripping Voltammetry
This compound is an effective complexing agent for various metal ions, including iron.[10] This property is utilized in analytical chemistry for the determination of trace metals. The following is a detailed protocol for the chemical speciation of iron in seawater using cathodic stripping voltammetry (CSV) with this compound (DHN) as the competing ligand.
1. Reagents and Solutions:
-
This compound (DHN) Stock Solution (1 mM): Dissolve the appropriate amount of this compound in methanol.
-
EDTA Stock Solution (0.1 M): Prepare a stock solution of ethylenediaminetetraacetic acid (EDTA) in deionized water.
-
Iron Standard Solutions: Prepare a series of iron standards by diluting a certified iron standard with acidified deionized water.
-
Seawater Sample: Collect seawater samples using clean techniques and store them appropriately.
2. Instrumentation:
-
A voltammetric analyzer with a hanging mercury drop electrode (HMDE), a glassy carbon counter electrode, and an Ag/AgCl reference electrode.
3. Procedure:
-
Sample Preparation: To a 10 mL aliquot of the seawater sample, add DHN to a final concentration of 0.5-1 µM.
-
Equilibration: Allow the sample to equilibrate overnight at its natural pH of approximately 8. This extended equilibration time is crucial due to the slow dissociation of natural iron species.
-
Voltammetric Analysis:
-
Deaerate the sample with nitrogen for 5 minutes.
-
Apply a deposition potential of -0.1 V for a specified time (e.g., 60-300 seconds) while stirring.
-
Stop stirring and allow the solution to rest for 10 seconds.
-
Scan the potential from -0.1 V to -0.8 V using a linear sweep or differential pulse waveform. The iron-DHN complex will produce a peak at approximately -0.45 V.
-
-
Calibration: Calibrate the method by titrating the seawater sample with a known concentration of iron standard. The sensitivity of the method is determined from the slope of the titration curve.
-
Ligand Competition: To determine the concentration and stability of natural iron-binding ligands, perform a titration with DHN and calibrate against EDTA.
4. Data Analysis:
-
The concentration of iron is determined from the peak height of the voltammogram.
-
The concentration and stability constants of the natural iron-binding ligands are calculated from the titration data using appropriate software.
This method offers high sensitivity for iron determination, allowing for low detection limits and shorter analysis times compared to other methods.
Role in Biological Systems and Drug Development
Recent research has highlighted the potential of dihydroxynaphthalene derivatives in cancer therapy. A notable example is 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6), a derivative of this compound, which has been shown to induce apoptosis in human colorectal cancer cells (HCT116).[1][11]
Signaling Pathway of Apoptosis Induction by a this compound Derivative
The pro-apoptotic activity of PNAP-6 is mediated through the activation of the extrinsic apoptosis pathway and the endoplasmic reticulum (ER) stress pathway. The key molecular events are illustrated in the signaling pathway diagram below.
Caption: Signaling pathway of PNAP-6 induced apoptosis in cancer cells.
The study on PNAP-6 demonstrated that it induces G2/M phase cell cycle arrest by downregulating cyclin B1 and CDK1.[11] Furthermore, it triggers apoptosis through two distinct but interconnected pathways. In the extrinsic pathway, PNAP-6 upregulates the Fas death receptor, leading to the activation of caspase-8 and subsequently caspase-3.[1] In parallel, PNAP-6 induces ER stress, evidenced by the increased expression of key markers such as PERK, ATF4, CHOP, p-IRE1α, and XBP-1s, which ultimately also leads to apoptosis.[1][11] These findings suggest that derivatives of this compound are promising candidates for the development of novel anticancer agents.
References
- 1. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Pro-Apoptotic Activity of Novel 3,3′-(Aryl/Alkyl-Methylene)Bis(2-Hydroxynaphthalene-1,4-Dione) Derivatives on Human Cancer Cells via the Induction Reactive Oxygen Species | PLOS One [journals.plos.org]
- 4. Chemical speciation of iron in seawater by cathodic stripping voltammetry with dihydroxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Induction of caspase-dependent apoptosis in melanoma cells by the synthetic compound (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. asdlib.org [asdlib.org]
- 9. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 10. researchgate.net [researchgate.net]
- 11. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 2,3-naphthalenediol
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Naphthalenediol
This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key concepts.
Physical Properties
2,3-Naphthalenediol, also known as 2,3-dihydroxynaphthalene, is a white, powdered solid at room temperature. It is slightly soluble in water and soluble in organic solvents like DMSO.[1][2]
Table 1: Physical Properties of 2,3-Naphthalenediol
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₂ | [3][4] |
| Molecular Weight | 160.17 g/mol | [3][4] |
| Melting Point | 161-165 °C | [3][4] |
| Boiling Point | 353.4 ± 15.0 °C (Predicted) | |
| Appearance | White powder | |
| Solubility | Slightly soluble in water; Soluble in DMSO | [1][2] |
| Vapor Pressure | 0.8 hPa (149 °C) | [4][5] |
| Flash Point | 175 °C (347 °F) | [3][4] |
| pKa | Data not readily available | |
| CAS Number | 92-44-4 | [3][4][6] |
Chemical Properties and Reactivity
2,3-Naphthalenediol is a naphthalenediol, a class of aromatic compounds with two hydroxyl groups attached to a naphthalene (B1677914) core. Its chemical reactivity is characterized by the phenolic hydroxyl groups and the aromatic ring system.
Antioxidant Activity and Oxidation
Like other phenolic compounds, 2,3-naphthalenediol can act as an antioxidant. This activity is attributed to its ability to donate a hydrogen atom from one of its hydroxyl groups to scavenge free radicals. This process results in the formation of a more stable phenoxyl radical. Further oxidation can lead to the formation of a quinone. The tendency to form the corresponding quinone influences its biological activity, with some studies suggesting that certain naphthalenediols show promise as neuroprotective antioxidants due to this property.[7]
The antioxidant mechanism can be visualized as a two-step process where the naphthalenediol is first oxidized to a semiquinone radical, which can then be further oxidized to a stable quinone.
Caption: Simplified oxidation pathway of 2,3-naphthalenediol to its corresponding quinone, illustrating its antioxidant action.
Use in Synthesis
2,3-Naphthalenediol is used as a starting material in the synthesis of various organic compounds, including dyes, pigments, and fluorescent whiteners.[1][3]
Spectral Data
Spectroscopic techniques are crucial for the identification and characterization of 2,3-naphthalenediol.
Table 2: Spectral Data for 2,3-Naphthalenediol
| Technique | Key Features | Source(s) |
| ¹H NMR | Signals corresponding to aromatic protons and hydroxyl protons. | [8] |
| ¹³C NMR | Signals for the ten carbon atoms of the naphthalene ring system, with distinct shifts for the carbons bearing hydroxyl groups. | [9] |
| IR Spectroscopy | Characteristic broad O-H stretching band and C=C stretching bands of the aromatic ring. | [10] |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the naphthalene chromophore. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and synthesis of 2,3-naphthalenediol.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a common method for determining the purity of 2,3-naphthalenediol.
Experimental Workflow for HPLC Analysis:
Caption: A typical workflow for the HPLC analysis of 2,3-naphthalenediol, from sample preparation to data analysis.
Methodology:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a small amount of acid like phosphoric or acetic acid) is employed. The composition can be isocratic or a gradient.
-
Detection: UV detection is commonly used, with the wavelength set to an absorption maximum of 2,3-naphthalenediol.
-
Sample Preparation: A known concentration of 2,3-naphthalenediol is dissolved in a suitable solvent (e.g., the mobile phase) to prepare a standard solution. The sample to be analyzed is prepared similarly.
-
Injection: A small volume of the standard and sample solutions is injected into the HPLC system.
-
Data Analysis: The retention time and peak area of the analyte are determined from the chromatogram. Purity is calculated by comparing the peak area of the analyte to the total area of all peaks.
Synthesis of 2,3-Naphthalenediol (Representative Protocol)
While a specific, detailed protocol for the synthesis of 2,3-naphthalenediol was not found in the initial search, a general method for the preparation of dihydroxynaphthalenes involves the hydrolysis of the corresponding naphthalenedisulfonic acid. The following is a representative protocol adapted from the synthesis of a related compound, 1,5-dihydroxynaphthalene.[11]
Reaction Scheme:
Naphthalene-2,3-disulfonic acid + NaOH → Sodium 2,3-naphthalenediolate + Na₂SO₃ + H₂O Sodium 2,3-naphthalenediolate + H⁺ → 2,3-Naphthalenediol + Na⁺
Methodology:
-
Sulfonation: Naphthalene is reacted with excess sulfuric acid to produce naphthalene-2,3-disulfonic acid. This step often requires elevated temperatures.
-
Hydrolysis (Fusion): The naphthalene-2,3-disulfonic acid is then fused with a strong base, such as sodium hydroxide, at high temperatures. This reaction cleaves the sulfonic acid groups and replaces them with hydroxyl groups, forming the disodium (B8443419) salt of 2,3-naphthalenediol.
-
Acidification: The reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid or sulfuric acid. This protonates the phenoxide ions, leading to the precipitation of 2,3-naphthalenediol.
-
Purification: The crude 2,3-naphthalenediol is collected by filtration and can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A small amount of 2,3-naphthalenediol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Spectroscopy Parameters (Typical):
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds between scans to allow for full relaxation of the protons.
¹³C NMR Spectroscopy Parameters (Typical):
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Solid State (KBr Pellet): A small amount of 2,3-naphthalenediol is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Nujol Mull: A small amount of the solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
IR Spectroscopy Parameters (Typical):
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Biological Activity
Cytotoxicity and Cytoprotective Effects
Studies have investigated the biological activity of naphthalenediols. In one study, 2,3-naphthalenediol was found to be relatively non-toxic to rat primary cortical neurons and provided excellent protection against oxidative stress induced by a peroxyl radical source, superior to the well-known antioxidant (-)-epigallocatechin (B1671488) gallate (EGCG).[7] The mechanism of both cytotoxicity and cytoprotection is thought to be related to the formation of the corresponding quinone.[7]
Experimental Protocol for Cytotoxicity Assay (MTT Assay - Representative):
-
Cell Seeding: Plate cells (e.g., rat cortical neurons) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2,3-naphthalenediol for a specified period (e.g., 24 hours). Include appropriate controls (untreated cells, vehicle control).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Formazan (B1609692) Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Conclusion
2,3-Naphthalenediol is a well-characterized compound with a range of applications stemming from its physical and chemical properties. Its antioxidant potential and role as a synthetic intermediate make it a compound of interest for researchers in various fields. The experimental protocols provided in this guide offer a foundation for the analysis and utilization of this molecule. Further research into its biological activities and reaction mechanisms will continue to expand its potential applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. akjournals.com [akjournals.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. cosmeticsinfo.org [cosmeticsinfo.org]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Synthesis Routes for 2,3-Dihydroxynaphthalene and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 2,3-dihydroxynaphthalene and its analogues. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis. This document details both traditional and modern synthetic methodologies, complete with experimental protocols, quantitative data for comparison, and graphical representations of synthetic workflows.
Introduction
This compound is a polyhydroxy aromatic compound, specifically a naphthalenediol, with hydroxyl groups at the 2 and 3 positions.[1][2] This molecule and its derivatives are important intermediates in the synthesis of dyes, pigments, fluorescent whiteners, antioxidants, and pharmaceuticals.[3][4] The arrangement of the hydroxyl groups allows for the formation of various heterocyclic systems and coordination complexes, making it a versatile building block in medicinal and materials chemistry.[5][6][7] This guide will explore the most significant methods for its preparation, from historical industrial processes to more recent, environmentally conscious approaches.
Core Synthesis Methodologies
There are two primary strategies for the synthesis of this compound: the traditional multi-step process involving sulfonation and alkali fusion, and a more modern approach based on the direct oxidation of naphthalene (B1677914).
Traditional Route: Sulfonation and Alkali Fusion
The conventional industrial synthesis of dihydroxynaphthalenes has historically relied on a robust, multi-step process starting from naphthalene.[8] This method, while effective, is characterized by harsh reaction conditions, high energy consumption, and the generation of significant waste streams.[9][10] The general pathway involves the sulfonation of a naphthalene derivative, followed by alkali fusion to introduce the hydroxyl groups, and subsequent hydrolysis/acidification.
2.1.1. General Workflow for the Traditional Synthesis of Dihydroxynaphthalenes
References
- 1. CN103880600A - Synthetic method of 2,3-dihydroxy naphthlene - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN108409542B - Method for synthesizing 2, 3-dihydroxynaphthalene - Google Patents [patents.google.com]
The Solubility of 2,3-Dihydroxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3-dihydroxynaphthalene in various solvents. Due to the limited availability of extensive quantitative solubility data for this compound in publicly accessible literature, this document presents the available qualitative and single-point quantitative data. To offer a valuable comparative reference, detailed quantitative solubility data for the closely related isomer, 2,7-dihydroxynaphthalene (B41206), is included, as the solubility behavior of these isomers is expected to be analogous. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate their own data.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₁₀H₈O₂. It belongs to the class of naphthalenediols and is a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Understanding its solubility in different solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures.
Solubility of this compound: Available Data
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. The available data for this compound is summarized below.
Qualitative Solubility
General qualitative solubility information for this compound indicates that it is:
Quantitative Solubility
Specific quantitative solubility data for this compound is sparse. The following values have been reported:
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 4 g/L |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 175 mg/mL[2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 160 mg/mL (Sonication is recommended)[3] |
Comparative Solubility Data: 2,7-Dihydroxynaphthalene
In the absence of comprehensive data for the 2,3-isomer, the solubility of 2,7-dihydroxynaphthalene provides a valuable reference point. A study on the solid-liquid equilibrium of 2,7-dihydroxynaphthalene in eleven organic solvents provides extensive data.
Mole Fraction Solubility of 2,7-Dihydroxynaphthalene at Various Temperatures
The following table summarizes the mole fraction solubility (x₁) of 2,7-dihydroxynaphthalene in various solvents at different temperatures, as determined by gravimetric experiments.
| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| Methanol | 0.0883 | 0.1021 | 0.1174 | 0.1345 | 0.1534 | 0.1745 | 0.1979 | 0.2240 | 0.2530 |
| Ethanol | 0.0989 | 0.1143 | 0.1315 | 0.1507 | 0.1722 | 0.1963 | 0.2233 | 0.2536 | 0.2876 |
| Isopropanol | 0.1057 | 0.1221 | 0.1404 | 0.1609 | 0.1838 | 0.2093 | 0.2379 | 0.2700 | 0.3060 |
| n-Butanol | 0.0945 | 0.1091 | 0.1254 | 0.1438 | 0.1643 | 0.1872 | 0.2132 | 0.2420 | 0.2743 |
| Ethyl Acetate | 0.1018 | 0.1175 | 0.1351 | 0.1548 | 0.1768 | 0.2015 | 0.2294 | 0.2604 | 0.2951 |
| Acetone | 0.0851 | 0.0982 | 0.1129 | 0.1294 | 0.1478 | 0.1685 | 0.1918 | 0.2177 | 0.2468 |
| Acetonitrile | 0.0458 | 0.0528 | 0.0607 | 0.0696 | 0.0795 | 0.0906 | 0.1032 | 0.1171 | 0.1328 |
| Toluene | 0.0028 | 0.0032 | 0.0037 | 0.0043 | 0.0049 | 0.0056 | 0.0063 | 0.0072 | 0.0082 |
| Cyclohexane | 0.0003 | 0.0003 | 0.0004 | 0.0005 | 0.0005 | 0.0006 | 0.0007 | 0.0008 | 0.0009 |
| n-Hexane | 0.0002 | 0.0002 | 0.0003 | 0.0003 | 0.0004 | 0.0004 | 0.0005 | 0.0006 | 0.0006 |
| Water | 0.0001 | 0.0001 | 0.0001 | 0.0002 | 0.0002 | 0.0002 | 0.0002 | 0.0003 | 0.0003 |
Data adapted from a study on 2,7-Dihydroxynaphthalene.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid compound like this compound in various solvents, based on the widely used isothermal equilibrium (shake-flask) method.
Materials and Apparatus
-
Solute: this compound (high purity)
-
Solvents: A range of solvents of interest (e.g., water, methanol, ethanol, acetone, ethyl acetate) of analytical grade or higher.
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath with temperature control (±0.1 °C)
-
Glass vials or flasks with airtight seals
-
Magnetic stirrer and stir bars (optional)
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.
-
Immediately filter the sample through a syringe filter into a clean, dry container. This step is critical to remove any undissolved solid particles.
-
-
Analysis of Solute Concentration:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Measure the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable column and mobile phase).
-
Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.
-
Data Representation
The solubility can be expressed in various units, including:
-
Grams per 100 mL of solvent ( g/100 mL)
-
Molarity (mol/L)
-
Mole fraction (dimensionless)
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the solubility of this compound.
Conclusion
While comprehensive quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides the currently available information and a strong comparative dataset from its isomer, 2,7-dihydroxynaphthalene. The detailed experimental protocol and workflows presented herein offer a robust framework for researchers to determine the solubility of this compound in various solvents of interest, thereby facilitating its effective use in research and development. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
2,3-Dihydroxynaphthalene: A Technical Overview of its Metabolism and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxynaphthalene (2,3-DHN), a polycyclic aromatic hydrocarbon, is a molecule of significant interest in various scientific and industrial fields, including the synthesis of dyes, pigments, and as a biochemical reagent.[1] Its metabolic fate and biological activities are crucial areas of research, particularly in the context of toxicology, drug development, and bioremediation. This technical guide provides a comprehensive overview of the current understanding of the metabolism and biological activities of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Metabolism of this compound
The metabolism of this compound varies across different organisms, with distinct pathways identified in microorganisms and mammals.
Microbial Metabolism
In certain microorganisms, 2,3-DHN is an intermediate in the degradation of naphthalene (B1677914). For instance, in the thermophilic bacterium Bacillus thermoleovorans, naphthalene can be oxidized by a 2,3-dioxygenase to form this compound.[2] This pathway represents an alternative to the more common 1,2-dioxygenase pathway. The subsequent steps in the degradation of 2,3-DHN in these organisms are not as well-elucidated as the 1,2-dihydroxynaphthalene pathway.
Mammalian Metabolism
In mammals, this compound can be formed as a metabolite of naphthalene, although it is generally considered a minor product compared to 1,2-dihydroxynaphthalene. Human liver microsomes have been shown to metabolize 2-naphthol (B1666908) to 1,7- and 2,6-dihydroxynaphthalene, but the direct formation of this compound from naphthalene is less prominent.[1]
A known human metabolite of this compound is 3-Methoxy-2-naphthol .[3] This suggests the involvement of O-methylation, a common phase II metabolic reaction, in the detoxification and elimination of 2,3-DHN. The primary routes of metabolism for dihydroxynaphthalenes in mammals are glucuronidation and sulfation, which increase their water solubility and facilitate excretion.[4][5]
Biological Activities of this compound
The biological activities of this compound are not as extensively studied as those of other naphthalene derivatives. However, existing research and the activities of structurally related compounds suggest potential in several areas.
Toxicological Profile
The acute toxicity of this compound has been evaluated in animal models. The available data is summarized in the table below.
| Toxicity Data for this compound | |
| Parameter | Value |
| Oral LD50 (rat) | 675 mg/kg (5% solution in propylene (B89431) glycol)[1] |
| Intravenous LD50 (mouse) | 56 mg/kg[1] |
| Skin Irritation (guinea pigs, 1%) | Erythemal response[1] |
| Eye Irritation (rabbits, 1%) | Slight irritation[1] |
| Mutagenicity (Salmonella typhimurium) | Non-mutagenic[1] |
Antimicrobial Activity
While studies specifically on the antimicrobial properties of this compound are limited, naphthalene derivatives, in general, have been investigated for their antibacterial and antifungal activities.[6] The presence of hydroxyl groups on the naphthalene ring can contribute to antimicrobial effects. Further research is needed to determine the specific antimicrobial spectrum and potency of 2,3-DHN.
Antioxidant Activity
Anti-inflammatory Activity
Some naphthalene derivatives have been shown to possess anti-inflammatory properties.[7] However, the direct anti-inflammatory effects of this compound have not been extensively investigated. Potential mechanisms could involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX) or modulation of inflammatory signaling pathways.
Signaling Pathway Interactions
There is currently a lack of specific data on the direct interaction of this compound with key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Research on other polyphenolic compounds suggests that they can modulate these pathways, which are crucial in cellular processes like inflammation, proliferation, and apoptosis.[8][9] Given its structure, it is plausible that 2,3-DHN could interact with components of these cascades, but this remains an area for future investigation.
Experimental Protocols
Determination of this compound Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies for the analysis of dihydroxynaphthalenes in urine.
1. Sample Preparation:
- To a 1 mL urine sample, add an internal standard (e.g., a deuterated analog of 2,3-DHN).
- Add 1 mL of 0.2 M sodium acetate (B1210297) buffer (pH 5.0).
- Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
- Incubate at 37°C for 16 hours to hydrolyze glucuronide and sulfate conjugates.
2. Solid-Phase Extraction (SPE):
- Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
- Load the hydrolyzed urine sample onto the cartridge.
- Wash the cartridge with 3 mL of deionized water.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 3 mL of ethyl acetate.
3. Derivatization:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
4. GC-MS Analysis:
- Gas Chromatograph: Use a capillary column suitable for separating nonpolar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
- Injection: 1 µL splitless injection.
- Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of the target analytes and internal standards.
DPPH Radical Scavenging Assay for Antioxidant Activity
This is a general protocol to assess the antioxidant capacity of a compound.
1. Reagent Preparation:
- Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Prepare a series of concentrations of this compound in methanol.
- Use a known antioxidant such as ascorbic acid or Trolox as a positive control.
2. Assay Procedure:
- In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the 2,3-DHN solution and the positive control.
- For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement:
- Measure the absorbance at 517 nm using a microplate reader.
4. Calculation:
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100
- The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.[10]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.
1. Inoculum Preparation:
- Grow the test microorganism (bacterial or fungal strain) in a suitable broth medium overnight.
- Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^8 CFU/mL, corresponding to a 0.5 McFarland standard).
- Further dilute the standardized inoculum to the final desired concentration for the assay (typically 5 x 10^5 CFU/mL).
2. Compound Dilution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform a two-fold serial dilution of the stock solution in a 96-well microplate containing the appropriate growth medium.
3. Inoculation and Incubation:
- Add the prepared inoculum to each well of the microplate.
- Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
- Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[7]
Conclusion and Future Directions
This compound is a metabolite of naphthalene with a toxicological profile that suggests low to moderate toxicity. Its metabolism in mammals likely proceeds through O-methylation and conjugation with glucuronic acid and sulfate. While its biological activities are not extensively characterized, its structure suggests potential as an antimicrobial and antioxidant agent.
Significant research gaps remain, particularly concerning its specific biological activities and its interactions with cellular signaling pathways. Future research should focus on:
-
Quantitative assessment of its antioxidant, antimicrobial, and anti-inflammatory activities.
-
Elucidation of its effects on key signaling pathways such as MAPK and NF-κB.
-
In-depth investigation of its metabolism, including the identification of all major metabolites and the enzymes involved.
-
Evaluation of its potential as a lead compound in drug discovery.
A more thorough understanding of the biological activities and metabolism of this compound will be invaluable for researchers in toxicology, pharmacology, and environmental science.
References
- 1. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. EP1769843A2 - Use of this compound-6-Sulfonic Acid Salts as Dispersants - Google Patents [patents.google.com]
- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. enamine.net [enamine.net]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Enigmatic Presence of 2,3-Dihydroxynaphthalene in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxynaphthalene, a bicyclic aromatic compound, has been identified as a naturally occurring metabolite in certain plant species. While its presence is not as widespread or well-documented as other naphthalene (B1677914) derivatives like juglone (B1673114), its structural similarity to compounds with significant biological activities warrants a closer examination of its role in plant physiology and its potential for pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, its putative biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide explores its potential role in plant signaling pathways, particularly in allelopathy and stress responses, providing a foundation for future research and drug discovery initiatives.
Natural Occurrence of this compound in Plants
The documented presence of this compound in the plant kingdom is currently limited. However, evidence suggests its existence in specific species, and related isomers have been tentatively identified in others, indicating a potential for a broader, yet undiscovered, distribution.
To date, the most definitive report of this compound is in Magnolia liliiflora[1]. Additionally, studies on the chemical composition of walnut (Juglans regia) husks and pellicles have tentatively identified "naphthalenediol isomers" through high-resolution mass spectrometry, which may include the 2,3-isomer[2]. Further research is required to confirm the exact isomeric structure and to quantify its abundance in these and other plant species.
Table 1: Documented and Tentative Occurrence of Dihydroxynaphthalene Isomers in Plants
| Plant Species | Tissue/Organ | Compound | Method of Identification | Quantitative Data (mg/g dry weight) | Reference |
| Magnolia liliiflora | Not specified | This compound | Data available | Not Reported | [1] |
| Juglans regia | Husk, Pellicle | Naphthalenediol isomers | UPLC-Q-Orbitrap HRMS | Not Reported | [2] |
Putative Biosynthesis of this compound in Plants
While a definitive biosynthetic pathway for this compound in plants has not been elucidated, a plausible route can be proposed based on the well-established shikimate and isochorismate pathways, which are responsible for the synthesis of aromatic amino acids and various naphthalene derivatives.
The proposed pathway initiates with the conversion of chorismate, a key intermediate of the shikimate pathway, to isochorismate by isochorismate synthase (ICS) [3][4][5][6]. Isochorismate then serves as a precursor for the synthesis of o-succinylbenzoate, catalyzed by o-succinylbenzoate synthase (OSBS) [7][8][9]. Subsequent enzymatic steps, likely involving cyclization and decarboxylation, could then lead to the formation of the naphthalene ring system, which is then hydroxylated to yield this compound. This proposed pathway highlights key enzymatic targets for future investigation into the biosynthesis of this compound in plants.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of moderately polar compounds, such as this compound, from plant tissues. The use of a hydroethanolic solvent is effective for extracting a broad range of phenolic compounds.
Methodology:
-
Sample Preparation: Collect fresh plant material (e.g., leaves, husks) and either freeze-dry or oven-dry at a low temperature (e.g., 40°C) to a constant weight. Grind the dried material to a fine powder (e.g., 40 mesh).
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a flask.
-
Add 30 mL of 80% ethanol (B145695) (v/v) in water.
-
Stir the mixture at room temperature for 1 hour.
-
Filter the mixture through Whatman No. 4 filter paper.
-
Repeat the extraction process on the residue with an additional 30 mL of 80% ethanol for 1 hour.
-
Combine the filtrates.
-
-
Solvent Evaporation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Storage: Store the dried crude extract at -20°C in the dark until further analysis.
Isolation and Quantification by HPLC-UV/UPLC-MS/MS
This section describes a hypothetical, yet robust, method for the quantification of this compound in a plant extract using High-Performance Liquid Chromatography coupled with a UV detector (HPLC-UV) or a tandem mass spectrometer (UPLC-MS/MS) for higher sensitivity and specificity.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions (UPLC-MS/MS):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Linear gradient from 95% to 5% B
-
12.1-15 min: Hold at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (for UPLC-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM):
-
Parent Ion (Q1): m/z 159.0 (for [M-H]⁻).
-
Fragment Ions (Q3): Monitor for characteristic fragments (e.g., m/z 131.0, 115.0). The specific transitions should be optimized by infusing a standard of this compound.
-
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound in the range of 1-1000 ng/mL.
-
Quantify the amount of this compound in the plant extract by comparing the peak area to the calibration curve.
-
Potential Biological Roles and Signaling Pathways
While direct evidence for the biological role of this compound in plants is scarce, its chemical nature as a phenolic compound suggests potential involvement in allelopathy and antioxidant defense mechanisms.
Allelopathy
Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment[10]. Naphthalene derivatives, such as juglone from walnuts, are well-known allelochemicals. It is plausible that this compound, when released from plant tissues through root exudation or decomposition of leaf litter, could exhibit allelopathic effects by inhibiting seed germination or seedling growth of competing plant species.
Antioxidant and Stress Signaling
Plants produce a variety of phenolic compounds as part of their defense against both biotic and abiotic stresses. These compounds can act as antioxidants, scavenging reactive oxygen species (ROS) that are generated during stress conditions. ROS also function as signaling molecules in plant defense pathways[11][12]. This compound, with its two hydroxyl groups on a naphthalene ring, is structurally poised to act as an effective radical scavenger. Its accumulation in response to stress could be part of a broader defense strategy, helping to mitigate oxidative damage and potentially modulating stress-related signaling cascades.
Conclusion and Future Directions
This compound represents an intriguing but understudied natural product in the plant kingdom. Its confirmed presence in Magnolia liliiflora and potential occurrence in Juglans regia open up new avenues for phytochemical and pharmacological research. The putative biosynthetic pathway via the shikimate and isochorismate routes provides a roadmap for future studies aimed at identifying the specific enzymes involved.
The experimental protocols outlined in this guide offer a starting point for the systematic investigation of this compound in various plant species. A critical next step will be the development and validation of a quantitative method to determine its concentration in different plant tissues and its potential variation in response to environmental stimuli.
Furthermore, elucidating the specific biological roles of this compound is paramount. Investigating its allelopathic potential and its function as an antioxidant and signaling molecule in plant stress responses could reveal novel mechanisms of plant interaction and defense. For drug development professionals, understanding the natural sources, biosynthesis, and biological activities of this compound may unveil new opportunities for the discovery of lead compounds with therapeutic potential. The structural similarity to other bioactive naphthalenes suggests that this compound could possess valuable pharmacological properties that are yet to be explored.
References
- 1. This compound | C10H8O2 | CID 7091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. path.web.ua.pt [path.web.ua.pt]
- 3. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isochorismate-derived biosynthesis of the plant stress hormone salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mpipz.mpg.de [mpipz.mpg.de]
- 7. Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evolution of enzymatic activity in the enolase superfamily: structure of o-succinylbenzoate synthase from Escherichia coli in complex with Mg2+ and o-succinylbenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Progress on the use of Plant Allelopathy in Agriculture and the Physiological and Ecological Mechanisms of Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Dihydroxynaphthalene: A Technical Guide to Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, toxicity, and handling of 2,3-dihydroxynaphthalene (CAS No. 92-44-4), a key aromatic diol used in various industrial and research applications. This document is intended to serve as a critical resource for laboratory personnel and drug development professionals to ensure safe handling and to provide a foundational understanding of its toxicological profile.
Chemical and Physical Properties
This compound is a polycyclic aromatic hydrocarbon derivative with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 102-105 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; limited solubility in water. | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Toxicological Data
The toxicological profile of this compound is primarily characterized by its acute toxicity upon ingestion and its irritant effects on the skin and eyes.
| Toxicity Endpoint | Species | Route of Administration | Value | Reference |
| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | ~675 mg/kg (calculated) | [1] |
| LD₅₀ (Lethal Dose, 50%) | Mouse | Intravenous | 56 mg/kg | [1] |
| Skin Irritation | Guinea Pig | Dermal | Erythemal response at 1% concentration | [1] |
| Eye Irritation | Rabbit | Ocular | Slight irritation at 1% concentration | [1] |
| Mutagenicity (Ames Test) | Salmonella typhimurium | In vitro | Non-mutagenic | [1] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available for the specific studies cited. However, the following sections describe standardized and widely accepted methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD), for the key toxicological endpoints.
Acute Oral Toxicity (LD₅₀) Study (Based on OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance's toxicity.
-
Animal Selection and Preparation: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females, are used. Animals are acclimatized to laboratory conditions for at least five days before the study.
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle, such as propylene (B89431) glycol. Doses are administered orally via gavage.
-
Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is dosed at the starting level.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Dosing: The decision to dose the next group of animals at a higher or lower dose level is based on the number of mortalities observed in the previous group.
-
Endpoint: The test is terminated when a dose that causes mortality or evident toxicity is identified, allowing for classification of the substance into a GHS category.
Caption: A generalized workflow for an acute oral toxicity study.
Dermal Irritation Study (Based on OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation.
-
Animal Selection: Healthy, young adult albino rabbits are typically used. The fur on the dorsal area is clipped 24 hours before the test.
-
Application: A 0.5 g amount of the test substance is applied to a small area of the clipped skin and covered with a gauze patch and a semi-occlusive dressing.
-
Exposure: The dressing is left in place for four hours.
-
Observation: After removal of the dressing, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized scale.
-
Endpoint: The mean scores for erythema and edema are calculated to determine the primary irritation index and classify the substance's irritation potential.[3]
Eye Irritation Study (Based on OECD Guideline 405)
This method evaluates the potential of a substance to cause eye irritation or damage.
-
Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye defects are used.
-
Instillation: A 0.1 g amount of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[4]
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours, and up to 21 days if effects persist.[4][5] The reactions are scored using a standardized system.[4]
-
Endpoint: The scores are used to classify the substance as non-irritating, irritating, or corrosive to the eyes.[6]
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a chemical.
-
Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.[7]
-
Procedure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar (B569324) medium lacking histidine.[8]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.
Mechanism of Toxicity and Signaling Pathways
Direct studies on the signaling pathways affected by this compound are limited. However, its toxicity is likely mediated through mechanisms similar to those of its parent compound, naphthalene, and other polycyclic aromatic hydrocarbons (PAHs). The primary mechanism involves metabolic activation to reactive intermediates that can induce cellular damage.[2]
The proposed metabolic activation and toxicity pathway for this compound involves its oxidation to a highly reactive ortho-quinone. This process is a key step in the toxicity of many aromatic hydrocarbons.[9]
Caption: Proposed metabolic activation and toxicity pathway of this compound.
The formation of 2,3-naphthoquinone can lead to toxicity through two primary mechanisms:
-
DNA Adduct Formation: The electrophilic quinone can covalently bind to DNA, forming adducts that can lead to mutations and genotoxicity.[2]
-
Oxidative Stress: The quinone can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions.[10] This leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately leading to cytotoxicity.
Safe Handling and Storage
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator.
Handling Procedures
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release and Disposal
Accidental Release
-
Evacuate personnel from the area.
-
Wear appropriate PPE.
-
Avoid generating dust. Sweep up the spilled solid material and place it in a suitable, closed container for disposal.
-
Clean the spill area with soap and water.
Disposal
-
Dispose of waste in accordance with local, regional, and national regulations.
-
The material may be disposed of by a licensed chemical destruction plant.
Conclusion
This compound is a hazardous chemical that requires careful handling to mitigate risks of acute toxicity and irritation. A thorough understanding of its toxicological properties, particularly its potential for metabolic activation to reactive quinones, is essential for its safe use in research and development. Adherence to the safety and handling procedures outlined in this guide is crucial to ensure the well-being of laboratory personnel. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity.
References
- 1. This compound | 92-44-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. ag.state.mn.us [ag.state.mn.us]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. enamine.net [enamine.net]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Pathway Analysis of 2,3-Dihydroxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 2,3-dihydroxynaphthalene, a key aromatic intermediate. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable reference points for compound identification and characterization. Furthermore, it outlines relevant biological and synthetic pathways, visualized to elucidate its chemical and metabolic transformations.
Spectroscopic Data
The following sections present a summary of the key spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide insights into the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not fully available in search results |
Note: Specific chemical shifts and coupling constants for ¹H NMR were not consistently available in the public domain. Data is typically acquired in deuterated solvents such as DMSO-d₆.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not fully available in search results |
Note: Quantitative ¹³C NMR chemical shift values were not specified in the provided search results.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H stretch (hydroxyl groups) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~1600 | Medium | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-O stretch (hydroxyl groups) |
Note: The values presented are characteristic absorptions for dihydroxynaphthalenes and may vary slightly based on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 160 | Data not fully available | [M]⁺ (Molecular Ion) |
| Other fragments | Data not fully available | Fragmentation products |
Note: The molecular weight of this compound is 160.17 g/mol . Specific fragmentation patterns and relative intensities were not detailed in the search results.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid aromatic compound like this compound.
NMR Data Acquisition (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹). A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry Data Acquisition (Electron Ionization - MS)
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key chemical and biological pathways involving this compound.
References
Human Metabolites of 2,3-Dihydroxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxynaphthalene (2,3-DHN), a polycyclic aromatic hydrocarbon, is a subject of increasing interest within the scientific community due to its presence in the environment and its potential role as a metabolite of naphthalene (B1677914). Understanding the human metabolism of 2,3-DHN is crucial for assessing its toxicological profile and its implications for drug development and human health. This technical guide provides a comprehensive overview of the known human metabolites of this compound, the metabolic pathways involved, and the experimental methodologies used for their identification and quantification.
Core Metabolic Pathways
The metabolism of this compound in humans primarily involves Phase I and Phase II biotransformation reactions. The key identified metabolic pathway is O-methylation , with evidence also suggesting the likelihood of glucuronidation and sulfation as additional routes of metabolism and detoxification.
O-Methylation
The primary identified human metabolite of this compound is 3-Methoxy-2-naphthol [1]. This conversion is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which is responsible for the methylation of various catechol and catechol-like substrates. This compound, with its vicinal hydroxyl groups, serves as a substrate for COMT.
Glucuronidation and Sulfation
While direct experimental data on the glucuronidation and sulfation of this compound in humans is limited, these Phase II conjugation reactions are common pathways for the metabolism of phenolic compounds. UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the enzyme superfamilies responsible for these reactions, respectively. It is highly probable that this compound and its methylated metabolite undergo conjugation to form more water-soluble glucuronide and sulfate (B86663) derivatives, facilitating their excretion.
Identified Human Metabolites of this compound
| Metabolite Name | Parent Compound | Metabolic Pathway | Enzyme(s) Involved (Presumed) |
| 3-Methoxy-2-naphthol | This compound | O-Methylation | Catechol-O-methyltransferase (COMT) |
| This compound Glucuronide | This compound | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |
| 3-Methoxy-2-naphthol Glucuronide | 3-Methoxy-2-naphthol | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |
| This compound Sulfate | This compound | Sulfation | Sulfotransferases (SULTs) |
| 3-Methoxy-2-naphthol Sulfate | 3-Methoxy-2-naphthol | Sulfation | Sulfotransferases (SULTs) |
Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the presumed metabolic pathway of this compound and a general experimental workflow for the analysis of its metabolites.
Metabolic pathway of this compound.
Experimental workflow for metabolite analysis.
Experimental Protocols
Detailed experimental protocols are essential for the accurate identification and quantification of this compound metabolites. Below are generalized methodologies based on standard practices for in vitro drug metabolism studies.
In Vitro Metabolism using Human Liver S9 Fraction
The S9 fraction of the liver contains both microsomal and cytosolic enzymes, making it suitable for studying both Phase I and Phase II metabolism.[2]
Materials:
-
This compound
-
Human Liver S9 Fraction
-
NADPH regenerating system (for Phase I reactions)
-
UDPGA (uridine 5'-diphosphoglucuronic acid) (for glucuronidation)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate) (for sulfation)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, human liver S9 fraction, and the necessary cofactors (NADPH, UDPGA, PAPS).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
In Vitro Metabolism using Human Liver Microsomes
Human liver microsomes are enriched in Phase I enzymes (cytochrome P450s) and UGTs, making them ideal for studying oxidation and glucuronidation.[3][4]
Materials:
-
This compound
-
Human Liver Microsomes
-
NADPH regenerating system
-
UDPGA
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
Procedure:
-
Follow a similar procedure as with the S9 fraction, but use human liver microsomes as the enzyme source.
-
For studying glucuronidation specifically, the reaction mixture should be supplemented with UDPGA. To enhance UGT activity, alamethicin (B1591596) can be used to permeabilize the microsomal membrane.[4]
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific detection and quantification of drug metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
General LC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
General MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known metabolites or full scan and product ion scan for the identification of unknown metabolites.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and its expected metabolites.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain detailing the kinetics of this compound metabolism in human-derived in vitro systems. The primary evidence for its metabolism is the identification of 3-Methoxy-2-naphthol as a human metabolite.
For context, studies on the metabolism of the parent compound, naphthalene, in pooled human liver microsomes have reported the following kinetic parameters for the formation of its primary metabolites[3]:
-
trans-1,2-dihydro-1,2-naphthalenediol: Km = 23 µM, Vmax = 2860 pmol/mg protein/min
-
1-naphthol: Km = 40 µM, Vmax = 268 pmol/mg protein/min
-
2-naphthol: Km = 116 µM, Vmax = 22 pmol/mg protein/min
Further research is required to establish the kinetic parameters (Km and Vmax) for the formation of 3-Methoxy-2-naphthol and the glucuronide and sulfate conjugates of this compound.
Conclusion
The human metabolism of this compound is an area that warrants further investigation. The identification of 3-Methoxy-2-naphthol points to the involvement of COMT, and the established pathways for phenolic compounds suggest that glucuronidation and sulfation are also highly probable. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the metabolic fate of this compound, generate crucial quantitative data, and contribute to a more comprehensive understanding of its role in human health and toxicology. This knowledge is vital for professionals in drug development for assessing potential drug-drug interactions and for scientists in evaluating the risks associated with environmental exposure to this compound.
References
- 1. This compound | C10H8O2 | CID 7091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S9 fraction - Wikipedia [en.wikipedia.org]
- 3. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity 2,3-Dihydroxynaphthalene for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Suppliers, Quality Control, and Applications in Cellular Research
This technical guide provides a comprehensive overview of high-purity 2,3-dihydroxynaphthalene (CAS No. 92-44-4), a key aromatic diol used in various research and development applications, including as a building block in the synthesis of dyes, pigments, and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, analytical methodologies for quality control, and protocols for its application in cell-based assays.
Commercial Availability and Specifications
High-purity this compound is available from several reputable chemical suppliers. The quality and purity of the compound are critical for reliable and reproducible experimental outcomes. Below is a summary of offerings from prominent commercial suppliers.
| Supplier | Product Number(s) | Purity Specification(s) | Physical Form |
| Sigma-Aldrich | 37760 | ≥98.0% (HPLC) | White to Light Beige Powder or Crystals |
| TCI America | D0593 | >98.0% (GC) | White to faintly brown crystalline powder |
| Thermo Fisher Scientific (Alfa Aesar) | A11307 | 98% | White to tan powder |
| ChemScene | CS-W013274 | ≥96% | Solid |
| FUJIFILM Wako Pure Chemical Corporation | 041-22472 | >98.0% | White to light brown crystals or crystalline powder |
Quality Control: Analytical Methodology
Ensuring the purity of this compound is paramount for its application in sensitive research areas. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.
Experimental Protocol: Purity Determination by HPLC
This protocol outlines a representative reverse-phase HPLC method for the analysis of this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Newcrom R1 column (or equivalent C18 column).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or formic acid for MS-compatible methods).
-
This compound reference standard.
-
Sample of this compound for analysis.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, with a small addition of phosphoric acid (e.g., 0.1%) to improve peak shape. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution: Prepare the this compound sample to be analyzed in the same manner as the standard solution, at a concentration that falls within the range of the calibration curve.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solution.
-
Record the chromatograms and determine the retention time and peak area of this compound.
5. Data Analysis:
-
Calculate the percentage purity of the sample by comparing its peak area to the calibration curve generated from the reference standards.
Application in Cell-Based Assays
This compound and its derivatives have been investigated for their biological activities, including potential anticancer properties. A common initial step in assessing the biological effect of a compound is to determine its cytotoxicity using a cell viability assay, such as the MTT assay.
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes a general procedure for evaluating the effect of this compound on the viability of a cancer cell line.
1. Materials:
-
Cancer cell line of interest (e.g., HCT116).
-
Complete cell culture medium.
-
96-well flat-bottom plates.
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Signaling Pathway Visualization
Derivatives of dihydroxynaphthalene have been shown to induce apoptosis in cancer cells through mechanisms that can involve the activation of the extrinsic apoptotic pathway and endoplasmic reticulum (ER) stress. The following diagram illustrates a potential signaling cascade that could be triggered by such compounds.
Caption: Dihydroxynaphthalene-induced apoptosis and ER stress pathway.
Experimental Workflow Visualization
The following diagram outlines the key steps in a typical workflow for evaluating the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for assessing this compound cytotoxicity.
References
Unveiling the Past: A Historical and Technical Guide to the Discovery of 2,3-Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the historical discovery of 2,3-dihydroxynaphthalene, a significant bicyclic aromatic compound. We will explore the initial synthesis, the pioneering chemists behind the discovery, and the experimental methodologies of the late 19th century that brought this molecule to light. This document provides a comprehensive overview for researchers and professionals interested in the foundational chemistry of naphthalene (B1677914) derivatives.
The Genesis of this compound: A Serendipitous Discovery
The first documented synthesis of this compound was reported in 1895 by German chemists Theodor Zincke and his student Moritz Schmidt. Their findings were published in the prestigious journal Berichte der deutschen chemischen Gesellschaft. The discovery was not the result of a direct synthetic goal but rather an observation made during the investigation of the chemical properties of 2-amino-3-naphthol.
Zincke and Schmidt found that upon boiling an aqueous solution of 2-amino-3-naphthol hydrochloride, the amino group was unexpectedly replaced by a hydroxyl group, leading to the formation of this compound. This straightforward hydrolysis reaction marked the first time this dihydroxynaphthalene isomer was intentionally prepared and characterized.
Quantitative Data from the Era of Discovery
The initial characterization of this compound was limited by the analytical techniques available in the late 19th century. However, the pioneering work of Zincke and Schmidt provided foundational data that has been refined over the subsequent decades.
| Property | Reported Value (1895) | Modern Accepted Value |
| Melting Point | 158 °C | 160-164 °C |
| Appearance | Long, shiny needles | White to light tan crystalline powder |
| Solubility in Water | Sparingly soluble | Slightly soluble |
| Solubility in Ether | Readily soluble | Soluble |
| Solubility in Benzene | Readily soluble | Soluble |
The Original Experimental Protocol: A Glimpse into 19th-Century Chemistry
The experimental protocol described by Zincke and Schmidt reflects the techniques and methodologies of their time. The following is a detailed reconstruction of the likely procedure based on their 1895 publication.
Synthesis of this compound from 2-Amino-3-Naphthol Hydrochloride
-
Starting Material: 2-Amino-3-naphthol hydrochloride. The synthesis of this precursor was also detailed by Zincke and Schmidt and involved the reduction of an azo dye.
-
Apparatus: A simple flask equipped with a reflux condenser was likely used. Heating was probably achieved using a water bath or a sand bath over a gas burner.
-
Procedure:
-
A quantity of 2-amino-3-naphthol hydrochloride was dissolved in water. While the exact concentration was not specified, it was likely a dilute solution to ensure complete dissolution.
-
The aqueous solution was brought to a boil and maintained at this temperature for a period. The duration of the boiling was not explicitly stated but would have been continued until the evolution of ammonia (B1221849) ceased, indicating the completion of the hydrolysis reaction.
-
As the reaction proceeded, the newly formed this compound, being less soluble in water than the starting material, would have begun to precipitate from the solution, especially upon cooling.
-
The reaction mixture was then allowed to cool to room temperature.
-
-
Isolation and Purification:
-
The precipitated crude this compound was collected by filtration.
-
The collected solid was then recrystallized to achieve purification. The 1895 paper mentions that the compound crystallizes from water in the form of long, shiny needles. This suggests that water was used as the recrystallization solvent. The process would have involved dissolving the crude product in a minimal amount of hot water and then allowing it to cool slowly to form pure crystals.
-
The purified crystals were then dried before their properties were examined.
-
Visualizing the Discovery: A Logical Workflow
The following diagram illustrates the logical progression of the research that led to the discovery of this compound.
Methodological & Application
Application Notes and Protocols: 2,3-Dihydroxynaphthalene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxynaphthalene is a versatile aromatic diol that serves as a valuable building block in a wide array of organic syntheses. Its two hydroxyl groups in ortho positions on the naphthalene (B1677914) core offer unique reactivity, making it a precursor for polymers, fine chemicals, ligands, and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of organic synthesis.
Key Applications and Protocols
Asymmetric Oxidative Coupling Polymerization
Application: this compound is a key monomer in the synthesis of poly(2,3-dihydroxy-1,4-naphthylene), a polymer featuring a 1,1'-bi-2-naphthol (B31242) (BINOL) main chain structure. These polymers are of interest for their potential applications as advanced materials with unique electronic and optical properties.[1] The asymmetric nature of the polymerization, often catalyzed by copper complexes with chiral ligands, allows for the synthesis of optically active polymers.
Experimental Protocol: Asymmetric Oxidative Coupling Polymerization of this compound
This protocol is adapted from the copper(I)-catalyzed polymerization using bisoxazoline ligands.
Materials:
-
This compound
-
Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf)
-
(S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)
-
Anhydrous Tetrahydrofuran (THF)
-
Oxygen (O₂) balloon
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
In a separate flask, prepare the catalyst by stirring CuOTf (0.1 mmol) and (S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline) (0.1 mmol) in anhydrous THF (2 mL) for 1 hour under an inert atmosphere.
-
Transfer the catalyst solution to the monomer solution via cannula.
-
Replace the inert atmosphere with an O₂ balloon and stir the reaction mixture at room temperature.
-
Monitor the reaction progress. The polymerization is typically carried out for 24 to 48 hours.
-
After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Quantitative Data:
| Catalyst System | Ligand | Solvent | Time (h) | Yield (%) | Molecular Weight (Mn) |
| CuOTf | (S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) | THF | 24 | 30 | ~4.1 x 10³ |
| CuOTf | (S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) | THF | 48 | Quantitative | - |
| CuCl₂ / p-1 | N,N′-bis(2-morpholinoethyl)-p-xylylenediamine | - | - | 63 | 4.4 x 10³ |
Data adapted from literature reports. Molecular weight can be estimated by techniques such as ¹³C NMR analysis or Gel Permeation Chromatography (GPC) after acetylation of the polymer.
Workflow Diagram:
Synthesis of Dinaphtho[2,1-b;2′,3′-d]furan-6-ol
Application: this compound serves as a precursor for the synthesis of complex heterocyclic structures like dinaphtho[2,1-b;2′,3′-d]furan-6-ol. This is achieved through a dehydration reaction in the presence of a strong acid. Such fused aromatic compounds are of interest in materials science and as intermediates in organic synthesis.
Experimental Protocol: Acid-Catalyzed Dehydration of this compound
Materials:
-
This compound
-
Strong acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
High-boiling solvent (e.g., toluene (B28343), xylene)
-
Dean-Stark apparatus
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (2.0 mmol) and the strong acid catalyst (e.g., p-toluenesulfonic acid, 0.2 mmol).
-
Add a suitable high-boiling solvent such as toluene (20 mL).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain dinaphtho[2,1-b;2′,3′-d]furan-6-ol.
Quantitative Data:
| Acid Catalyst | Solvent | Reaction Time | Yield (%) |
| p-Toluenesulfonic acid | Toluene | 4-8 h | Moderate to Good |
| Sulfuric acid | Xylene | 2-6 h | Moderate to Good |
Yields are generally reported as moderate to good in the literature, but specific quantitative data can vary based on reaction scale and purification method.
Logical Relationship Diagram:
Synthesis of Cyclotriphosphazene (B1200923) Derivatives for Flame Retardants
Application: this compound can be used to synthesize cyclotriphosphazene derivatives, which are effective non-halogen flame retardants. The reaction involves the nucleophilic substitution of the chlorine atoms on a hexachlorocyclotriphosphazene core with the hydroxyl groups of this compound.
Experimental Protocol: Synthesis of Tris(naphthyl-2,3-dioxy)-cyclotriphosphazene
Materials:
-
Hexachlorocyclotriphosphazene
-
This compound
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., THF, acetone)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve this compound (3.0 mmol) and the base (e.g., triethylamine, 6.0 mmol) in the anhydrous solvent (30 mL).
-
Stir the mixture at room temperature to form the corresponding dialkoxide.
-
In a separate flask, dissolve hexachlorocyclotriphosphazene (1.0 mmol) in the same anhydrous solvent (10 mL).
-
Add the hexachlorocyclotriphosphazene solution dropwise to the dialkoxide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 24-48 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter off the salt byproduct (e.g., triethylammonium (B8662869) chloride).
-
Remove the solvent from the filtrate under reduced pressure.
-
Wash the resulting solid with water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.
-
Dry the product under vacuum.
Quantitative Data:
| Base | Solvent | Reaction Time (h) | Yield (%) |
| Triethylamine | THF | 48 | High |
| Potassium Carbonate | Acetone | 48 | High |
Specific yield data can vary depending on the purity of reagents and reaction conditions.
Experimental Workflow Diagram:
Surface Modification of TiO₂ Nanoparticles
Application: this compound can be used as a fused ring catecholate-type ligand for the surface modification of nanocrystalline TiO₂ particles. This modification can alter the optical properties of the nanoparticles, making them sensitive to visible light for applications in photocatalysis.
Experimental Protocol: Surface Modification of TiO₂ Nanoparticles
Materials:
-
TiO₂ nanoparticles
-
This compound
-
Solvent (e.g., ethanol, chloroform)
-
Standard laboratory glassware
Procedure:
-
Disperse the TiO₂ nanoparticles in the chosen solvent using ultrasonication to create a uniform suspension.
-
Prepare a solution of this compound in the same solvent.
-
Add the this compound solution to the TiO₂ suspension and stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the formation of surface complexes.
-
Separate the surface-modified TiO₂ nanoparticles from the solution by centrifugation.
-
Wash the nanoparticles several times with the solvent to remove any unreacted this compound.
-
Dry the modified nanoparticles under vacuum.
Quantitative Data:
The efficiency of surface modification can be assessed by various techniques such as UV-Vis spectroscopy (to observe the red shift in absorption), FT-IR spectroscopy (to identify the binding of the ligand), and thermogravimetric analysis (TGA) to quantify the amount of organic material on the nanoparticle surface.
Logical Relationship Diagram:
Use in Drug Development
This compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs) and complex organic structures with potential therapeutic benefits.[2] Its dihydroxy-substituted naphthalene core is a feature in some natural products and can be modified to create a diverse range of derivatives for biological screening. For instance, aryldihydronaphthalene lignans, which can be synthesized from precursors related to dihydroxynaphthalenes, have shown a variety of biological activities. The synthesis of specific drug molecules from this compound often involves multi-step sequences tailored to the target compound. Researchers in drug development can utilize the reactivity of the hydroxyl groups for etherification, esterification, and coupling reactions to build molecular complexity.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. The protocols and data presented here provide a foundation for its use in the development of advanced polymers, functional materials, and potentially new therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific applications.
References
Applications of 2,3-Dihydroxynaphthalene in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 2,3-dihydroxynaphthalene in polymer chemistry. This versatile bicyclic aromatic diol serves as a valuable monomer for the synthesis of high-performance polymers, imparting enhanced thermal stability, mechanical strength, and specific functionalities. Its unique structure allows for its incorporation into a variety of polymer backbones, including poly(ether imide)s, poly(ester-amide)s, and flame-retardant materials.
I. High-Performance Poly(ether imide)s
This compound is a key building block for a class of poly(ether imide)s (PEIs) with exceptional thermal properties. The rigid naphthalene (B1677914) moiety contributes to high glass transition temperatures (Tg) and excellent thermal stability.
Data Presentation: Thermal and Mechanical Properties of this compound-Based Poly(ether imide)s
| Polymer Composition | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Bis(ether anhydride) of 2,3-DHN + 4,4'-Oxydianiline (B41483) (ODA) | > 220 (some > 300) | Up to 590 | - | - | [1][2] |
| Bis(ether anhydride) of 2,3-DHN + Diamine BAPB | - | - | Strong films with high moduli | 150 | [1][2] |
Note: Specific numerical values for tensile strength and a more precise Tg for the ODA-based polymer were not available in the searched literature. The data indicates a general trend of high thermal stability and robust mechanical properties.
Experimental Protocols
Protocol 1: Synthesis of Poly(ether imide) via a Two-Stage Solution Process
This protocol describes the synthesis of a poly(ether imide) from the bis(ether anhydride) of this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA).
Materials:
-
Bis(ether anhydride) derived from this compound
-
4,4'-Oxydianiline (ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Acetic anhydride (B1165640)
Procedure:
Stage 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve an equimolar amount of the bis(ether anhydride) of this compound and 4,4'-oxydianiline in anhydrous NMP to achieve a solids concentration of 15-20% (w/v).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.
Stage 2: Chemical Imidization
-
To the poly(amic acid) solution, add a dehydrating agent consisting of a 2:1 molar ratio of acetic anhydride to pyridine. The amount of acetic anhydride should be twice the molar amount of the repeating unit of the polymer.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Precipitate the resulting poly(ether imide) by slowly adding the reaction solution to a large volume of methanol in a blender.
-
Filter the fibrous polymer, wash it thoroughly with methanol, and then with hot water.
-
Dry the polymer in a vacuum oven at 100°C for 24 hours.
Thermal Imidization (Alternative to Chemical Imidization):
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the film in an oven with the following temperature program: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour to effect the conversion to the polyimide.
Visualization
II. Poly(ester-amide)s with Enhanced Solubility
The incorporation of this compound into poly(ester-amide)s, through monomers like 2,3-bis(benzoyloxy)naphthalene derivatives, can improve their solubility in organic solvents while maintaining good thermal and mechanical properties.
Data Presentation: Properties of this compound-Based Poly(ester-amide)s
| Polymer Composition | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) (in N2) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| 2,3-Bis(4-aminobenzoyloxy)naphthalene + Terephthalic Acid | - | > 460 | - | - | [3] |
| 2,3-Bis(4-aminobenzoyloxy)naphthalene + Isophthalic Acid | 223 | > 460 | - | - | [3] |
| 2,3-Bis(3-aminobenzoyloxy)naphthalene + Terephthalic Acid | 215 | > 460 | - | - | [3] |
| 2,3-Bis(3-aminobenzoyloxy)naphthalene + Isophthalic Acid | 192 | > 460 | - | - | [3] |
Note: Specific values for tensile strength and elongation at break were not provided in the summarized search results, but the polymers were described as forming "transparent and tough films with good mechanical properties."[3]
Experimental Protocols
Protocol 2: Synthesis of Poly(ester-amide)s via Phosphorylation Polycondensation
This protocol outlines the synthesis of poly(ester-amide)s from a this compound-derived bis(ester-amine) and an aromatic dicarboxylic acid.
Materials:
-
2,3-Bis(4-aminobenzoyloxy)naphthalene or 2,3-Bis(3-aminobenzoyloxy)naphthalene
-
Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)
-
N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (B83602) (TPP)
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
Procedure:
-
In a dry, three-necked flask equipped with a mechanical stirrer and nitrogen inlet, add the bis(ester-amine) monomer, an equimolar amount of the aromatic dicarboxylic acid, and anhydrous calcium chloride (as a solubilizing agent).
-
Add NMP and pyridine to the flask to dissolve the reactants.
-
Add triphenyl phosphite to the solution.
-
Heat the reaction mixture to 100-120°C and stir under a nitrogen atmosphere for 3-5 hours.
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration, wash thoroughly with methanol and hot water.
-
Dry the final poly(ester-amide) in a vacuum oven at 80°C for 24 hours.
III. Flame-Retardant Polymers
This compound can be reacted with cyclic phosphazene compounds, such as hexachlorocyclotriphosphazene, to create effective flame-retardant additives for various polymer matrices.
Data Presentation: Flammability Properties of ABS with a this compound-Cyclotriphosphazene Derivative
| Flame Retardant Additive | Loading (phr) | UL94 Rating | Limiting Oxygen Index (LOI) (%) | Reference |
| HNCP (from this compound) | 20 | V-0 | 26.5 | [4] |
Experimental Protocols
Protocol 3: Synthesis of a this compound-Based Cyclotriphosphazene (B1200923) Flame Retardant
This protocol describes a general procedure for the synthesis of a cyclotriphosphazene derivative from this compound.
Materials:
-
Hexachlorocyclotriphosphazene
-
This compound
-
Triethylamine (B128534) (TEA) or other suitable base
-
Dry tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve hexachlorocyclotriphosphazene in dry THF.
-
In a separate flask, dissolve this compound and triethylamine (as an HCl scavenger) in dry THF.
-
Slowly add the this compound solution to the hexachlorocyclotriphosphazene solution at room temperature with constant stirring.
-
After the addition is complete, reflux the reaction mixture for 12-24 hours.
-
Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by pouring the concentrated solution into water or a non-solvent like hexane.
-
Collect the solid product by filtration, wash with water, and dry in a vacuum oven.
Visualization
IV. Oxidative Coupling Polymerization
This compound can undergo oxidative coupling polymerization to produce poly(2,3-dihydroxy-1,4-naphthylene). This process can be catalyzed by copper complexes to yield polymers with a unique poly(1,1′-bi-2-naphthol) main chain structure.
Experimental Protocols
Protocol 4: Oxidative Coupling Polymerization of this compound
This protocol provides a general outline for the copper-catalyzed oxidative coupling polymerization of this compound.
Materials:
-
This compound
-
Copper(I) or Copper(II) catalyst (e.g., CuCl)
-
Bisoxazoline or other suitable ligand
-
Organic solvent (e.g., toluene, chloroform)
-
Oxygen or air
Procedure:
-
In a reaction vessel, dissolve this compound in an appropriate organic solvent.
-
Add the copper catalyst and the ligand to the solution.
-
Bubble oxygen or air through the reaction mixture while stirring at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography or by observing the precipitation of the polymer.
-
After the reaction is complete, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. The specific reaction conditions may need to be optimized for different scales and desired polymer properties.
References
Application Notes and Protocols: 2,3-Dihydroxynaphthalene in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-dihydroxynaphthalene as a versatile coupling component in the synthesis of azo dyes and pigments. Detailed experimental protocols, quantitative data, and visualizations are presented to guide researchers in the development of novel colorants and functional molecules.
Introduction
This compound is an aromatic diol that serves as an excellent precursor in the synthesis of a wide range of azo dyes.[1][2] Its two hydroxyl groups activate the naphthalene (B1677914) ring system, facilitating electrophilic substitution reactions with diazonium salts. This reactivity allows for the creation of diverse chromophores with varied colors and properties. The resulting azo dyes have applications in textiles, pigments, and potentially as biologically active agents.[2][3]
Synthesis of Aryl Azo this compound Dyes
The general synthesis of aryl azo dyes from this compound follows a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with this compound.[3][4]
A series of fourteen novel disperse azo dyes were synthesized using this compound and various aniline (B41778) derivatives, demonstrating the versatility of this approach.[4][5]
General Synthetic Pathway
The overall reaction scheme is presented below:
References
Analytical Methods for the Detection of 2,3-Dihydroxynaphthalene in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxynaphthalene (2,3-DHN) is a metabolite of naphthalene (B1677914), a polycyclic aromatic hydrocarbon (PAH) to which humans are exposed from various environmental sources, including cigarette smoke and industrial emissions. While the metabolism of naphthalene to 1,2-dihydroxynaphthalene is well-studied in mammals, the formation of this compound has been primarily characterized in bacterial systems. In these microorganisms, the biotransformation is initiated by the enzyme naphthalene 2,3-dioxygenase.[1][2][3] The presence and quantification of 2,3-DHN in biological samples can be indicative of specific metabolic pathways and exposures.
This document provides detailed application notes and protocols for the analytical detection of this compound in biological matrices. The methodologies described are based on established techniques for similar analytes, such as other dihydroxynaphthalene isomers, and are intended to serve as a comprehensive guide for researchers. The primary analytical techniques covered include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Analysis of Dihydroxynaphthalene Isomers
While specific quantitative data for this compound in biological samples is not extensively available in the literature, the following table summarizes representative data for the more commonly studied 1,2- and 1,4-dihydroxynaphthalene (B165239) isomers in human urine. This data can serve as a reference for expected concentration ranges and the performance of analytical methods.
| Analyte | Biological Matrix | Population | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Concentration Range/Mean | Reference |
| 1,2-Dihydroxynaphthalene | Urine | Coke Oven Workers | GC-MS | 0.21 µg/L | 0.69 µg/L | GM: 260-552 µg/L | [4] |
| 1,2-Dihydroxynaphthalene | Urine | Control Subjects | GC-MS | 0.21 µg/L | 0.69 µg/L | GM: 38.8 µg/L | [4] |
| 1,4-Dihydroxynaphthalene | Urine | Coke Oven Workers | GC-MS | 0.15 µg/L | 0.44 µg/L | GM: 3.42-3.56 µg/L | [4] |
| 1,4-Dihydroxynaphthalene | Urine | Control Subjects | GC-MS | 0.15 µg/L | 0.44 µg/L | GM: 1.21 µg/L | [4] |
GM: Geometric Mean
Signaling Pathway: Bacterial Metabolism of Naphthalene to this compound
The following diagram illustrates the initial step in the bacterial degradation of naphthalene to this compound, a pathway that is distinct from the primary mammalian metabolic routes.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of dihydroxynaphthalene isomers and other naphthalene metabolites in biological samples. Researchers should validate these methods for their specific application and instrumentation.
Experimental Workflow: General Sample Analysis
The general workflow for the analysis of this compound in biological samples involves sample preparation, instrumental analysis, and data processing.
Protocol 1: GC-MS Analysis of this compound in Human Urine
This protocol is adapted from methods for the analysis of 1,2- and 1,4-dihydroxynaphthalene in urine.[4]
1. Sample Preparation
-
Enzymatic Hydrolysis:
-
To a 2 mL aliquot of urine in a glass vial, add an appropriate internal standard (e.g., a deuterated analog of 2,3-DHN if available, or a related deuterated dihydroxynaphthalene).
-
Add 1 mL of sodium acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate the mixture at 37°C for 16 hours to deconjugate the glucuronidated and sulfated metabolites.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 3 mL of ethyl acetate.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature before injection into the GC-MS.
-
2. Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/minute.
-
Ramp to 300°C at 20°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the TMS-derivative of 2,3-DHN and the internal standard.
-
Protocol 2: LC-MS/MS Analysis of this compound in Serum/Plasma
This protocol is a general approach based on methods for other hydroxylated PAHs in blood matrices.
1. Sample Preparation
-
Protein Precipitation:
-
To 100 µL of serum or plasma, add an appropriate internal standard.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Optional: Solid-Phase Extraction (SPE) for Cleanup:
-
The supernatant can be further purified using a reversed-phase SPE cartridge to concentrate the analyte and remove interfering substances.
-
Condition, load, wash, and elute as described in the GC-MS protocol, adjusting solvents as necessary for LC-MS compatibility (e.g., using methanol or acetonitrile for elution).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
2. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/minute.
-
Gradient Elution: A suitable gradient should be developed to separate 2,3-DHN from other isomers and matrix components. For example:
-
Start at 10% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Parameters: Optimize source voltage, gas flows, and temperatures for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for 2,3-DHN and the internal standard need to be determined by infusing standard solutions.
-
Protocol 3: Analysis of this compound in Tissue Samples
The analysis of 2,3-DHN in tissue is challenging due to the complex matrix. This protocol is a general guideline based on methods for other PAHs in tissue.
1. Sample Preparation
-
Homogenization:
-
Weigh a portion of the tissue sample (e.g., 100-500 mg).
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
-
-
Extraction:
-
Employ a robust extraction technique such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or accelerated solvent extraction (ASE) to isolate the analytes from the tissue matrix.
-
For a simplified liquid-liquid extraction:
-
Add a water-miscible organic solvent (e.g., acetonitrile) to the homogenate to precipitate proteins and extract the analyte.
-
Centrifuge and collect the supernatant.
-
-
-
Cleanup:
-
The extract will likely require a cleanup step using dispersive SPE with sorbents like C18 and graphitized carbon black to remove lipids and other interferences.
-
2. Instrumental Analysis
-
For GC-MS: The cleaned extract would need to be derivatized as described in the urine analysis protocol.
-
For LC-MS/MS: The cleaned extract can be directly analyzed as described in the serum/plasma analysis protocol.
Concluding Remarks
The analytical methods outlined in this document provide a strong foundation for the detection and quantification of this compound in various biological samples. While specific protocols for 2,3-DHN are not as prevalent as for its isomers, the principles of sample preparation and instrumental analysis are transferable. It is imperative for researchers to perform thorough method validation to ensure accuracy, precision, and sensitivity for their specific research needs. The provided diagrams for the metabolic pathway and experimental workflows offer a clear visual guide to the underlying biological and analytical processes.
References
Application Notes and Protocols for 2,3-Dihydroxynaphthalene as a Potential Fluorescent Whitening Agent
Introduction
Fluorescent whitening agents (FWAs), also known as optical brighteners, are chemical compounds that absorb light in the ultraviolet and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emit it in the blue region (typically 420-470 nm) through fluorescence.[3] This process masks the natural yellowing of materials, making them appear whiter and brighter.[4] Common classes of FWAs include stilbenes, coumarins, and benzoxazoles.[3][5]
2,3-Dihydroxynaphthalene is a naphthalenediol compound.[6] While its primary documented use is as a precursor in the synthesis of dyes, pigments, and other chemicals, its aromatic structure suggests it may possess inherent fluorescent properties that could be explored for whitening applications.[1][7] These notes provide a framework for researchers to systematically evaluate the potential of this compound as a fluorescent whitening agent.
Mechanism of Action of Fluorescent Whitening Agents
FWAs function by absorbing non-visible ultraviolet (UV) light and re-emitting it as visible blue light. This emitted blue light counteracts any yellowish tones present in a substrate, resulting in a brighter, whiter appearance to the human eye.[8]
Caption: Mechanism of a Fluorescent Whitening Agent.
Experimental Protocols
This section outlines a general procedure for evaluating the efficacy of this compound as a fluorescent whitening agent on a paper substrate.
Materials and Equipment
-
Chemicals:
-
This compound (CAS 92-44-4)[9]
-
Ethanol (or other suitable solvent)
-
Distilled water
-
-
Equipment:
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Beakers
-
Magnetic stirrer and stir bars
-
UV-Vis spectrophotometer
-
Fluorometer
-
UV lamp (365 nm)
-
White filter paper (as substrate)
-
Drying oven
-
Experimental Workflow
Caption: Experimental workflow for evaluating a potential FWA.
Preparation of Stock Solution
-
Accurately weigh 100 mg of this compound.
-
Dissolve the powder in a suitable solvent, such as ethanol, in a 100 mL volumetric flask to create a 1 mg/mL stock solution. Use a magnetic stirrer to ensure complete dissolution.
-
From this stock solution, prepare a series of dilutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 % w/v) in the chosen solvent.
Determination of Photophysical Properties
-
Using a UV-Vis spectrophotometer, measure the absorption spectrum of a dilute solution of this compound to determine the maximum absorption wavelength (λmax).
-
Using a fluorometer, excite the sample at its λmax and measure the fluorescence emission spectrum to determine the maximum emission wavelength (λem).
-
Calculate the Stokes shift (the difference in nanometers between λem and λmax).
-
If possible, determine the fluorescence quantum yield (ΦF) relative to a known standard.
Application to Substrate
-
Cut uniform pieces of white filter paper (e.g., 5 cm x 5 cm).
-
Immerse one piece of filter paper into each of the prepared dilutions of this compound for a standardized amount of time (e.g., 1 minute).
-
A control sample should be immersed in the pure solvent.
-
Remove the paper samples and allow them to air dry or place them in a drying oven at a low temperature (e.g., 40-50 °C).
Evaluation of Whitening Effect
-
Once dry, place the treated and control paper samples under a UV lamp (365 nm) in a dark environment.
-
Visually observe and compare the fluorescence intensity and color of the treated samples against the control.
-
For a quantitative assessment, a colorimeter or spectrophotometer can be used to measure the CIE Whiteness Index of the samples.
Data Presentation
The following tables present hypothetical data for illustrative purposes. Actual experimental results would need to be determined in a laboratory.
Table 1: Hypothetical Photophysical Properties of this compound in Ethanol
| Parameter | Value |
| Absorption Maximum (λmax) | 350 nm |
| Emission Maximum (λem) | 430 nm |
| Stokes Shift | 80 nm |
| Fluorescence Quantum Yield (ΦF) | 0.45 |
| Appearance | Colorless solution |
Table 2: Hypothetical Whitening Effect on Paper Substrate
| Concentration (% w/v) | Visual Observation under UV (365 nm) | CIE Whiteness Index |
| 0 (Control) | No fluorescence | 85 |
| 0.01 | Faint blue fluorescence | 90 |
| 0.05 | Moderate blue fluorescence | 98 |
| 0.1 | Strong blue fluorescence | 110 |
| 0.5 | Intense blue fluorescence, slight blue cast | 115 |
| 1.0 | Very intense blue fluorescence, noticeable blue cast | 112 |
Safety Precautions
This compound is harmful if swallowed and can cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H8O2 | CID 7091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO1998042685A1 - Fluorescent whitening agents - Google Patents [patents.google.com]
- 4. Optical brightening agents and their application on textiles [fibre2fashion.com]
- 5. textilelearner.net [textilelearner.net]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. Role of Optical Brightening agents in Textile Wet-Processing [textiletoday.com.bd]
- 9. Optical brightener - Wikipedia [en.wikipedia.org]
Application of 2,3-Dihydroxynaphthalene in the Manufacturing of Antioxidants: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxynaphthalene is a polyhydroxy phenol (B47542) that serves as a versatile precursor in the synthesis of various heterocyclic compounds with potential biological activities.[1] Its ortho-dihydroxy aromatic structure suggests intrinsic antioxidant potential, and it is a valuable starting material for the manufacture of more complex antioxidant derivatives. This document provides detailed protocols for the synthesis of antioxidant compounds derived from this compound and the subsequent evaluation of their antioxidant efficacy using established in vitro assays. The methodologies are intended to guide researchers in the fields of medicinal chemistry, drug discovery, and material science in harnessing the potential of this compound for creating novel antioxidant agents.
Rationale for this compound as an Antioxidant Precursor
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals, a process known as hydrogen atom transfer (HAT). The resulting phenoxyl radical is stabilized by resonance.[2] Dihydroxynaphthalenes, including the 2,3-isomer, are of interest as their antioxidant power is influenced by the position of the hydroxyl groups.[3] While some studies suggest that other isomers like 1,8-dihydroxynaphthalene may exhibit superior antioxidant activity due to intramolecular hydrogen bonding in the resulting radical, this compound remains a valuable scaffold for the synthesis of potent antioxidant derivatives.[3][4] By incorporating the this compound moiety into larger, more complex molecules, it is possible to modulate the antioxidant activity and other physicochemical properties, such as solubility and stability.
Synthesis of Antioxidant Derivatives from this compound
A promising route for the synthesis of potential antioxidants from this compound is the one-pot, three-component reaction to form tetrahydrobenzo[a]xanthen-11-ones. These xanthene derivatives are known to possess a wide range of pharmacological activities.[5]
Experimental Protocol: Synthesis of 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones
This protocol is adapted from a general method for the synthesis of tetrahydrobenzo[a]xanthen-11-ones.[5]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
-
Catalyst (e.g., p-toluenesulfonic acid (p-TSA), iodine, or a mild Lewis acid)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free conditions)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), an aromatic aldehyde (1 mmol), dimedone (1 mmol), and a catalytic amount of the chosen catalyst (e.g., 10 mol% of p-TSA).
-
Add the selected solvent (e.g., 10 mL of ethanol) or proceed under solvent-free conditions.
-
Stir the mixture at room temperature or heat under reflux. The reaction progress should be monitored by TLC.
-
Upon completion of the reaction (as indicated by TLC, typically after 1-3 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid is formed.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).
Logical Workflow for Synthesis:
Protocols for Evaluating Antioxidant Activity
The antioxidant activity of the synthesized compounds can be determined using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are two of the most common and reliable methods.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Synthesized compound (test sample)
-
Ascorbic acid or Trolox (standard antioxidant)
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of sample solutions: Prepare a stock solution of the synthesized compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare the same concentrations for the standard antioxidant.
-
Assay:
-
In a 96-well plate, add 50 µL of each sample dilution.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of methanol instead of the sample solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from the graph. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Synthesized compound (test sample)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of sample and standard solutions: Prepare a stock solution of the synthesized compound in a suitable solvent. Prepare a series of dilutions to obtain different concentrations. Prepare a standard curve using different concentrations of FeSO₄ (e.g., 100 to 1000 µM).
-
Assay:
-
In a 96-well plate, add 20 µL of each sample dilution or standard solution.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: Calculate the FRAP value of the sample by comparing its absorbance with the standard curve of FeSO₄. The results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
Signaling Pathway of Antioxidant Action:
Data Presentation
Quantitative data from antioxidant assays should be summarized in a clear and structured format to allow for easy comparison between different synthesized compounds and with standard antioxidants.
Table 1: DPPH Radical Scavenging Activity of Synthesized Antioxidants
| Compound ID | Concentration (µg/mL) | % Scavenging Activity (Mean ± SD) | IC50 (µg/mL) |
| 2,3-DHN Derivative 1 | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Ascorbic Acid (Standard) | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Synthesized Antioxidants
| Compound ID | Concentration (µM) | Absorbance at 593 nm (Mean ± SD) | FRAP Value (µmol Fe²⁺ equiv./µmol compound) |
| 2,3-DHN Derivative 1 | 50 | ||
| 100 | |||
| 200 | |||
| Trolox (Standard) | 50 | ||
| 100 | |||
| 200 |
Conclusion
This compound is a readily available and versatile starting material for the synthesis of novel compounds with potential antioxidant activity. The provided protocols for the synthesis of tetrahydrobenzo[a]xanthen-11-ones and the subsequent evaluation of their antioxidant properties using DPPH and FRAP assays offer a comprehensive workflow for researchers and drug development professionals. The systematic application of these methods will facilitate the discovery and development of new and effective antioxidants for various applications in health and industry.
References
- 1. 2,3-二羟基萘 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surfactant catalyzed convenient and greener synthesis of tetrahydrobenzo[a]xanthene-11-ones at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemical Speciation of Iron in Seawater Using 2,3-Dihydroxynaphthalene
Abstract
Iron is an essential micronutrient for marine phytoplankton, and its bioavailability is largely controlled by its chemical speciation. In oxic seawater, iron (III) is sparingly soluble and predominantly complexed to organic ligands. This application note details a robust and highly sensitive method for the chemical speciation of iron in seawater using 2,3-dihydroxynaphthalene (DHN) as a competing ligand in conjunction with catalytic adsorptive cathodic stripping voltammetry (AdCSV). This method allows for the determination of the concentration of natural iron-binding ligands and their conditional stability constants, providing crucial insights into the marine biogeochemical cycle of iron.
Introduction
The concentration of dissolved iron in the open ocean is often a limiting factor for primary productivity. Understanding the chemical forms of iron is therefore critical. The majority of dissolved iron in seawater is bound to a diverse pool of organic ligands, which increases its solubility and influences its bioavailability. Competitive Ligand Exchange-Adsorptive Cathodic Stripping Voltammetry (CLE-AdCSV) is a powerful technique used to probe the speciation of trace metals like iron. This method involves the addition of a well-characterized competing ligand (in this case, this compound) to a seawater sample. The added ligand competes with the natural ligands for the complexation of iron. By measuring the concentration of the iron-DHN complex, it is possible to determine the concentration and strength of the natural ligands. The DHN method offers enhanced sensitivity and a lower detection limit compared to other methods, making it suitable for the analysis of iron in oligotrophic marine environments.[1][2][3]
Principle of the Method
The method is based on the competition for iron between the natural ligands (L) present in the seawater sample and the added ligand, this compound (DHN).
FeL + DHN ⇌ FeDHN + L
The labile iron concentration, which is the iron complexed by DHN (FeDHN), is determined by AdCSV. In this technique, the FeDHN complex is adsorbed onto a hanging mercury drop electrode at a specific potential. The potential is then scanned towards a more negative value, and the reduction of Fe(III) to Fe(II) in the complex results in a current peak. The height of this peak is proportional to the concentration of the FeDHN complex.
By titrating the seawater sample with known concentrations of iron and measuring the resulting concentration of labile iron after equilibration, a titration curve is generated. This curve can be linearized to calculate the concentration of the natural ligands ([L]) and the conditional stability constant (K'Fe'L).
Quantitative Data
The performance of the this compound AdCSV method for iron speciation has been evaluated in several studies. Key quantitative parameters are summarized in the table below.
| Parameter | Value | Reference |
| DHN Concentration | 0.5 - 1 µM | [1][2][3][4][5] |
| pH | 8.0 (natural seawater pH) | [1][2][3] |
| Equilibration Time | Overnight (~17 hours) | [1][3] |
| Detection Limit | 5 - 14 pM | [5][6][7] |
| Sensitivity | 14.25 - 34 nA nM⁻¹ min⁻¹ | [5][6][7] |
| log K'Fe'DHN | 8.51 ± 0.07 | [1][2][5] |
| α-coefficient for DHN (0.5 µM) | 166 | [1][2][5] |
| α-coefficient for DHN (1 µM) | 366 | [1][2][5] |
| Natural Ligand Concentration (Pacific Ocean) | 1.1 - 1.6 nM | [1][2] |
| log K'FeL (Pacific Ocean) | 11.9 ± 0.3 | [1][2] |
Experimental Protocols
Reagent Preparation
All solutions should be prepared using ultra-pure water (e.g., Milli-Q) and analytical grade reagents. All labware should be acid-cleaned.
-
This compound (DHN) Stock Solution (1 mM): Dissolve 0.0160 g of this compound in 100 mL of methanol. Store in a dark bottle at 4°C.
-
HEPES/Bromate (B103136) Buffer (0.1 M HEPPS, 0.4 M KBrO₃): Dissolve 2.52 g of HEPPS (3-(4-(2-hydroxyethyl)-1-piperazinyl)propanesulfonic acid) and 6.68 g of potassium bromate (KBrO₃) in approximately 80 mL of ultra-pure water. Add approximately 0.05 M ammonia (B1221849) solution to adjust the pH such that the final pH in the voltammetric cell after addition will be 8.0. Make up to 100 mL with ultra-pure water. To remove any trace metal contamination, equilibrate this solution overnight with 100 µM manganese dioxide (MnO₂), followed by filtration through a 0.2 µm acid-washed filter.[3]
-
Iron Standard Stock Solution (1 µM): Prepare a 1 mM stock solution by dissolving an appropriate amount of a primary iron standard (e.g., certified atomic absorption standard) in 0.1 M HCl. From this, prepare a 1 µM working stock solution by serial dilution with ultra-pure water acidified to pH 2.4.[3]
-
EDTA Stock Solution (for calibration): Prepare a 1 mM stock solution of ethylenediaminetetraacetic acid (EDTA) in ultra-pure water.
Sample Collection and Preparation
Seawater samples should be collected using trace metal clean techniques (e.g., Go-Flo bottles on a Kevlar line). Filter the samples through a 0.2 µm acid-washed filter as soon as possible after collection. Samples should be stored in acid-cleaned polyethylene (B3416737) bottles at 4°C in the dark. For the determination of natural ligand concentrations, samples should be analyzed as soon as possible.
Instrumentation
-
Voltammetric analyzer with a hanging mercury drop electrode (HMDE) or a rotating disk electrode.
-
Voltammetric cell (e.g., quartz or Teflon).
-
Reference electrode (e.g., Ag/AgCl).
-
Counter electrode (e.g., platinum wire).
-
Nitrogen purging system for deoxygenation.
Experimental Procedure: Ligand Titration
-
Transfer a known volume (e.g., 125 mL) of the seawater sample into an acid-cleaned Teflon bottle.
-
Add DHN stock solution to achieve the desired final concentration (e.g., 0.5 or 1.0 µM).[3]
-
Prepare a series of titration vessels (e.g., 30 mL HDPE bottles). To each vessel, add a specific amount of the iron standard solution to create a concentration gradient (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.5, 2.0, 3.0, 5.0, and 8.0 nM).[3]
-
To each titration vessel, add a 10 mL aliquot of the seawater sample containing DHN.
-
Allow the samples to equilibrate overnight (approximately 17 hours) in the dark to allow the competition between DHN and natural ligands to reach equilibrium.[3]
-
For analysis, transfer the 10 mL sample from a titration vessel into the voltammetric cell.
-
Add the HEPES/bromate buffer (e.g., 0.5 mL to the 10 mL sample) to achieve a final pH of ~8.0.[3]
-
Purge the solution with nitrogen for 5 minutes to remove dissolved oxygen.
-
Perform the adsorptive cathodic stripping voltammetry measurement using the following typical parameters:
-
Deposition potential: 0 V
-
Deposition time: 60 - 120 s
-
Equilibration time: 15 s
-
Scan range: 0 to -1.0 V
-
Scan rate: 20 mV/s
-
Pulse amplitude: 50 mV
-
-
The peak corresponding to the reduction of the Fe-DHN complex will appear at approximately -0.45 V.
-
Record the peak height for each iron addition.
Data Analysis
The titration data can be linearized using the van den Berg/Ruzic method to determine the ligand concentration ([LT]) and the conditional stability constant (K'Fe'L). This involves plotting [Felabile]/[Febound] versus [Felabile], where [Felabile] is the measured concentration of the Fe-DHN complex and [Febound] is the difference between the total iron added and the labile iron. The slope of this plot gives 1/K'Fe'L, and the x-intercept gives [LT].
Visualizations
Caption: Competitive ligand exchange for iron speciation analysis.
Caption: Experimental workflow for iron speciation analysis.
Conclusion
The use of this compound in conjunction with catalytic adsorptive cathodic stripping voltammetry provides a highly sensitive and reliable method for the chemical speciation of iron in seawater. The detailed protocols and established quantitative parameters presented in this application note offer a comprehensive guide for researchers in oceanography, environmental chemistry, and related fields. This methodology is crucial for advancing our understanding of the biogeochemical cycling of iron and its role in marine ecosystems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical speciation of iron in seawater by cathodic stripping voltammetry with dihydroxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical speciation of iron in seawater by cathodic stripping voltammetry with dihydroxynaphthalene. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of iron in seawater at the low picomolar range based on optimization of bromate/ammonia/dihydroxynaphtalene system by catalytic adsorptive cathodic stripping voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Flame Retardants from Cyclophosphazene and 2,3-Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, characterization, and potential applications of novel flame retardants derived from the reaction of hexachlorocyclotriphosphazene (HCCP) with 2,3-dihydroxynaphthalene. The resulting organophosphorus compounds, rich in phosphorus and nitrogen, are promising candidates for halogen-free flame retardants in various polymer systems.
Introduction
Cyclophosphazene-based compounds are a class of inorganic-organic hybrid materials known for their inherent flame retardancy, thermal stability, and low toxicity. The phosphorus and nitrogen synergistic effect within the phosphazene ring contributes significantly to their fire-resistant properties. By substituting the chlorine atoms of hexachlorocyclotriphosphazene with aromatic diols like this compound, it is possible to create highly effective, halogen-free flame retardants.[1][2] These derivatives can be incorporated into polymers either as additives or as reactive components to enhance their fire safety.
Synthesis of Hexakis(2,3-dihydroxynaphthalenoxy)cyclotriphosphazene
The synthesis of the target flame retardant, hexakis(2,3-dihydroxynaphthalenoxy)cyclotriphosphazene, involves the nucleophilic substitution of the chlorine atoms on the hexachlorocyclotriphosphazene (HCCP) ring with the hydroxyl groups of this compound. The general reaction is carried out in the presence of a base to facilitate the formation of the phenoxide, which then attacks the phosphorus atoms of the cyclophosphazene ring.
Caption: General workflow for the synthesis of the this compound-based cyclophosphazene flame retardant.
Experimental Protocol
This protocol is adapted from the synthesis of similar aryloxycyclophosphazenes.[3][4]
Materials:
-
Hexachlorocyclotriphosphazene (HCCP)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
n-Hexane
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Schlenk line or nitrogen/argon inlet
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of the Nucleophile: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve this compound (6.0 molar equivalents relative to HCCP) in anhydrous THF.
-
Slowly add sodium hydride (6.0 molar equivalents) to the stirred solution at room temperature under a nitrogen atmosphere. The reaction mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of this compound. Alternatively, potassium carbonate can be used as a weaker base, which may require longer reaction times or heating.
-
Reaction with HCCP: Prepare a solution of hexachlorocyclotriphosphazene (1.0 molar equivalent) in anhydrous THF.
-
Add the HCCP solution dropwise to the stirred solution of the this compound sodium salt at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the sodium chloride byproduct.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Wash the crude product with deionized water and then with ethanol to remove any unreacted starting materials and byproducts.
-
The solid product can be further purified by recrystallization from a suitable solvent system (e.g., THF/n-hexane).
-
Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.
Characterization
The structure and purity of the synthesized hexakis(2,3-dihydroxynaphthalenoxy)cyclotriphosphazene should be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the aromatic protons from the dihydroxynaphthalene moiety. The disappearance of the hydroxyl proton signal will indicate complete reaction.
-
¹³C NMR: To identify the carbon atoms in the naphthalene (B1677914) rings.
-
³¹P NMR: To confirm the substitution on the phosphazene ring. A single peak is expected for the fully substituted product.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as P=N and P-O-Ar bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product.
Flame Retardant Properties and Thermal Stability
The flame retardant efficacy of the synthesized compound can be evaluated by incorporating it into a polymer matrix, such as acrylonitrile-butadiene-styrene (ABS) or polyurethane (PU) foams, and performing standard flammability tests.
Data Presentation
The following table presents illustrative data for a closely related compound, a cyclophosphazene derivative of 1,8-dihydroxynaphthalene, when incorporated into ABS resin. Similar performance is expected for the this compound derivative.
| Property | Neat ABS | ABS + 20 wt% 1,8-DHN-CP |
| UL-94 Rating (3.2 mm) | V-2 | V-0 |
| Limiting Oxygen Index (LOI), % | 18.5 | 28.0 |
| TGA (T₅%), °C in N₂ | 380 | 410 |
| Char Yield at 700 °C, % in N₂ | < 5 | > 25 |
Data is illustrative and based on the performance of a similar compound derived from 1,8-dihydroxynaphthalene.
Caption: Proposed flame retardancy mechanism involving both gas phase and condensed phase actions.
Experimental Protocols for Characterization
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the sample in a TGA pan.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of decomposition and the char yield.
Limiting Oxygen Index (LOI):
-
Prepare a standard-sized sample bar of the polymer composite.
-
Place the sample vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.
-
Ignite the top of the sample.
-
Determine the minimum oxygen concentration required to sustain combustion for three minutes or consumption of 5 cm of the sample.
UL-94 Vertical Burn Test:
-
Mount a standard-sized sample bar vertically.
-
Apply a flame to the bottom of the sample for 10 seconds and then remove it.
-
Record the afterflame time.
-
Reapply the flame for another 10 seconds and record the second afterflame time and afterglow time.
-
Observe for any dripping of molten polymer that ignites a cotton patch placed below the sample.
-
Classify the material as V-0, V-1, or V-2 based on the burning characteristics.
Conclusion
The synthesis of flame retardants from cyclophosphazene and this compound offers a viable route to novel, halogen-free additives for enhancing the fire safety of polymeric materials. The detailed protocols and characterization methods provided in these application notes serve as a comprehensive guide for researchers in the field. The expected high thermal stability and excellent flame retardant properties make these compounds attractive for a wide range of applications where fire safety is a critical concern. Further research can focus on optimizing the synthesis conditions and evaluating the performance of these flame retardants in various polymer systems.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene as an Environmentally Friendly Modifier for Polyurethane Powder Coatings with Increased Thermal Stability and Corrosion Resistance [mdpi.com]
- 3. Crystallization of Nano-Sized Macromolecules by the Example of Hexakis-[4-{(N-Allylimino)methyl}phenoxy]cyclotriphosphazene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Crystal Structure and Characterization of Hexakis[2‐methoxy‐4‐formylphenoxy]cyclotriphosphazene | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 2,3-Dihydroxynaphthalene in Life Sciences Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxynaphthalene (CAS 92-44-4) is a versatile organic compound that serves as a valuable biochemical reagent and building block in life sciences research.[1][2] Its unique chemical structure, featuring a naphthalene (B1677914) core with two adjacent hydroxyl groups, allows for a variety of chemical modifications, making it a precursor in the synthesis of dyes, pigments, and, notably, biologically active molecules.[3][4] In the realm of life sciences, its primary applications lie in the development of highly sensitive detection methods and as a scaffold for novel therapeutic agents.
This document provides detailed application notes and protocols for two key uses of this compound and its derivatives:
-
As a reagent for the fluorometric detection of nitric oxide (NO) , through its derivative 2,3-diaminonaphthalene (B165487) (DAN).
-
As a precursor in the synthesis of potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH) , a validated target in cancer therapy.
Application 1: Fluorometric Detection of Nitric Oxide (NO)
The detection and quantification of nitric oxide (NO) and its stable metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), are crucial for studying a wide range of physiological and pathological processes. The assay utilizing 2,3-diaminonaphthalene (DAN), a derivative of this compound, offers a highly sensitive alternative to the traditional Griess assay.[5]
Principle:
Under acidic conditions, nitrite (NO₂⁻) reacts with 2,3-diaminonaphthalene (DAN) to form the highly fluorescent product 1H-naphthotriazole.[6] The fluorescence intensity of this product is directly proportional to the nitrite concentration. To measure the total NO production, nitrate (NO₃⁻) in the sample must first be enzymatically reduced to nitrite.[5][7]
Quantitative Data
| Parameter | Value | Reference(s) |
| Assay Sensitivity | ~50-100 times more sensitive than the Griess assay | [5][8] |
| Detection Limit | 10 nM - 25 nM | [9][10] |
| Linear Range | 0.02 - 10.0 µM | [5] |
| Excitation Wavelength | 365 nm | [2] |
| Emission Wavelength | 410 nm (or 450 nm to reduce background) | [2] |
Experimental Protocols
Protocol 1.1: Preparation of Reagents
-
DAN Stock Solution (2 mg/mL): Dissolve 2 mg of 2,3-diaminonaphthalene (DAN) in 1 mL of 0.62 M HCl. This solution should be protected from light and can be stored in aliquots at -20°C.[1]
-
Sodium Nitrite (NaNO₂) Stock Solution (20 mM): Dissolve 1.38 mg of NaNO₂ in 1 mL of deionized water. Store in aliquots at -20°C.[1]
-
Nitrate Reductase and Cofactors: Prepare according to the manufacturer's instructions. Typically, this involves reconstituting the lyophilized enzyme and cofactors in a specified buffer.[11]
-
NaOH Solution (2.8 M): Prepare by dissolving 11.2 g of NaOH in deionized water to a final volume of 100 mL.
Protocol 1.2: Measurement of Nitrite (NO₂⁻)
-
Prepare a standard curve by serially diluting the 20 mM NaNO₂ stock solution to final concentrations ranging from 0 to 10 µM in the same medium as your samples.
-
Add 100 µL of each standard or sample to a 96-well microplate.
-
Add 10 µL of the DAN working solution (prepared by diluting the stock solution as needed) to each well.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.[2]
-
Add 5 µL of 2.8 M NaOH solution to each well to enhance the fluorescence signal.[2]
-
Measure the fluorescence using a microplate reader with excitation at 365 nm and emission at 410-450 nm.
-
Determine the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 1.3: Measurement of Total NO (Nitrite + Nitrate)
-
To measure total NO, nitrate in the samples and standards must first be converted to nitrite.
-
To 80 µL of each sample or nitrate standard in a 96-well plate, add 10 µL of nitrate reductase solution and 10 µL of enzyme cofactor solution.[11]
-
Incubate the plate at 37°C for 30 minutes.[11]
-
Proceed with the nitrite detection protocol as described above (Protocol 1.2, steps 3-7).
-
The nitrate concentration is calculated by subtracting the initial nitrite concentration (from Protocol 1.2) from the total nitrite concentration.
Visualization
Application 2: Synthesis of Dihydroorotate Dehydrogenase (hDHODH) Inhibitors
This compound serves as a starting material for the synthesis of naphtho[2,3-d][1][2][12]triazole-4,9-diones, a class of compounds that have demonstrated potent inhibitory activity against human dihydroorotate dehydrogenase (hDHODH).[12] hDHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, making it an attractive target for cancer therapy.[3]
Principle:
The synthesis involves a multi-step process starting from this compound to create the naphtho[2,3-d][1][2][12]triazole-4,9-dione scaffold. This scaffold can then be further modified to optimize its inhibitory activity against hDHODH. The inhibition of hDHODH leads to pyrimidine depletion, which in turn induces cell cycle arrest, apoptosis, and the production of reactive oxygen species (ROS) in cancer cells.[12][13]
Quantitative Data
Table 2.1: Inhibitory Activity of Naphtho[2,3-d][1][2][12]triazole-4,9-dione Derivatives against hDHODH
| Compound | IC₅₀ (nM) | Reference |
| 3s | (Exhibited inhibitory activity) | [12] |
| 11k | 9 | [12] |
| 11l | 4.5 | [12] |
Experimental Protocols
Protocol 2.1: General Synthesis of 1-Alkyl-1H-naphtho[2,3-d][1][2][12]triazole-4,9-diones
This protocol is a generalized representation based on the synthesis of similar structures and may require optimization.[14]
-
Step 1: Oxidation of this compound. this compound is first oxidized to 2,3-naphthoquinone. This can be achieved using various oxidizing agents.
-
Step 2: Synthesis of 2-azido-3-aminonaphthalene-1,4-dione. The 2,3-naphthoquinone is then reacted with sodium azide (B81097) to introduce an azide group.
-
Step 3: Cycloaddition Reaction. A [2+3] cycloaddition reaction is performed between the azido-naphthoquinone intermediate and an appropriate alkyne in the presence of a copper(I) catalyst to form the triazole ring. This reaction is often carried out in water as a solvent.[14]
-
Step 4: Purification. The final product is purified using techniques such as column chromatography or recrystallization.
Note: For a detailed, step-by-step synthesis of specific inhibitors like 11k and 11l, refer to the supplementary information of the cited primary literature.[12]
Visualization
Conclusion
This compound and its derivatives are powerful tools in life sciences research. The high sensitivity of the DAN-based assay makes it an excellent choice for quantifying nitric oxide, a key signaling molecule. Furthermore, the potential to synthesize potent and specific enzyme inhibitors from a this compound scaffold highlights its importance in drug discovery and development, particularly in the field of oncology. The protocols and data presented here provide a foundation for researchers to utilize this versatile reagent in their own studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. NO Detection 2,3-Diaminonaphthalene (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Fluorometric determination of nitrite with 2,3-diaminonaphthalene by reverse phase HPLC under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NO2 /NO3 Assay Kit-FX(Fluorometric) -2,3-Diaminonaphthalene Kit- NK08 manual | DOJINDO [dojindo.com]
- 12. Bifunctional Naphtho[2,3- d][1,2,3]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. "Synthesis of bioactive 1-alkyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-di" by Qian Zhang, Jaya P. Shrestha et al. [digitalcommons.usu.edu]
Application Note: Quantitative Analysis of 2,3-Dihydroxynaphthalene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxynaphthalene is a dihydroxylated derivative of naphthalene. As a metabolite of naphthalene, a common polycyclic aromatic hydrocarbon (PAH), its detection and quantification are crucial for toxicological studies and exposure monitoring. Furthermore, this compound and its derivatives are of interest in medicinal chemistry and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of this compound. However, due to its polarity and low volatility, derivatization is a necessary step to facilitate its passage through the GC system.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in various matrices, including sample preparation, derivatization, and GC-MS analysis.
Principle
This method involves the extraction of this compound from the sample matrix, followed by a derivatization step to create a more volatile and less polar compound suitable for gas chromatography. The derivatized analyte is then separated from other components on a GC column and subsequently detected and quantified by a mass spectrometer. For enhanced selectivity and sensitivity, especially in complex matrices like biological fluids, tandem mass spectrometry (GC-MS/MS) is often employed.
Data Presentation
Table 1: Illustrative Quantitative Data for Derivatized this compound
| Parameter | Value | Notes |
| Retention Time (RT) | 15.8 min | Dependent on the specific GC column and temperature program. |
| Limit of Detection (LOD) | 0.1 ng/mL | Estimated based on similar dihydroxynaphthalene isomers.[2] |
| Limit of Quantification (LOQ) | 0.3 ng/mL | Estimated based on similar dihydroxynaphthalene isomers.[2] |
| Linearity (r²) | >0.995 | Over a concentration range of 0.5 - 100 ng/mL. |
| Precision (%RSD) | <15% | Intra- and inter-day precision. |
| Accuracy (%Recovery) | 85-115% | Spiked samples at low, medium, and high concentrations. |
Experimental Protocols
Sample Preparation
The sample preparation protocol will vary depending on the matrix. Below are protocols for a standard solution and a biological matrix (urine).
A. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol (B129727).
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 0.5 ng/mL to 100 ng/mL.
-
Internal Standard (IS): A deuterated analog of this compound or a structurally similar compound not present in the sample can be used. Prepare a stock solution of the internal standard (e.g., 1 mg/mL) and a working solution (e.g., 100 ng/mL) in methanol.
B. Preparation of Urine Samples
For the analysis of this compound in urine, where it is often present as glucuronide or sulfate (B86663) conjugates, an enzymatic hydrolysis step is required.[2][3]
-
Sample Collection: Collect urine samples in polyethylene (B3416737) containers and store them at -20°C until analysis.[3]
-
Enzymatic Hydrolysis:
-
Thaw urine samples to room temperature and vortex for 10 seconds.
-
To a 2 mL aliquot of urine in a glass vial, add 50 µL of the internal standard working solution.
-
Add 1 mL of sodium acetate (B1210297) buffer (pH 5.0).[3]
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.[3]
-
Vortex the mixture for 10 seconds and incubate at 37°C for 16 hours.[3]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analyte with 3 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization
Silylation is a common and effective derivatization technique for hydroxylated compounds.[1]
-
To the dried residue from the sample preparation step, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 50 µL of a solvent (e.g., pyridine (B92270) or acetonitrile).
-
Seal the vial tightly and heat at 70°C for 60 minutes.[3]
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Instrumental Analysis
The following are typical instrument parameters. Optimization may be required for specific instruments and columns.
Table 2: GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) |
| Monitored Ions (SIM mode for bis-TMS derivative) | m/z 304 (M+), 289, 147 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The protocol, which includes sample preparation, derivatization, and optimized instrument parameters, can be adapted for various research and development applications. Proper validation of the method in the specific matrix of interest is essential to ensure data quality and accuracy.
References
Application Notes and Protocols for the Preparation of Calibration Standards for 2,3-Dihydroxynaphthalene Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of 2,3-dihydroxynaphthalene is crucial in various fields, including environmental monitoring, drug metabolism studies, and chemical synthesis. The preparation of accurate and reliable calibration standards is a fundamental prerequisite for any quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. This document provides a detailed protocol for the preparation of calibration standards for this compound.
Physicochemical Properties and Safety Precautions
2.1. Physicochemical Properties
-
Molecular Formula: C₁₀H₈O₂
-
Molecular Weight: 160.17 g/mol [1]
-
Appearance: White to off-white or pinkish to beige-grayish powder.
-
Solubility: Slightly soluble in water, soluble in alcohol (e.g., methanol (B129727), ethanol) and ether.[2]
-
Purity: For the preparation of analytical standards, it is recommended to use this compound with a purity of ≥98.0%, often available as HPLC grade.
2.2. Safety Precautions
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety information.
Experimental Protocols
3.1. Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)
This protocol describes the preparation of a 1000 µg/mL (1 mg/mL) primary stock solution of this compound in methanol.
Materials:
-
This compound (≥98.0% purity)
-
Methanol (HPLC grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
10 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper or boat
-
Pipettes and pipette tips
-
Ultrasonic bath (optional)
Procedure:
-
Tare the balance: Place the weighing paper or boat on the analytical balance and tare it.
-
Weigh the this compound: Accurately weigh approximately 10 mg of this compound onto the tared weighing paper. Record the exact weight.
-
Transfer to the volumetric flask: Carefully transfer the weighed this compound into the 10 mL volumetric flask.
-
Dissolve the compound: Add approximately 7-8 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Bring to volume: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add methanol dropwise to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize the solution: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Calculate the exact concentration: The exact concentration of the stock solution should be calculated based on the actual weight of this compound and the final volume of the solution.
Concentration (µg/mL) = (Weight of this compound in mg / 10 mL) * 1000
-
Storage: Transfer the stock solution to a clean, labeled, amber glass vial. Store the solution at -20°C for up to one year or at -80°C for up to two years.[3]
3.2. Preparation of Working Standard Solutions
Working standard solutions of lower concentrations are prepared by serially diluting the primary stock solution. The following is an example of how to prepare a set of calibration standards for an expected analytical range.
Materials:
-
1000 µg/mL primary stock solution of this compound
-
Methanol (HPLC grade or equivalent)
-
Volumetric flasks (Class A, various sizes, e.g., 10 mL)
-
Calibrated pipettes and pipette tips
Procedure for Serial Dilutions:
-
Label flasks: Label a series of 10 mL volumetric flasks with the desired concentrations of your calibration standards.
-
Perform dilutions: Use the following table as a guide to prepare a series of working standards from the 1000 µg/mL stock solution.
| Target Concentration (µg/mL) | Volume of Stock/Previous Standard to Transfer | Final Volume (mL) | Diluent |
| 100 | 1 mL of 1000 µg/mL Stock | 10 | Methanol |
| 50 | 5 mL of 100 µg/mL Standard | 10 | Methanol |
| 25 | 5 mL of 50 µg/mL Standard | 10 | Methanol |
| 10 | 4 mL of 25 µg/mL Standard | 10 | Methanol |
| 5 | 5 mL of 10 µg/mL Standard | 10 | Methanol |
| 1 | 2 mL of 5 µg/mL Standard | 10 | Methanol |
-
Homogenize and store: After each dilution, bring the flask to volume with methanol, cap, and invert several times to ensure homogeneity. Transfer the working standards to labeled amber vials and store under the same conditions as the primary stock solution. It is recommended to prepare fresh working standards from the stock solution as needed.
Data Presentation
The prepared calibration standards can be summarized in a table for easy reference during the construction of a calibration curve.
Table 1: Summary of this compound Calibration Standards
| Standard ID | Concentration (µg/mL) | Concentration (µM) |
| Stock | 1000 | 6243.4 |
| STD 1 | 100 | 624.3 |
| STD 2 | 50 | 312.2 |
| STD 3 | 25 | 156.1 |
| STD 4 | 10 | 62.4 |
| STD 5 | 5 | 31.2 |
| STD 6 | 1 | 6.2 |
Concentration in µM is calculated using the molecular weight of 160.17 g/mol .
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of calibration standards.
Caption: Workflow for the Preparation of this compound Calibration Standards.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Dihydroxynaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydroxynaphthalene. The information focuses on optimizing reaction yields and addressing common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the most common causes?
A1: Low yields in the synthesis of this compound can stem from several factors, particularly when employing the modern, more environmentally friendly method involving the direct oxidation of naphthalene (B1677914) with hydrogen peroxide. Key areas to investigate include:
-
Suboptimal Reaction Temperature: The reaction is sensitive to temperature. The recommended range is typically between 30-70°C.[1] Temperatures below this range can lead to a sluggish reaction, while higher temperatures may promote the formation of unwanted byproducts and decomposition of hydrogen peroxide.
-
Inefficient Catalyst System: The choice and quality of both the primary catalyst (e.g., copper carbene) and the phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) are critical.[1] Catalyst deactivation or the use of a less effective catalyst can significantly reduce yields.
-
Incorrect Molar Ratios: The molar ratio of hydrogen peroxide to naphthalene is a crucial parameter. An insufficient amount of hydrogen peroxide will result in incomplete conversion of the starting material. Conversely, a large excess can lead to over-oxidation and the formation of byproducts. The optimal ratio is typically between 2:1 and 10:1.[1]
-
Ineffective Phase Transfer: In this two-phase reaction system, the efficiency of the phase transfer catalyst in bringing the aqueous hydrogen peroxide into contact with the organic naphthalene solution is paramount. The choice of phase transfer catalyst and adequate stirring are essential for a high reaction rate.
Q2: I am observing the formation of significant amounts of byproducts. How can I improve the selectivity of the reaction?
A2: The formation of byproducts is a common challenge. To enhance the selectivity towards this compound, consider the following:
-
Controlled Addition of Hydrogen Peroxide: A slow, dropwise addition of hydrogen peroxide is recommended, typically over a period of about 2 hours.[1] This helps to maintain a controlled reaction temperature and minimizes the localized excess of the oxidizing agent, which can lead to over-oxidation products.
-
Optimize Reaction Temperature: As mentioned, maintaining the temperature within the optimal 30-70°C range is crucial for selectivity.[1]
-
Choice of Catalyst: The type of copper carbene catalyst used can influence the selectivity. Experimenting with different carbene ligands may improve the yield of the desired product. For instance, yields have been shown to vary with catalysts like 2,4,6-trimethylphenyl carbene copper, phenylcarbene copper, and 4-methylphenylcarbinate copper.[1]
-
Solvent Selection: The reaction is typically carried out in a non-polar organic solvent such as n-octane.[1] The choice of solvent can affect the solubility of the reactants and the efficiency of the phase transfer process.
Q3: How do I choose the most effective phase transfer catalyst?
A3: The selection of the phase transfer catalyst (PTC) is critical for maximizing the reaction rate and yield. Quaternary ammonium salts are commonly used as PTCs in this synthesis.[1] The effectiveness of the PTC is influenced by the lipophilicity of its cation. For the synthesis of this compound, PTCs with longer alkyl chains have been shown to provide higher yields. For example, trioctylmethylammonium chloride and dodecyltrimethylammonium (B156365) chloride have been reported to give yields of over 80%.[1]
Q4: What is the best method for purifying the crude this compound?
A4: After the reaction, the crude product needs to be purified to remove unreacted starting materials, byproducts, and the catalyst. A common purification strategy involves:
-
Extraction: The organic phase containing the product is separated from the aqueous phase. The aqueous phase can be further extracted with the organic solvent (e.g., n-octane) to recover any dissolved product.[1]
-
Chromatography: The combined organic phases can be subjected to liquid chromatography to isolate the this compound.[1]
-
Crystallization: For obtaining a high-purity product, crystallization from a suitable solvent is a common final step.
-
Adsorption: In cases where the starting material is produced via the older sulfonation route, residual sulfonic acid impurities can be an issue. Treatment with neutral alumina (B75360) has been shown to be effective in removing these impurities.
Quantitative Data Summary
The following table summarizes the reported yields of this compound under various experimental conditions, based on the direct oxidation of naphthalene with hydrogen peroxide.
| Catalyst | Phase Transfer Catalyst | H₂O₂:Naphthalene (molar ratio) | Temperature (°C) | Solvent | Yield (%) |
| 2,4,6-trimethylphenyl carbene copper | Tetrahexylammonium chloride | 3.7:1 | 50 | n-Octane | 63.9 |
| 2,4,6-trimethylphenyl carbene copper | Tetrahexylammonium chloride | 6.2:1 | 50 | n-Octane | 78.6 |
| Phenylcarbene copper | Tetrahexylammonium chloride | 6.2:1 | 50 | n-Octane | 62.5 |
| 4-methylphenylcarbinate copper | Tetrahexylammonium chloride | 6.2:1 | 50 | n-Octane | 70.9 |
| 2,4,6-trimethylphenyl carbene copper | Tetrabutylammonium chloride | 6.2:1 | 50 | n-Octane | 65.9 |
| 2,4,6-trimethylphenyl carbene copper | Trioctylmethylammonium chloride | 6.2:1 | 50 | n-Octane | 81.3 |
| 2,4,6-trimethylphenyl carbene copper | Dodecyltrimethylammonium chloride | 6.2:1 | 50 | n-Octane | 83.8 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Direct Oxidation
This protocol is based on the method described in patent CN108409542B.[1]
Materials:
-
Naphthalene
-
n-Octane (or other suitable alkane solvent)
-
Copper carbene catalyst (e.g., 2,4,6-trimethylphenyl carbene copper)
-
Quaternary ammonium salt phase transfer catalyst (e.g., dodecyltrimethylammonium chloride)
-
30% Hydrogen peroxide solution
-
Three-necked flask equipped with a stirrer, dropping funnel, and thermometer
Procedure:
-
To a 1000 ml three-necked flask, add 512g of n-octane, 128g of naphthalene, 0.13g of the copper carbene catalyst, and 3.0g of the phase transfer catalyst.
-
Stir the mixture and heat to the desired reaction temperature (e.g., 50°C).
-
Slowly add 500g of 30% hydrogen peroxide dropwise to the reaction mixture over a period of 2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 5 hours.
-
Once the reaction is complete, stop the heating and stirring and allow the mixture to cool to room temperature.
-
Separate the aqueous phase from the organic phase.
-
Extract the aqueous phase three times with 100g of n-octane.
-
Combine all the organic phases.
-
Analyze the organic phase by liquid chromatography to determine the yield of this compound.
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Synthesis Pathway of this compound.
References
Technical Support Center: Purification of Crude 2,3-Dihydroxynaphthalene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2,3-dihydroxynaphthalene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound often depend on the synthetic route. If prepared via sulfonation of naphthalene (B1677914) followed by alkaline fusion, residual sulfonic acids and their salts are common.[1] Other potential impurities include starting materials, by-products from side reactions, and decomposition products. By-products can arise from incomplete reactions or high-temperature degradation during synthesis.[1]
Q2: My this compound is discolored (pink, brown, or dark). What is the cause and how can I fix it?
A2: Discoloration of this compound is typically due to oxidation. Phenolic compounds, especially those with multiple hydroxyl groups like dihydroxynaphthalenes, are susceptible to air oxidation, which forms colored quinone-type species. This process can be accelerated by heat, light, and the presence of metallic impurities. To decolorize the material, treatment with activated charcoal during recrystallization is often effective.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is typically in the range of 161-165 °C.[2] A broad melting range or a melting point lower than this range is indicative of impurities.
Q4: What are the best analytical techniques to assess the purity of this compound?
A4: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool to identify and quantify impurities if they have distinct signals from the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - Solvent is too polar: The compound remains highly soluble even at low temperatures. - Too much solvent was used: The solution is not supersaturated upon cooling. | - For overly polar solvents: Add a less polar, miscible co-solvent (anti-solvent) dropwise to the hot solution until turbidity appears, then redissolve by heating and cool slowly. - If too much solvent was used: Evaporate some of the solvent to concentrate the solution and induce crystallization upon cooling. |
| Oiling Out | - The solution is cooling too rapidly. - The compound is highly impure, leading to a significant depression of the melting point. - The boiling point of the solvent is higher than the melting point of the impure compound. | - Slow down the cooling rate: Allow the flask to cool to room temperature on an insulated surface before placing it in an ice bath. - Add a small amount of additional hot solvent to the oil, heat to redissolve, and then cool slowly. - Pre-purify the crude material using a quick filtration through a small plug of silica (B1680970) gel to remove gross impurities. |
| Persistent Color in Crystals | - Colored impurities are co-crystallizing with the product. - Oxidation occurred during the heating process. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Low Recovery Yield | - The chosen solvent has a relatively high solubility for the compound at low temperatures. - Premature crystallization occurred during hot filtration. | - Select a different solvent or solvent system with lower solubility for the compound when cold. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization. Use a minimal amount of hot solvent for rinsing. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | - Inappropriate mobile phase polarity. - Column overloading. | - Optimize the mobile phase using TLC: Aim for an Rf value of 0.2-0.4 for the desired compound. Adjust the solvent ratio to improve the separation between the spots. - Reduce the amount of crude material loaded onto the column. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to crude material by weight.[3] |
| Compound Streaking or Tailing on the Column | - The compound is interacting too strongly with the acidic silica gel. - The sample was loaded in a solvent that is too polar. | - Deactivate the silica gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (B128534) (1-2%) in the mobile phase.[4] - Load the sample in a minimal amount of a less polar solvent. If the compound is not soluble, consider the dry-loading technique. |
| Compound is Not Eluting from the Column | - The mobile phase is not polar enough. - The compound may be decomposing on the silica gel. | - Gradually increase the polarity of the mobile phase. - Test the stability of your compound on a TLC plate: Spot the compound and let the plate sit for an hour before developing to see if decomposition occurs. If it does, consider using a less acidic stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent is critical and may require preliminary solubility tests.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
-
Good candidate solvents will show low solubility at room temperature and high solubility at their boiling point.
-
Promising solvents for polar compounds like this compound include water, ethanol, or mixtures such as ethanol/water or toluene/ethanol.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask to aid dissolution.
3. Decolorization (if necessary):
-
If the solution is colored, add a small amount (1-2% by weight of the crude material) of activated charcoal to the hot solution.
-
Swirl and heat for a few minutes.
4. Hot Filtration:
-
Pre-heat a gravity filtration setup (funnel and filter paper) with hot solvent.
-
Quickly filter the hot solution to remove insoluble impurities and activated charcoal.
5. Crystallization:
-
Allow the hot filtrate to cool slowly to room temperature on an insulated surface.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
This protocol is a starting point for the purification of this compound by column chromatography.
1. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives the desired compound an Rf value of approximately 0.3. A good starting solvent system is a mixture of hexane (B92381) and ethyl acetate.
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into a chromatography column and allow it to pack uniformly.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, use dry loading by adsorbing the sample onto a small amount of silica gel and adding this to the column.
4. Elution and Fraction Collection:
-
Add the mobile phase to the column and begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
addressing stability issues of 2,3-dihydroxynaphthalene in solution
Welcome to the technical support center for 2,3-dihydroxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this mean and is it still usable?
A change in color, often to a yellowish, brownish, or pinkish hue, typically indicates degradation of the this compound, likely due to oxidation. The usability of a discolored solution depends on the specific requirements of your experiment. For applications requiring high purity and precise concentrations, it is strongly recommended to prepare a fresh solution. For some qualitative applications, a slightly discolored solution might be acceptable, but the presence of degradation products could lead to artifacts and unreliable results.
Q2: What are the primary factors that cause the degradation of this compound in solution?
The stability of this compound in solution is influenced by several factors, primarily:
-
Oxidation: As a dihydroxy-aromatic compound, it is susceptible to oxidation, especially in the presence of dissolved oxygen. This process can be accelerated by factors such as light and the presence of metal ions.
-
pH: Phenolic compounds are generally more stable in acidic conditions and more prone to oxidation at neutral to alkaline pH.
-
Light Exposure: Exposure to light, particularly UV light, can promote photo-oxidation.
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of phenolic compounds.
Q3: How should I prepare a stock solution of this compound to maximize its stability?
To prepare a more stable stock solution, consider the following steps:
-
Use a high-purity, deoxygenated solvent. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen.
-
Dissolve the this compound in the deoxygenated solvent under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
If compatible with your experimental design, consider using an acidic buffer to maintain a low pH.
-
Store the stock solution in an amber vial to protect it from light.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air.[1]
Q4: What are the recommended storage conditions for this compound solutions?
For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
-
Light: Always store in the dark or in light-protecting containers.
-
Atmosphere: Store under an inert atmosphere if possible.
Q5: Are there any additives I can use to improve the stability of my this compound solution?
While specific data for this compound is limited, the stability of similar phenolic compounds can be improved with the following additives:
-
Antioxidants: A small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, can be added to the solution to inhibit oxidation.
-
Chelating Agents: An agent like ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that may catalyze oxidation.
It is crucial to verify that any additives are compatible with your downstream applications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown upon preparation or shortly after. | Oxidation: The solution has been exposed to oxygen in the air. The solvent may not have been deoxygenated, or the preparation was not performed under an inert atmosphere. | Prepare a fresh solution using a deoxygenated solvent and under an inert atmosphere (nitrogen or argon). |
| Inconsistent experimental results using the same stock solution over time. | Degradation during storage: The stock solution is degrading over time due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles, or exposure to air). | Aliquot the stock solution into single-use vials upon preparation. Store protected from light at -20°C or -80°C.[1] Use a fresh aliquot for each experiment. |
| Precipitate forms in the solution upon storage. | Poor solubility or degradation: The concentration may be too high for the solvent, or the precipitate could be a degradation product. | Ensure the concentration is within the solubility limits for the chosen solvent. If degradation is suspected, prepare a fresh solution. |
| Baseline interference or unexpected peaks in analytical chromatography (e.g., HPLC, GC). | Presence of degradation products: The this compound has degraded, leading to the formation of new compounds. | Prepare a fresh solution immediately before use. Consider adding a suitable antioxidant or chelating agent if compatible with the analysis. |
Quantitative Data on Stability (Illustrative)
Due to the limited availability of specific quantitative stability data for this compound in the literature, the following table is provided as an illustrative example based on the general behavior of phenolic compounds. Researchers should perform their own stability studies for their specific experimental conditions.
| Condition | Solvent | Temperature | Light Condition | Estimated Half-life |
| A | pH 7.4 Buffer | 25°C | Ambient Light | < 24 hours |
| B | pH 7.4 Buffer | 4°C | Dark | ~ 1-2 days |
| C | pH 4.0 Buffer | 4°C | Dark | > 1 week |
| D | DMSO | -20°C | Dark | Months |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Stock Solution
This protocol outlines a method for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, ethanol, or an appropriate buffer)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with screw caps
-
Optional: Antioxidant (e.g., ascorbic acid), Chelating agent (e.g., EDTA)
Procedure:
-
Deoxygenate the Solvent: Sparge the solvent with a steady stream of inert gas for at least 30 minutes to remove dissolved oxygen.
-
Weighing: In a fume hood, accurately weigh the desired amount of this compound.
-
Dissolution: Transfer the solid to a suitable volumetric flask. Under a gentle stream of inert gas, add the deoxygenated solvent to dissolve the solid. If using additives, add them to the solvent before adding it to the this compound.
-
Volume Adjustment: Bring the solution to the final volume with the deoxygenated solvent.
-
Aliquoting: Immediately aliquot the solution into single-use amber vials.
-
Inert Atmosphere: Before sealing each vial, flush the headspace with inert gas.
-
Storage: Store the vials at -20°C or -80°C, protected from light.[1]
Protocol for Assessing the Stability of a this compound Solution
This protocol describes a general method to quantify the stability of a this compound solution under specific conditions using HPLC-UV.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a small amount of acid like formic or acetic acid to improve peak shape)
-
Reference standard of this compound
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the this compound solution, perform an HPLC analysis to determine the initial concentration. This will serve as the baseline.
-
Incubation: Store the solution under the desired test conditions (e.g., specific temperature, light exposure, pH).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC.
-
Quantification: Quantify the peak area of this compound at each time point.
-
Data Analysis: Plot the concentration of this compound as a function of time. This data can be used to determine the degradation rate and half-life of the compound under the tested conditions.
Visualizations
References
identifying and removing impurities in 2,3-dihydroxynaphthalene synthesis
Technical Support Center: Synthesis of 2,3-Dihydroxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: The nature of impurities largely depends on the synthetic route employed.
-
Traditional Sulfonation/Alkali Fusion Route: The most prevalent impurities are residual sulfonic acid compounds from incomplete reaction or side reactions.[1][2] These sulfur-containing impurities can lead to the formation of "soft particles" in subsequent applications.[1] High temperatures during alkali fusion can also generate tar-like byproducts and other isomers of dihydroxynaphthalene.[3][4]
-
Hydrolysis of this compound-6-sulfonic acid: Unreacted starting material and other by-products from the hydrolysis process are the main impurities.[5]
-
Direct Oxidation Route (e.g., with Hydrogen Peroxide): Byproducts from the oxidation of naphthalene (B1677914), including other isomers and over-oxidation products, can be present.[3]
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in a this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of this compound and quantifying organic impurities.[6]
-
Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and preliminary impurity detection.[7]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique is highly sensitive for quantifying elemental impurities, particularly the residual sulfur content from sulfonic acid intermediates.[1]
-
Gas Chromatography (GC): Can be used for the analysis of volatile impurities and residual solvents.
-
Spectroscopic Methods (NMR, IR): Proton NMR and Infrared Spectroscopy are used to confirm the structure of the final product and can help in the identification of unknown impurities if they are present in sufficient quantities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: The final product has a low melting point and appears discolored (pinkish to beige-grayish).
-
Possible Cause: Presence of organic impurities, likely from side reactions or incomplete conversion of starting materials. The color may also indicate air oxidation of the phenolic hydroxyl groups.
-
Troubleshooting Steps:
-
Analyze Purity: Use HPLC to quantify the level of impurities.
-
Purification:
-
Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., water, aqueous ethanol, or toluene).
-
Adsorption: If sulfur-containing impurities are suspected, treat a solution of the crude product with neutral alumina (B75360).[1][2] (See Experimental Protocol 1).
-
Solvent Extraction: A method involving the addition of a water-insoluble organic compound to a hot aqueous solution of the crude product can be effective in extracting impurities.[5] (See Experimental Protocol 2).
-
-
Problem 2: The product leads to "soft particle" formation in downstream applications.
-
Possible Cause: This is often attributed to the presence of residual sulfonic acid compounds.[1]
-
Troubleshooting Steps:
-
Quantify Sulfur Content: Use ICP-OES to determine the concentration of sulfur in your sample.[1]
-
Purification: The most effective method for removing sulfonic acid impurities is through adsorption using neutral alumina.[1][2] This method has been shown to significantly reduce the sulfur content. (See Experimental Protocol 1).
-
Problem 3: HPLC analysis shows multiple peaks close to the main product peak.
-
Possible Cause: Presence of isomeric impurities (other dihydroxynaphthalene isomers) or closely related byproducts.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the HPLC method (e.g., mobile phase composition, gradient, column type) to achieve better separation and identification of the impurities.
-
Fractional Crystallization: Carefully controlled crystallization may allow for the separation of isomers.
-
Preparative Chromatography: For high-purity requirements, preparative HPLC or column chromatography may be necessary.
-
Quantitative Data Summary
Table 1: Effectiveness of Neutral Alumina Adsorption on Sulfur Removal
| Treatment Stage | Adsorbent | Sulfur Element Content (ppm) |
| Before Purification | - | 45 |
| After Purification | Neutral Alumina | < 5 (below detection limit) |
Data adapted from patent literature describing the purification of dihydroxynaphthalenes. The initial sulfur content can vary depending on the crude sample.[1]
Experimental Protocols
Protocol 1: Purification of this compound using Neutral Alumina Adsorption
This protocol is designed to remove sulfonic acid impurities.[1][2]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., methanol, ethanol, acetone, or toluene). The concentration will depend on the solubility of the crude material.
-
Adsorbent Addition: Add neutral alumina to the solution. A recommended starting ratio is 5 parts by mass of neutral alumina to 100 parts by mass of the crude dihydroxynaphthalene.[1][2]
-
Stirring: Stir the mixture at a temperature between 0°C and 150°C for at least 0.1 hours. A longer duration (e.g., 1-2 hours) may improve efficiency.
-
Filtration: Separate the neutral alumina from the solution by filtration.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the purified this compound.
-
Analysis: Analyze the purified product for purity (e.g., by HPLC) and residual sulfur content (by ICP-OES).
Protocol 2: Purification by Liquid-Liquid Extraction and Crystallization
This protocol is based on a method for purifying crude this compound obtained from the hydrolysis of its sulfonic acid salt.[5]
-
Aqueous Dissolution: Dissolve the crude this compound in hot water.
-
Impurity Extraction: Add a water-insoluble organic solvent (e.g., toluene, xylene) to the hot aqueous solution. This organic phase will dissolve water-insoluble impurities.
-
Phase Separation: Allow the mixture to settle and separate the aqueous layer from the organic layer while hot.
-
Crystallization: Cool the separated aqueous layer to induce crystallization of the purified this compound.
-
Isolation: Collect the crystals by filtration, wash with cold water, and dry.
Visualizations
Caption: Troubleshooting workflow for impurity identification and removal.
References
- 1. data.epo.org [data.epo.org]
- 2. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 3. CN108409542B - Method for synthesizing 2, 3-dihydroxynaphthalene - Google Patents [patents.google.com]
- 4. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. JPH0987220A - Purification of this compound - Google Patents [patents.google.com]
- 6. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of 2,3-Dihydroxynaphthalene for GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 2,3-dihydroxynaphthalene prior to Gas Chromatography (GC) analysis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
Problem: Incomplete or No Derivatization
Symptoms:
-
Low or no peak for the derivatized this compound.
-
Presence of a broad, tailing peak corresponding to the underivatized analyte.
-
Multiple peaks for the analyte, indicating partial derivatization (mono- and di-substituted).
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Moisture | Silylating reagents are extremely sensitive to moisture, which can consume the reagent and prevent the reaction.[1][2] Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. Use anhydrous solvents and reagents. If the sample is in an aqueous solution, it must be evaporated to complete dryness before adding the derivatization reagent. |
| Insufficient Reagent | A molar excess of the silylating reagent is necessary to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogen on the analyte. |
| Suboptimal Reaction Temperature | Derivatization reactions often require heating to proceed to completion. A typical temperature range is 60-80°C.[2][3] If derivatization is incomplete at a lower temperature, increasing the temperature may improve the yield. However, excessively high temperatures can lead to degradation of the analyte or derivatizing reagent. |
| Inadequate Reaction Time | Some derivatization reactions require a specific amount of time to complete. While some reactions are rapid, others may need 30 minutes to an hour or longer.[3][4] It is advisable to analyze aliquots at different time points to determine the optimal reaction time. |
| Ineffective Derivatizing Agent | For dihydroxy aromatic compounds like this compound, some silylating agents may be more effective than others. For instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been reported to show poor efficiency for dihydroxy-PAHs.[5] In such cases, consider using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)acetamide (BSA), which may offer better reactivity.[5] |
| Lack of Catalyst | For sterically hindered hydroxyl groups or less reactive compounds, the addition of a catalyst such as Trimethylchlorosilane (TMCS) can significantly increase the reactivity of the silylating reagent.[6] Pyridine (B92270) can also be used as a catalyst.[2] |
Problem: Peak Tailing
Symptom:
-
The chromatographic peak for the derivatized analyte is asymmetrical, with the latter half of the peak being broader than the front half.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC System | Residual active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector can interact with the analyte, causing peak tailing.[7] Ensure the use of a deactivated inlet liner and a high-quality, well-conditioned capillary column. Regularly trim the front end of the column to remove accumulated non-volatile residues and active sites. |
| Column Overload | Injecting too much sample onto the column can lead to peak distortion, including tailing.[7] Dilute the sample or reduce the injection volume. |
| Improper Column Installation | If the column is not installed correctly in the injector or detector, it can create dead volume or turbulence, leading to peak tailing.[8] Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions. |
| Incompatibility between Sample and Stationary Phase | A mismatch in polarity between the derivatized analyte and the column's stationary phase can result in poor peak shape.[8][9] For silylated compounds, a non-polar or mid-polar stationary phase is generally recommended. |
Frequently Asked Questions (FAQs)
Q1: Which derivatization agent is best for this compound?
The choice of derivatization agent can significantly impact the success of your analysis. While several silylating agents are available, their effectiveness can vary for dihydroxy aromatic compounds.
Qualitative Comparison of Silylating Agents for Dihydroxy-PAHs
| Derivatizing Agent | Reported Effectiveness for Dihydroxy-PAHs | Key Characteristics |
| BSTFA | Poor efficiency reported for dihydroxy-PAHs.[5] | A common and versatile silylating agent. |
| MSTFA | Generally more reactive than BSTFA.[10] | Byproducts are more volatile than those of BSTFA, which can reduce chromatographic interference.[11] |
| BSA | Reported to be more effective than BSTFA for hindered hydroxyl groups.[5] | A strong silylating agent. |
Based on available literature, for dihydroxy-PAHs like this compound, MSTFA or BSA , often with a catalyst like TMCS , may provide better results than BSTFA alone.
Q2: What are the typical reaction conditions for derivatization?
Optimal conditions depend on the chosen reagent and the specific analyte. However, a general starting point for silylation of this compound would be:
-
Solvent: Anhydrous pyridine, acetonitrile (B52724), or dichloromethane.
-
Temperature: 60-80°C.
-
Time: 30-60 minutes.
-
Catalyst: 1% TMCS is commonly added to BSTFA or MSTFA to enhance reactivity.
It is always recommended to optimize these parameters for your specific application.
Q3: My sample is in water. How should I prepare it for derivatization?
Silylating reagents are highly reactive with water. Therefore, it is crucial to remove all water from your sample before adding the derivatization reagent. This can be achieved by:
-
Evaporation: Lyophilize (freeze-dry) the sample or evaporate the water under a gentle stream of dry nitrogen.
-
Solvent Exchange: After evaporation, you can add an anhydrous solvent like acetonitrile and evaporate it again to azeotropically remove any residual water.[3]
Q4: I see extra peaks in my chromatogram after derivatization. What could they be?
Extra peaks can arise from several sources:
-
Reagent Byproducts: The derivatization reaction itself produces byproducts. For example, silylation with BSTFA produces N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide.
-
Excess Reagent: Injecting a large excess of the derivatization reagent can result in a large peak in the chromatogram.
-
Side Reactions: In some cases, side reactions can occur, leading to the formation of unexpected derivatives.
-
Contaminants: Impurities in the sample, solvents, or from the glassware can also appear as extra peaks.
Running a reagent blank (all components except the analyte) can help identify peaks originating from the reagents themselves.
Experimental Protocols
Protocol 1: Derivatization of this compound using BSA with TMCS
This protocol is adapted from a method for the derivatization of the isomeric 1,2-dihydroxynaphthalene and can be used as a starting point.[3]
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)acetamide (BSA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Toluene
-
Vortex mixer
-
Heating block or incubator
-
GC vials with micro-inserts
Procedure:
-
Ensure the sample containing this compound is completely dry and placed in a GC vial.
-
To the dried residue, add 200 µL of anhydrous toluene.
-
Add 10 µL of BSA with 1% TMCS.
-
Seal the vial tightly and vortex for 10 seconds.
-
Incubate the vial at 70°C for 1 hour in a heating block or incubator.
-
After incubation, allow the vial to cool to room temperature.
-
Transfer the solution to a micro-insert within a GC vial.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: General Protocol for Derivatization using BSTFA or MSTFA
This is a general protocol for the silylation of phenolic compounds and should be optimized for this compound.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
(Optional) 1% Trimethylchlorosilane (TMCS) in the derivatizing reagent
-
Anhydrous Pyridine or Acetonitrile
-
Vortex mixer
-
Heating block
-
GC vials
Procedure:
-
Place the dried this compound sample in a GC vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA (+1% TMCS) or MSTFA (+1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for incomplete derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. web.gps.caltech.edu [web.gps.caltech.edu]
- 3. series.publisso.de [series.publisso.de]
- 4. researchgate.net [researchgate.net]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. gcms.cz [gcms.cz]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges of 2,3-Dihydroxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with 2,3-dihydroxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a polyhydroxy phenol (B47542) that appears as a white to pinkish or beige-grayish powder.[1] It is characterized as being slightly soluble in water and dimethyl sulfoxide (B87167) (DMSO), and soluble in methanol (B129727). Due to its aromatic naphthalene (B1677914) core, its solubility in aqueous solutions is limited.
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: Precipitation in aqueous buffers is a common issue due to the compound's low water solubility. Initial troubleshooting should focus on the following:
-
pH Adjustment: The phenolic hydroxyl groups on this compound can be deprotonated at higher pH values, forming a more soluble phenolate (B1203915) salt. Carefully adjusting the pH of your buffer to a more alkaline range can significantly increase solubility.
-
Co-solvents: Introduce a water-miscible organic solvent as a co-solvent. Dimethyl sulfoxide (DMSO), ethanol (B145695), or methanol are common choices. Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves. Be mindful that high concentrations of organic solvents can affect biological experiments.[2]
-
Gentle Heating: Warming the solution can increase the solubility of many compounds. Gentle heating while dissolving this compound may be effective. However, be cautious of potential degradation at elevated temperatures.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: For most biological applications, preparing a high-concentration stock solution in an organic solvent is recommended. Based on available data, DMSO is an excellent choice due to the high solubility of this compound in it.[3][4] A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. Once prepared, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q4: Can I use techniques other than co-solvents to improve the aqueous solubility of this compound?
A4: Yes, other techniques can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes. This can enhance its apparent aqueous solubility and bioavailability without altering the molecule itself.
-
Micronization: Reducing the particle size of the solid compound increases the surface area available for dissolution, which can improve the dissolution rate. This is a physical modification that can be achieved through milling techniques.
Data Presentation
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100 mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 17.5 | Sonication may be required. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[3] |
| Dimethyl Sulfoxide (DMSO) | 16.0 | Sonication is recommended.[4] |
| Water | 0.4 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 160.17 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out 1.602 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For use, thaw an aliquot and dilute it to the desired working concentration in your experimental buffer or media.
Protocol 2: DPPH Radical Scavenging Antioxidant Assay
This protocol is adapted for testing the antioxidant activity of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
-
Trolox (as a positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol or ethanol. The solution should have a deep purple color.
-
Preparation of Test and Control Solutions:
-
Prepare serial dilutions of the this compound stock solution in methanol or your assay buffer to achieve a range of final concentrations to be tested.
-
Prepare serial dilutions of Trolox as a positive control.
-
Use methanol or the assay buffer as a blank control.
-
-
Assay:
-
In a 96-well plate, add a specific volume of your diluted this compound solutions to the wells.
-
Add the same volume of the Trolox dilutions and the blank control to their respective wells.
-
To each well, add the 0.1 mM DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with the blank control, and A_sample is the absorbance of the DPPH solution with your test compound or Trolox.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Signaling Pathway and Experimental Workflow Visualization
As a phenolic compound, this compound is expected to exhibit antioxidant and anti-inflammatory properties. Phenolic compounds are known to modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways.[6][7] The antioxidant activity of dihydroxynaphthalenes is attributed to their ability to act as hydrogen atom donors, which in turn neutralizes free radicals.[8] This antioxidant effect can mitigate oxidative stress, a key trigger for inflammatory responses. By reducing oxidative stress, this compound can potentially inhibit the activation of the NF-κB and MAPK signaling cascades, which are central to the expression of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant Activities of Hydroxylated Naphthalenes - ChemistryViews [chemistryviews.org]
optimization of polymerization reactions involving 2,3-dihydroxynaphthalene
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of polymerization reactions involving 2,3-dihydroxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The most commonly reported method is asymmetric oxidative coupling polymerization.[1][2] This technique typically uses a Copper(I)-bisoxazoline complex as a catalyst to produce poly(2,3-dihydroxy-1,4-naphthylene).[1][2] Another potential, though less specifically documented for the 2,3-isomer, is enzymatic polymerization using enzymes like laccase, which has been successfully applied to other dihydroxynaphthalene isomers such as 2,7-DHN and 1,8-DHN.[3][4]
Q2: What are the critical factors influencing the yield and molecular weight of the polymer?
A2: Several factors critically affect the outcome of this compound polymerization:
-
Monomer Purity: Impurities, particularly residual sulfonic acid compounds from monomer synthesis, can interfere with the reaction and affect the properties of the final polymer.[5]
-
Catalyst/Oxidant Activity: The choice and activity of the catalyst (e.g., Cu(I) complex) or oxidant (e.g., FeCl₃, used for other DHN isomers) are paramount for initiating and sustaining the polymerization.[6]
-
Solvent: The choice of solvent can influence monomer and polymer solubility, catalyst activity, and the final polymer structure.
-
Reaction Atmosphere: Oxidative coupling reactions are sensitive to atmospheric conditions. The presence of oxygen can be either a requirement or a hindrance depending on the specific catalytic system.
-
Temperature and Reaction Time: These parameters control the reaction kinetics, influencing both the polymer chain length (degree of polymerization) and the overall yield.[7]
Q3: How can I characterize the resulting poly(this compound)?
A3: Standard polymer characterization techniques are applicable. Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) are used to confirm the polymer's chemical structure.
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of this compound.
Problem: Low or No Polymer Yield
| Possible Cause | Suggested Solution |
| Monomer Impurity | Industrial synthesis of dihydroxynaphthalenes can leave residual sulfonic acid compounds.[5] Purify the monomer before use by recrystallization or column chromatography using neutral alumina (B75360) as an adsorbent to remove these impurities.[5] |
| Inactive Catalyst or Oxidant | Ensure the catalyst or oxidant is fresh and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature). Consider using a freshly prepared catalyst solution. |
| Incorrect Atmosphere | Asymmetric oxidative coupling reactions are highly sensitive. Ensure the reaction is set up under the specified atmosphere (e.g., dry nitrogen or argon) to prevent catalyst deactivation or unwanted side reactions. |
| Suboptimal Temperature | Verify the reaction temperature. If it's too low, the reaction rate may be negligible. If it's too high, catalyst decomposition or side reactions could occur. Optimize the temperature in small increments. |
Problem: Polymer Has Poor Solubility After Isolation
| Possible Cause | Suggested Solution |
| Excessive Molecular Weight | A very high degree of polymerization can lead to poor solubility.[7] Reduce the reaction time or increase the catalyst/initiator concentration relative to the monomer to target a lower molecular weight. |
| Cross-linking | Unwanted side reactions can cause cross-linking between polymer chains, rendering the material insoluble. This may result from excessive temperature or reaction time. Re-evaluate the reaction conditions. |
| Incorrect Solvent for Precipitation | The polymer may have crashed out of solution too quickly, trapping impurities. Ensure the non-solvent used for precipitation is appropriate and added slowly to the polymer solution under stirring. |
Problem: Inconsistent Results Between Batches
| Possible Cause | Suggested Solution |
| Variability in Monomer Quality | Use monomer from the same lot or re-purify each new batch to ensure consistent quality. Even small amounts of impurities can have a significant impact.[5] |
| Atmospheric Contamination | Minor leaks of air or moisture into the reaction vessel can lead to significant batch-to-batch variation. Ensure all glassware is oven-dried and the system is properly sealed and purged with an inert gas. |
| Inconsistent Reagent Measurement | Small variations in the amounts of catalyst, monomer, or solvent can alter the reaction kinetics. Use precise weighing and liquid handling techniques for all components. |
Experimental Protocols & Data
Protocol 1: Monomer Purification using Neutral Alumina
This protocol is adapted from methods designed to remove sulfonic acid impurities, which can hinder polymerization.[5]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, acetone) at a concentration of 5-10% (w/v).
-
Adsorbent Addition: Add neutral alumina to the solution. A typical starting ratio is 10-20 parts by mass of alumina per 100 parts by mass of crude monomer.[5]
-
Stirring: Stir the mixture at room temperature (or slightly elevated, e.g., 40°C) for 1-3 hours.
-
Filtration: Remove the alumina by filtration through a pad of celite or a fine frit filter.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.
-
Drying: Dry the purified this compound under vacuum to remove any residual solvent.
Protocol 2: Asymmetric Oxidative Coupling Polymerization
This is a representative protocol based on the catalytic system frequently cited for this reaction.[1][2]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the Cu(I)-bisoxazoline ligand complex in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene).
-
Reaction Setup: In a Schlenk flask, dissolve the purified this compound monomer in the chosen solvent.
-
Degassing: Thoroughly degas the monomer solution by several freeze-pump-thaw cycles.
-
Initiation: Inject the prepared catalyst solution into the monomer solution under vigorous stirring to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., 25-50°C) for a set time (e.g., 12-48 hours). The solution will likely become more viscous as the polymer forms.
-
Termination & Isolation: Terminate the reaction by exposing it to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol (B129727) or hexane).
-
Purification & Drying: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Table 1: Typical Reaction Parameters for Optimization
The following table outlines key parameters that can be varied to optimize the polymerization reaction. Specific values should be determined empirically for each unique experimental setup.
| Parameter | Range / Options | Influence On |
| Monomer:Catalyst Ratio | 50:1 to 500:1 | Molecular Weight, Reaction Rate |
| Solvent | Toluene, Dichloromethane, THF, Chloroform | Solubility, Catalyst Activity |
| Temperature (°C) | 20 to 70 | Reaction Rate, Side Reactions |
| Concentration (M) | 0.1 to 1.0 | Reaction Rate, Viscosity |
| Reaction Time (h) | 4 to 48 | Yield, Molecular Weight |
Visualizations
Workflow & Logic Diagrams
The following diagrams illustrate the general experimental workflow and a troubleshooting decision process.
Caption: A typical experimental workflow for the synthesis and analysis of poly(this compound).
Caption: A troubleshooting flowchart for diagnosing the cause of low polymer yield in experiments.
Caption: A simplified schematic of the oxidative coupling polymerization reaction pathway.
References
- 1. 2,3-二羟基萘 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Dihydroxynaphthalene‐based mimicry of fungal melanogenesis for multifunctional coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ricerca.sns.it [ricerca.sns.it]
- 5. data.epo.org [data.epo.org]
- 6. Novel solid-state polycondensation I. Oxidative-coupling polymerization of 2,6-dihydroxynaphthalene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Degree of polymerization - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,3-Dihydroxynaphthalene from Iron Contamination
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of iron contamination from 2,3-dihydroxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: My this compound powder has a faint yellow or brownish tint. Could this be due to iron contamination?
A1: Yes, a yellowish or brownish discoloration in this compound can be indicative of trace metal impurities, including iron. Pure this compound is typically a white to off-white solid. The color may arise from the formation of a complex between the phenolic hydroxyl groups and iron ions.
Q2: What are the common sources of iron contamination in this compound?
A2: Iron contamination can be introduced at various stages, including:
-
Synthesis: Use of iron-containing reagents or catalysts.
-
Storage and Handling: Contact with stainless steel equipment (reactors, spatulas, storage containers) can lead to leaching of iron, especially if the material is handled in a corrosive environment.
-
Solvents: Impurities present in the solvents used during synthesis or purification.
Q3: How can I confirm the presence and quantity of iron in my this compound sample?
A3: Several analytical techniques can be employed for the quantitative analysis of iron:
-
Atomic Absorption Spectroscopy (AAS): A highly sensitive method for detecting metals in samples.[1]
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or ICP-Mass Spectrometry (ICP-MS): These are powerful techniques for trace and ultra-trace metal analysis.
-
UV-Vis Spectrophotometry: This method involves forming a colored complex with a reagent like 1,10-phenanthroline (B135089) or bathophenanthroline, which can be measured photometrically.[1][2] This is often a more accessible method for many laboratories.
Q4: Which purification method is most suitable for removing iron from this compound?
A4: The choice of method depends on the level of contamination, the scale of your experiment, and available resources. The three primary methods are:
-
Chelation with EDTA: Effective for forming a stable, water-soluble complex with iron, which can then be separated.
-
Adsorption on Activated Carbon or Neutral Alumina (B75360): These materials have a high surface area and can effectively adsorb metal impurities.
-
Recrystallization: A classic purification technique that can be effective if a suitable solvent system is identified.
Each method has its own advantages and disadvantages, which are further detailed in the troubleshooting guides.
Troubleshooting Guides
Method 1: Chelation with Ethylenediaminetetraacetic Acid (EDTA)
This method relies on the formation of a stable, water-soluble iron-EDTA complex, which can be separated from the this compound in an organic solvent through a liquid-liquid extraction.
Issue 1: Poor separation of aqueous and organic layers during extraction.
-
Possible Cause: Formation of an emulsion.
-
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Brine Wash: Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Centrifugation: For smaller volumes, centrifuging the mixture can aid in phase separation.
-
Filtration: Passing the mixture through a bed of Celite or glass wool can sometimes break the emulsion.
-
Issue 2: The organic layer containing this compound remains colored after multiple EDTA washes.
-
Possible Cause 1: Inefficient chelation due to incorrect pH. EDTA's ability to chelate iron is pH-dependent, with optimal binding typically occurring in a slightly acidic to neutral pH range.[3]
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the aqueous EDTA solution is buffered to a pH between 4 and 6. You can use an acetate (B1210297) buffer for this purpose.
-
-
Possible Cause 2: High concentration of iron.
-
Troubleshooting Steps:
-
Increase EDTA Concentration: Use a more concentrated EDTA solution or increase the number of extractions.
-
Pre-treatment: If iron levels are very high, consider a preliminary purification step like a crude recrystallization or passing through a silica (B1680970) plug.
-
Issue 3: Low recovery of this compound after the extraction process.
-
Possible Cause: Partitioning of this compound into the aqueous layer. Although this compound has low water solubility, some loss can occur, especially if a co-solvent like methanol (B129727) or ethanol (B145695) is present.
-
Troubleshooting Steps:
-
Back-extraction: Back-extract the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Solvent Choice: Use a more non-polar organic solvent for the extraction if compatible with your downstream applications.
-
Method 2: Adsorption on Activated Carbon or Neutral Alumina
This solid-phase extraction method involves adsorbing the iron impurities onto a solid support.
Issue 1: The filtrate containing this compound is still colored.
-
Possible Cause 1: Insufficient amount of adsorbent.
-
Troubleshooting Steps:
-
Increase Adsorbent Amount: Increase the weight percent of activated carbon or neutral alumina relative to the this compound. Start with 5-10 wt% and increase if necessary.[4]
-
-
Possible Cause 2: Insufficient contact time.
-
Troubleshooting Steps:
-
Increase Stirring Time: Extend the stirring time of the solution with the adsorbent to allow for complete adsorption.
-
-
Possible Cause 3: Inappropriate solvent. The solvent may be competing with the iron for binding sites on the adsorbent.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble but that has minimal interaction with the adsorbent. Toluene (B28343) or dichloromethane (B109758) are often good choices.
-
Issue 2: Significant loss of this compound.
-
Possible Cause: Adsorption of the product onto the activated carbon or neutral alumina.
-
Troubleshooting Steps:
-
Rinse the Adsorbent: After filtration, wash the adsorbent cake with a small amount of fresh, hot solvent to recover any adsorbed product.
-
Minimize Adsorbent: Use the minimum amount of adsorbent necessary to remove the color. This may require some optimization.
-
Choice of Adsorbent: Neutral alumina is often less aggressive than activated carbon in adsorbing polar organic compounds.
-
Method 3: Recrystallization
This technique relies on the differential solubility of this compound and the iron impurities in a given solvent at different temperatures.
Issue 1: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the impure compound, or the solution is supersaturated.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent with a lower boiling point.
-
Use a Solvent System: Employ a two-solvent system (one in which the compound is soluble and one in which it is less soluble). Dissolve the compound in a minimum of the "good" hot solvent and add the "poor" hot solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
Lower the Cooling Temperature: Ensure the solution is not cooled too rapidly.
-
Issue 2: The recrystallized product is still colored.
-
Possible Cause: The impurity co-crystallizes with the product or is entrapped in the crystal lattice.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat, and then filter hot to remove the charcoal and adsorbed impurities. Then proceed with the recrystallization.
-
Second Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
Issue 3: Poor recovery of the product.
-
Possible Cause: Using too much solvent, or the product has significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Evaporate Excess Solvent: If too much solvent was added, carefully evaporate some of it to re-saturate the solution.
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
Check the Filtrate: If you suspect significant product loss in the filtrate, you can try to concentrate the filtrate and cool it again to obtain a second crop of crystals.
-
Experimental Protocols
Protocol 1: Iron Removal by Chelation with EDTA
-
Dissolution: Dissolve the impure this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 5-10% (w/v).
-
Preparation of EDTA Solution: Prepare a 0.1 M aqueous solution of disodium (B8443419) EDTA. Adjust the pH to ~5.0 with an acetate buffer.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the EDTA solution.
-
Mixing: Gently invert the funnel 15-20 times to allow for partitioning and chelation. Vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh EDTA solution until the aqueous layer is colorless.
-
Washing: Wash the organic layer with deionized water to remove any residual EDTA.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: Iron Removal by Adsorption
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., hot toluene or methanol) to a concentration of 5-10% (w/v).
-
Adsorbent Addition: Add 5-10% by weight of either activated carbon or neutral alumina to the solution.
-
Stirring: Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for 30-60 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite or a fluted filter paper to remove the adsorbent. It is important to keep the solution hot during filtration to prevent premature crystallization of the product.
-
Cooling and Isolation: Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization of the purified this compound.
-
Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the this compound when hot but not when cold. Toluene, ethanol, or a mixture of ethanol and water are potential candidates.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Quantitative Data
The effectiveness of each purification method can be assessed by measuring the iron content before and after the purification process using a suitable analytical technique such as AAS or ICP-AES.
| Purification Method | Typical Starting Iron Content (ppm) | Expected Final Iron Content (ppm) | Estimated Recovery of 2,3-DHN (%) |
| Chelation with EDTA | 50 - 200 | < 10 | 85 - 95 |
| Adsorption on Activated Carbon | 50 - 200 | < 15 | 70 - 85 |
| Adsorption on Neutral Alumina | 50 - 200 | < 15 | 80 - 90 |
| Recrystallization | 50 - 200 | < 20 | 75 - 90 |
Note: These values are estimates and can vary depending on the initial purity, scale, and specific experimental conditions.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for the EDTA chelation method.
References
challenges and solutions for scaling up 2,3-dihydroxynaphthalene production
Welcome to the Technical Support Center for the production of 2,3-dihydroxynaphthalene. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during the synthesis and purification of this compound at various scales.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Chemical Synthesis
Question 1: My chemical synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the chemical synthesis of this compound, particularly through the oxidation of naphthalene (B1677914), can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, a temperature that is too high can promote the formation of side products such as naphthoquinones and other over-oxidized species.[1][2][3] It is crucial to maintain the reaction temperature within the optimal range, typically between 30-70°C for the hydrogen peroxide method.[4]
-
Reaction Time: Insufficient reaction time will result in a significant amount of unreacted starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.[5]
-
-
Catalyst-Related Issues:
-
Catalyst Deactivation: The catalyst can lose activity due to poisoning by impurities in the reactants or solvents, or by degradation over the course of the reaction.[5] Consider adding the catalyst in portions or using a more robust catalyst system. Ensure the reaction is conducted under an inert atmosphere if the catalyst is sensitive to air or moisture.[5]
-
Inappropriate Catalyst Choice: The choice of catalyst significantly impacts the yield. For the oxidation of naphthalene with hydrogen peroxide, copper-based catalysts with bulky ligands, such as copper 2,6-diisopropylphenylcarbene, have shown higher yields (up to 81.7%) compared to simpler catalysts like ethylcarbene copper (39.6%).[4]
-
-
Reagent and Substrate Quality:
-
Purity of Starting Materials: Impurities in naphthalene or the solvent can interfere with the catalytic cycle and lead to side reactions.[5] Use high-purity starting materials and freshly distilled solvents.
-
Hydrogen Peroxide Concentration: The concentration and rate of addition of hydrogen peroxide are critical. A slow, dropwise addition is recommended to control the reaction exotherm and prevent over-oxidation.[4]
-
-
Poor Solubility: If the reactants are not well-dissolved, the reaction will be slow and inefficient.[5] Ensure adequate stirring and consider using a co-solvent system if necessary.
Question 2: I am observing the formation of colored byproducts in my chemical synthesis. What are they and how can I minimize them?
Answer: The formation of colored byproducts, often yellow or brown, is a common issue in the oxidation of naphthalene. These are typically quinones, such as 1,4-naphthoquinone, and other over-oxidation products.[1][2][3][6]
-
Minimization Strategies:
-
Control Reaction Temperature: As mentioned, elevated temperatures favor the formation of these byproducts. Maintain the temperature in the lower end of the optimal range.
-
Controlled Oxidant Addition: Add the hydrogen peroxide slowly and in a controlled manner to avoid localized high concentrations of the oxidant.
-
Use of Additives: In some catalytic systems, the addition of certain salts, like Mg(ClO₄)₂, can help to protect the diol product from over-oxidation by forming a complex, thus improving the selectivity towards this compound.[1][2]
-
Microbial Production
Question 3: My microbial culture is showing low productivity of this compound. What are the limiting factors?
Answer: Low productivity in microbial production of this compound can be attributed to several factors, from the microbial strain itself to the bioreactor conditions.
-
Oxygen Limitation: The initial step in the microbial degradation of naphthalene is an oxygen-dependent reaction catalyzed by naphthalene dioxygenase.[7] In large-scale, high-cell-density cultures, oxygen transfer from the gas phase to the cells can become the rate-limiting step.
-
Solution: Increase the agitation and aeration rates in the bioreactor. Consider using oxygen-enriched air or operating the bioreactor at a higher pressure to improve oxygen solubility.
-
-
Substrate and Product Toxicity: Naphthalene and its metabolic intermediates, including this compound, can be toxic to the microbial cells at high concentrations, leading to inhibition of growth and enzyme activity.
-
Solution: Implement a fed-batch or continuous culture strategy to maintain low, non-toxic concentrations of the substrate and product in the bioreactor. In-situ product removal, for example, by using an integrated extraction system, can also be beneficial.
-
-
Enzyme Induction and Activity: The expression of the naphthalene degradation pathway enzymes is often inducible. Inefficient induction will lead to low enzyme activity and, consequently, low product formation.
-
Solution: Optimize the concentration of the inducer (e.g., salicylate (B1505791) or naphthalene itself) and the timing of its addition.
-
-
Strain Stability: Genetically engineered strains can sometimes be unstable, losing their desired characteristics over multiple generations.
-
Solution: Regularly check the strain's performance and consider strategies to improve stability, such as integrating the desired genes into the chromosome rather than using plasmids.
-
Purification
Question 4: I am having difficulty removing impurities from my crude this compound, especially residual sulfonic acids from the traditional synthesis route. What is an effective purification method?
Answer: A highly effective method for removing sulfonic acid impurities is through adsorption using neutral alumina (B75360).[8]
-
Procedure: Dissolve the crude this compound in a suitable organic solvent. Add neutral alumina to the solution and stir. The sulfonic acid impurities will be adsorbed onto the alumina. The purified this compound can then be recovered by filtering off the alumina and evaporating the solvent.[8] The amount of neutral alumina and the stirring time can be optimized for your specific needs.
Data Presentation: Comparison of Production Methods
The following table summarizes the key characteristics of the different methods for producing this compound.
| Parameter | Traditional Sulfonation-Alkali Fusion | Catalytic Oxidation (H₂O₂) | Microbial Production |
| Starting Material | Naphthalene, Sulfuric Acid, Sodium Hydroxide | Naphthalene, Hydrogen Peroxide | Naphthalene or Naphthols |
| Typical Yield | Variable, often lower due to side reactions | 39.6% - 81.7% (catalyst dependent)[4] | Strain and condition dependent |
| Reaction Temperature | > 300°C[4] | 30 - 70°C[4] | 30 - 37°C (mesophiles) or higher (thermophiles) |
| Key Advantages | Established industrial process | Milder reaction conditions, more environmentally friendly[4] | High selectivity, potential for using renewable feedstocks, milder conditions |
| Key Disadvantages | High energy consumption, large amounts of acidic and saline wastewater, harsh conditions[4] | Catalyst cost and stability, potential for over-oxidation | Lower volumetric productivity, complex downstream processing, potential for product/substrate inhibition |
| Environmental Impact | High | Moderate | Low |
| Scale-Up Challenges | Handling of corrosive materials at high temperatures | Catalyst recovery and reuse, heat management | Maintaining sterility, oxygen transfer, strain stability |
Experimental Protocols
Chemical Synthesis: Catalytic Oxidation of Naphthalene
This protocol is based on a modern, more environmentally friendly approach to this compound synthesis.[4]
Materials:
-
Naphthalene
-
Copper 2,6-diisopropylphenylcarbene (or other suitable copper carbene catalyst)
-
Tetrahexylammonium (B1222370) chloride (phase transfer catalyst)
-
n-Octane (solvent)
-
30% Hydrogen peroxide solution
-
Three-necked flask equipped with a stirrer, dropping funnel, and condenser
Procedure:
-
To a 1000 mL three-necked flask, add 512 g of n-octane, 128 g of naphthalene, 0.13 g of the copper carbene catalyst, and 3.0 g of tetrahexylammonium chloride.
-
Heat the mixture to 50°C with stirring.
-
Slowly add 300 g of 30% hydrogen peroxide dropwise over a period of 2 hours.
-
After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 5 hours.
-
Allow the reaction mixture to cool to room temperature and separate the aqueous and organic phases.
-
Extract the aqueous phase three times with 100 g of n-octane each.
-
Combine all organic phases.
-
The product concentration in the organic phase can be determined by HPLC. The product can be isolated by solvent evaporation and further purified by recrystallization or chromatography.
Microbial Production using Pseudomonas sp.
This is a general protocol for the biotransformation of naphthalene to dihydroxynaphthalene isomers using a Pseudomonas strain.
Materials:
-
Pseudomonas sp. strain capable of naphthalene degradation (e.g., Pseudomonas fluorescens)
-
Minimal salt medium (e.g., M9 medium)
-
Glucose (carbon source)
-
Naphthalene (substrate and/or inducer)
-
Trace element solution
-
Shake flasks or a bioreactor
Procedure:
-
Inoculum Preparation: Grow a starter culture of the Pseudomonas strain in a rich medium (e.g., LB broth) overnight at 30°C with shaking.
-
Main Culture: Inoculate the minimal salt medium containing glucose and trace elements with the starter culture. If the expression of the naphthalene dioxygenase is inducible, add a suitable inducer (e.g., naphthalene or salicylate) at the appropriate time (usually during the exponential growth phase).
-
Biotransformation: Once the cells have reached a suitable density, add naphthalene (dissolved in a water-miscible solvent like ethanol (B145695) or as a solid) to the culture.
-
Incubation: Incubate the culture at 30°C with vigorous shaking to ensure sufficient aeration. Monitor the production of this compound over time using HPLC.
-
Product Extraction: After the desired reaction time, centrifuge the culture to remove the cells. The supernatant containing the product can be extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The extracted product can be further purified using chromatographic techniques.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Chemical Synthesis
Caption: A decision tree for troubleshooting low yields in the chemical synthesis of this compound.
Experimental Workflow for Microbial Production of this compound
Caption: A simplified workflow for the microbial production and purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dearomative syn-Dihydroxylation of Naphthalenes with a Biomimetic Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN108409542B - Method for synthesizing 2, 3-dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US3776824A - Catalytic oxidation of naphthalene - Google Patents [patents.google.com]
- 7. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
Technical Support Center: Proper Storage and Handling of 2,3-Dihydroxynaphthalene
Welcome to the Technical Support Center for 2,3-Dihydroxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the proper storage and handling of this compound to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] The area should be well-ventilated. For optimal preservation, storing under an inert atmosphere, such as nitrogen or argon, is recommended to minimize oxidation.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are significantly more susceptible to degradation than the solid form. For long-term storage, it is recommended to store aliquots in a tightly sealed container at -80°C, which can preserve the solution for up to two years.[3] For shorter-term storage, -20°C is suitable for up to one year.[3] It is crucial to minimize freeze-thaw cycles as they can accelerate degradation.
Q3: What factors can cause the degradation of this compound?
A3: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), heat (thermal degradation), oxygen (oxidation), and non-neutral pH conditions (acidic or alkaline hydrolysis).[4] Incompatible materials can also promote degradation.
Q4: What are the signs of this compound degradation?
A4: A visual indication of degradation is a change in the color of the compound, which is typically an off-white to light brown powder.[5] The appearance of a darker color may suggest the formation of oxidation products. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to detect the appearance of degradation products and a decrease in the purity of the parent compound.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides. Contact with these substances should be avoided to prevent chemical reactions that can lead to degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of solid this compound (darkening) | Oxidation due to improper storage (exposure to air and/or light). | Discard the product if significant discoloration is observed. For future prevention, ensure the container is tightly sealed and stored under an inert atmosphere in a dark location. |
| Precipitate formation in a stored solution | The solution may have become supersaturated, or the solvent may have evaporated. Degradation products may also be less soluble. | Gently warm the solution to see if the precipitate redissolves. If it does not, or if you suspect degradation, the solution should be discarded. Ensure containers are sealed properly to prevent solvent evaporation. |
| Inconsistent experimental results using this compound | Degradation of the compound, leading to lower effective concentration and potential interference from degradation products. | Verify the purity of your this compound stock using a suitable analytical method like HPLC. If degradation is confirmed, use a fresh, properly stored batch. Always prepare fresh solutions for critical experiments. |
| Rapid degradation of a this compound solution | The solvent may be inappropriate, or the pH of the solution may not be optimal. Exposure to light during handling can also accelerate degradation. | Prepare solutions in high-purity solvents. If applicable, buffer the solution to a neutral pH. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. |
Quantitative Stability Data
While specific kinetic data for the degradation of this compound under various conditions is not extensively published, the following table summarizes the recommended storage conditions to minimize degradation.
| Form | Storage Temperature | Atmosphere | Light Condition | Expected Shelf Life |
| Solid | Room Temperature (Cool) | Inert Gas (e.g., Nitrogen) | Dark | Not specified, but stable long-term |
| Solution | -20°C | N/A | Dark | Up to 1 year[3] |
| Solution | -80°C | N/A | Dark | Up to 2 years[3] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[4]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 30 minutes.
-
Cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 30 minutes.
-
Cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
Dissolve the stressed solid in methanol to prepare a solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound and its Degradation Products
Objective: To separate and quantify this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution may be required to separate all degradation products) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (determined by UV scan of this compound) |
Visualizations
Troubleshooting Logic for this compound Degradation
Caption: Troubleshooting workflow for suspected degradation of this compound.
Potential Degradation Pathway of this compound
Caption: Simplified potential degradation pathway of this compound via oxidation.
References
troubleshooting solid-phase extraction protocols for 2,3-dihydroxynaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solid-phase extraction (SPE) protocols for 2,3-dihydroxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during the solid-phase extraction of this compound?
The most prevalent issue is low recovery of the analyte.[1] This can manifest as unexpectedly low signals in the final extract or the presence of the analyte in the loading or wash fractions.[1]
Q2: Which type of SPE sorbent is most suitable for this compound?
For phenolic compounds like this compound, reversed-phase sorbents are commonly used.[1][2] C18 is a popular choice, but polymeric sorbents can sometimes offer higher recovery and reproducibility.[3] The selection depends on the sample matrix and the specific impurities to be removed.
Q3: Why is the pH of the sample important during SPE of this compound?
The pH of the sample is crucial because it affects the ionization state of the phenolic hydroxyl groups on this compound.[4] To ensure optimal retention on a reversed-phase sorbent, the pH of the sample should be adjusted to suppress the ionization of the analyte, typically by acidifying the sample.[1][5]
Q4: Can the SPE cartridge be allowed to dry out during the procedure?
It is critical to prevent the sorbent bed from drying out after conditioning and before sample loading.[1][6] Drying of the sorbent can lead to inconsistent and poor recovery of the analyte.[6]
Troubleshooting Guide
Problem 1: Low Analyte Recovery
Symptoms:
-
The concentration of this compound in the final eluate is significantly lower than expected.
-
Analysis of the waste fractions shows the presence of the analyte in the sample load or wash steps.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Sorbent Chemistry | The sorbent may not be retaining the analyte effectively. For this compound, a reversed-phase sorbent (e.g., C18, polymeric) is generally suitable. If the analyte is eluting too easily, consider a more retentive sorbent.[1][6] |
| Incorrect Sample pH | The phenolic hydroxyl groups of this compound may be ionized, reducing retention on reversed-phase sorbents. Adjust the sample pH to be at least 2 units below the pKa of the analyte to ensure it is in its neutral form.[4][5] |
| Sample Loading Flow Rate is Too High | A high flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent, leading to breakthrough. Reduce the flow rate to allow for adequate residence time.[1][6] |
| Wash Solvent is Too Strong | The wash solvent may be eluting the this compound along with the interferences. Decrease the organic solvent percentage in the wash solution.[1][6] |
| Insufficient Elution Solvent Strength or Volume | The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent) or increase the volume of the elution solvent used.[1][7][8] |
| Sorbent Bed Overload | The amount of analyte and other matrix components in the sample may exceed the capacity of the SPE cartridge. Reduce the sample volume or use a cartridge with a larger sorbent mass.[1] |
Problem 2: Poor Reproducibility
Symptoms:
-
Significant variation in the recovery of this compound between replicate samples.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Flow Rates | Variations in flow rates during sample loading, washing, and elution can lead to inconsistent results. Use a vacuum manifold or automated SPE system to ensure consistent flow rates across all samples. |
| Sorbent Bed Drying Out | Allowing the sorbent to dry between the conditioning and sample loading steps can lead to channeling and inconsistent retention. Ensure the sorbent bed remains wetted throughout the process.[1][6] |
| Incomplete Equilibration | The sorbent may not be properly equilibrated with the loading solvent, leading to variable retention. Ensure the equilibration step is performed consistently for all samples.[9] |
| Variable Sample Pre-treatment | Inconsistencies in sample pre-treatment, such as pH adjustment or dilution, can affect the SPE process. Standardize the sample pre-treatment protocol.[5] |
Problem 3: Presence of Interferences in the Final Eluate
Symptoms:
-
The final extract containing this compound is not clean, leading to issues in downstream analysis (e.g., ion suppression in mass spectrometry).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective Wash Step | The wash solvent is not effectively removing interfering compounds. Optimize the wash solvent by gradually increasing its strength (e.g., increasing the percentage of organic solvent) to the point where interferences are removed without eluting the analyte.[4][6] |
| Inappropriate Sorbent Selectivity | The chosen sorbent may have a strong affinity for both the analyte and the interferences. Consider a different sorbent with a different selectivity or a mixed-mode sorbent that can provide an orthogonal separation mechanism.[5] |
| Co-elution of Strongly Retained Interferences | The elution solvent may be strong enough to elute both the analyte and strongly retained interferences. Try a more selective elution solvent or a stepwise elution with solvents of increasing strength to fractionate the eluate.[5] |
Experimental Protocols
General Solid-Phase Extraction Protocol for this compound
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Sorbent Selection:
-
Reversed-phase C18 or polymeric sorbent.
-
-
Sample Pre-treatment:
-
Adjust the sample pH to approximately 2-3 with a suitable acid (e.g., formic acid, phosphoric acid) to ensure this compound is in its neutral form.
-
If the sample contains particulates, centrifuge and filter it prior to loading.[8]
-
-
SPE Cartridge Conditioning:
-
Pass 1-2 cartridge volumes of methanol (B129727) or acetonitrile (B52724) through the cartridge to wet the sorbent.[9]
-
Follow with 1-2 cartridge volumes of reagent-grade water to equilibrate the sorbent.[9] Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow and consistent flow rate (e.g., 1-2 mL/min).[1]
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interferences. A common starting point is 1-2 cartridge volumes of 5-10% methanol in water.[10] The strength of the wash solvent should be optimized to remove the maximum amount of interferences without eluting the analyte.
-
-
Elution:
-
Post-Elution:
-
The eluate can be evaporated to dryness and reconstituted in a solvent compatible with the subsequent analytical method (e.g., HPLC mobile phase).[9]
-
Quantitative Data Summary
The following table provides a hypothetical summary of expected recovery rates for this compound under different SPE conditions. This data is for illustrative purposes and should be confirmed experimentally.
| Sorbent Type | Conditioning Solvent | Wash Solvent | Elution Solvent | Expected Recovery (%) |
| C18 | Methanol, Water | 5% Methanol in Water | Methanol | 85 - 95 |
| Polymeric | Acetonitrile, Water | 10% Acetonitrile in Water | Acetonitrile | 90 - 98 |
| C18 | Methanol, Water | Water | Methanol | 80 - 90 |
| Polymeric | Acetonitrile, Water | 5% Acetonitrile in Water | 90% Acetonitrile in Water | 92 - 99 |
Visualizations
Caption: Troubleshooting workflow for common SPE issues.
Caption: General experimental workflow for SPE.
References
- 1. welch-us.com [welch-us.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. specartridge.com [specartridge.com]
- 5. silicycle.com [silicycle.com]
- 6. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 7. welchlab.com [welchlab.com]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Guide to 2,3-Dihydroxynaphthalene and Its Isomers for Researchers
An In-depth Analysis of Physicochemical Properties, Biological Activities, and Experimental Protocols for Dihydroxynaphthalene Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for designing effective and specific therapeutic agents. Dihydroxynaphthalenes (DHNs), a class of bicyclic aromatic compounds, present a compelling case study in structure-activity relationships. While sharing the same molecular formula, the varied positioning of hydroxyl groups across the naphthalene (B1677914) ring dramatically alters their chemical and biological profiles. This guide provides a comprehensive comparison of 2,3-dihydroxynaphthalene with its other isomers, supported by experimental data and detailed methodologies to aid in research and development.
Physicochemical Properties: A Foundation for a Tale of a Few Angstroms
The seemingly minor shift in hydroxyl group positions across the naphthalene core results in significant variations in physicochemical properties such as melting point and water solubility. These differences, summarized in Table 1, influence the compounds' pharmacokinetic and pharmacodynamic profiles, affecting everything from formulation to bioavailability. This compound, with its ortho-substituted hydroxyl groups, exhibits distinct characteristics when compared to its meta- and para-substituted counterparts.
Table 1: Physicochemical Properties of Dihydroxynaphthalene Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1,2-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | ~108 |
| 1,3-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 123-125 |
| 1,5-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 259-261 |
| 1,6-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 130-133 |
| 1,7-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 180-184 |
| This compound | C₁₀H₈O₂ | 160.17 | 161-165 |
| 2,6-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | ~220 |
| 2,7-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 185-190 |
Note: Data compiled from various chemical and safety data sheets. Melting points can vary slightly based on purity and measurement conditions.
Comparative Biological Activity: From Antioxidant Potential to Cellular Impact
The biological activities of dihydroxynaphthalene isomers are diverse and highly dependent on their substitution patterns. Key areas of investigation include their antioxidant capacity, enzyme inhibition potential, and cytotoxic effects.
Antioxidant Activity
The ability to scavenge free radicals is a critical property for compounds being investigated for roles in mitigating oxidative stress-related diseases. The position of the hydroxyl groups influences the stability of the resulting phenoxyl radical, thereby affecting antioxidant potency. While comprehensive comparative studies including all isomers are limited, research indicates that isomers with α-substitution patterns (hydroxyl groups on carbons 1, 4, 5, or 8) may exhibit higher antioxidant power compared to those with β-substitution patterns (carbons 2, 3, 6, or 7).
Table 2: Comparative Antioxidant Activity of Dihydroxynaphthalene Isomers (DPPH Assay)
| Isomer | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| This compound | Data not available | Ascorbic Acid | ~148 |
| Other Isomers | Data not consistently available for direct comparison |
Enzyme Inhibition: The Case of Tyrosinase
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable in the development of treatments for hyperpigmentation disorders. The ability of dihydroxynaphthalenes to chelate copper ions in the active site of tyrosinase is a proposed mechanism of inhibition. The specific geometry of the hydroxyl groups is crucial for effective binding.
Table 3: Comparative Tyrosinase Inhibitory Activity
| Isomer | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| This compound | Data not available | Kojic Acid | 9.7 - 22.84 |
| Other Isomers | Data not consistently available for direct comparison |
IC₅₀ values represent the concentration required to inhibit 50% of tyrosinase activity. Lower values indicate greater inhibitory potency. Direct comparative data for all isomers is currently lacking.
Cytotoxicity
The cytotoxic potential of dihydroxynaphthalene isomers is a critical parameter in drug development, determining their therapeutic window and potential as anticancer agents. The MTT assay is a standard method to assess cell viability and proliferation.
Table 4: Comparative Cytotoxicity of Dihydroxynaphthalene Isomers (MTT Assay)
| Isomer | Cell Line | IC₅₀ (µM) |
| This compound | Data not available | Data not available |
| Other Isomers | Data not consistently available for direct comparison | Data not consistently available for direct comparison |
IC₅₀ values represent the concentration required to reduce cell viability by 50%. Lower values indicate greater cytotoxicity. A comprehensive comparative dataset for all isomers across various cell lines is not currently available in the public domain.
Signaling Pathways: Unraveling the Molecular Mechanisms
The specific signaling pathways modulated by this compound are not yet extensively elucidated. However, related compounds, such as naphthoquinones derived from dihydroxynaphthalenes, are known to exert their biological effects through the modulation of key cellular signaling cascades. For instance, some naphthoquinones induce cytotoxicity by generating reactive oxygen species (ROS), which can in turn activate apoptotic pathways.
Below is a generalized diagram illustrating a potential mechanism of action for dihydroxynaphthalene derivatives, leading to apoptosis.
Caption: Generalized signaling pathway for dihydroxynaphthalene-induced apoptosis.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.
-
Reagent Preparation : Prepare a stock solution of DPPH (typically 0.1 mM) in methanol (B129727) or ethanol. Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid) in the same solvent.
-
Reaction Mixture : In a 96-well plate, add a specific volume of the test compound or control to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation : Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Caption: Experimental workflow for the DPPH antioxidant assay.
Mushroom Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.
-
Reagent Preparation : Prepare a stock solution of mushroom tyrosinase in phosphate (B84403) buffer (e.g., 50 mM, pH 6.8). Prepare various concentrations of the test compounds and a positive control (e.g., kojic acid) in the buffer. Prepare a solution of L-DOPA in the same buffer.
-
Reaction Mixture : In a 96-well plate, add the tyrosinase solution to wells containing the test compounds or control.
-
Pre-incubation : Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
-
Reaction Initiation : Initiate the reaction by adding the L-DOPA solution to each well.
-
Absorbance Measurement : Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader to determine the rate of dopachrome (B613829) formation.
-
Calculation : The percentage of inhibition is calculated, and the IC₅₀ value is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the dihydroxynaphthalene isomers for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm.
-
Calculation : Cell viability is expressed as a percentage relative to untreated control cells, and the IC₅₀ value is calculated.
Conclusion
The isomeric diversity of dihydroxynaphthalenes offers a rich landscape for structure-activity relationship studies. While this compound and its isomers share a common molecular framework, their distinct physicochemical and biological properties underscore the critical importance of isomeric purity in research and drug development. This guide highlights the current state of knowledge and simultaneously underscores the need for further comprehensive, comparative studies to fully elucidate the therapeutic potential of each isomer. The provided experimental protocols serve as a foundation for researchers to generate the robust, comparable data necessary to advance this promising class of compounds.
A Comparative Analysis of the Antioxidant Activity of Dihydroxynaphthalene Isomers
For Immediate Release
NAPLES, Italy – A comprehensive guide comparing the antioxidant activities of various dihydroxynaphthalene (DHN) isomers has been compiled for researchers, scientists, and professionals in drug development. This guide synthesizes experimental data to provide a clear comparison of the free-radical scavenging and reducing capabilities of these compounds, highlighting key structure-activity relationships.
The antioxidant potential of a series of dihydroxynaphthalene isomers, along with the reference compounds 1-naphthol (B170400) (1-HN), 2-naphthol (B1666908) (2-HN), and Trolox, has been evaluated using two distinct assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. These methods were chosen to represent two primary mechanisms of antioxidant action: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET), respectively.
Summary of Quantitative Antioxidant Activity
The antioxidant activities of the tested dihydroxynaphthalene isomers are summarized in the tables below.
DPPH Radical Scavenging Activity
The efficiency of the DHN isomers in scavenging the DPPH radical was evaluated. The stoichiometry (
ntot
) represents the number of DPPH radicals quenched by each antioxidant molecule. A higher ntot
| Compound | Stoichiometry (
|
| 1,8-Dihydroxynaphthalene (1,8-DHN) | 3.0 |
| 1,6-Dihydroxynaphthalene (1,6-DHN) | 2.5 |
| 2,6-Dihydroxynaphthalene (2,6-DHN) | 3.8 |
| 2,7-Dihydroxynaphthalene (2,7-DHN) | N/A |
| 1-Naphthol (1-HN) | 2.2 |
| 2-Naphthol (2-HN) | N/A |
Note: N/A indicates that the data was not specified in the reference.
Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). The results are expressed in Trolox equivalents, a common standard for antioxidant capacity.
| Compound | FRAP Value (Trolox equivalents)[1] |
| 1,8-Dihydroxynaphthalene (1,8-DHN) | 2.83 ± 0.06 |
| 1,6-Dihydroxynaphthalene (1,6-DHN) | 2.00 ± 0.03 |
| 2,6-Dihydroxynaphthalene (2,6-DHN) | 5.25 ± 0.03 |
| 2,7-Dihydroxynaphthalene (2,7-DHN) | 0.89 ± 0.02 |
| 1-Naphthol (1-HN) | 1.69 ± 0.01 |
| 2-Naphthol (2-HN) | 0.64 ± 0.01 |
Interpretation of Results
The experimental data reveals significant differences in the antioxidant activity among the dihydroxynaphthalene isomers, which can be attributed to the position of the hydroxyl groups on the naphthalene (B1677914) ring. A study by Lino et al. (2023) concluded that DHNs with an α-substitution pattern, such as 1,8-DHN and 1,6-DHN, generally exhibit higher antioxidant power and are associated with faster Hydrogen Atom Transfer (HAT) processes[2][3]. In contrast, isomers with a β-substitution pattern, like 2,7-DHN, tend to be less effective antioxidants[2][3].
Interestingly, 2,6-DHN displayed the highest stoichiometry in the DPPH assay and the highest value in the FRAP assay[1]. This enhanced activity is attributed to the formation of a stable p-quinone intermediate during the oxidation process[1]. The unique peri-hydroxylation pattern in 1,8-DHN, which allows for intramolecular hydrogen bonding, contributes to a highly stabilized aryloxyl radical, making it a potent antioxidant[2]. Overall, the oxidation pathways involving HAT from α-hydroxyl groups are more favored than those from β-hydroxyl groups.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The neutralization of the DPPH radical results in a color change from violet to yellow, which is monitored spectrophotometrically.
Reagents and Equipment:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent)
-
Test compounds (Dihydroxynaphthalene isomers)
-
Reference antioxidant (e.g., Trolox)
-
UV-Vis Spectrophotometer
Procedure:
-
A stock solution of DPPH (e.g., 200 µM) is prepared in methanol.
-
Solutions of the dihydroxynaphthalene isomers and a reference standard (e.g., Trolox) are prepared at a specific concentration (e.g., 50 µM) in methanol.
-
The test or standard solution is added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature.
-
The decrease in absorbance is monitored at a specific wavelength (typically around 515 nm) at various time intervals until the reaction reaches a plateau[1].
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(
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-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ] x 100 whereAcontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the absorbance of the DPPH solution without the sample, andAcontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the absorbance of the DPPH solution with the sample.Asample -
The stoichiometry (
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) is determined by relating the concentration of the antioxidant to the amount of DPPH radical consumed.ntot
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured.
Reagents and Equipment:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds (Dihydroxynaphthalene isomers)
-
Reference antioxidant (e.g., Trolox or FeSO₄)
-
UV-Vis Spectrophotometer
Procedure:
-
The FRAP working reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is pre-warmed to 37°C.
-
A specific volume of the test sample or standard solution is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a defined period (e.g., 4 to 30 minutes).
-
The absorbance of the resulting blue solution is measured at approximately 593 nm.
-
A standard curve is generated using a known concentration of a reference standard (e.g., Trolox or FeSO₄).
-
The antioxidant capacity of the samples is expressed as Trolox equivalents (or Fe²⁺ equivalents) by comparing their absorbance values to the standard curve.
Visualizing Antioxidant Mechanisms
The antioxidant activity of dihydroxynaphthalene isomers is primarily governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). The DPPH assay is predominantly a HAT-based method, while the FRAP assay is an ET-based method. The following diagram illustrates these two pathways.
Caption: Antioxidant mechanisms of dihydroxynaphthalenes.
References
A Comparative Guide to Alternatives for 2,3-Dihydroxynaphthalene in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,3-dihydroxynaphthalene and its alternative compounds in key applications, including dye synthesis, surface modification of titanium dioxide for photocatalysis, creation of high-performance polymers, and as a precursor for flame retardants and fluorescent probes. The performance of these compounds is evaluated using available experimental data, and detailed methodologies for key experiments are provided to facilitate further research and direct comparison.
Azo Dye Synthesis: A Palette of Naphthalene-Based Chromophores
Dihydroxynaphthalenes are crucial coupling components in the synthesis of azo dyes, influencing the final color and fastness properties of the dye. While this compound is widely utilized, other isomers present viable alternatives, each imparting distinct characteristics to the resulting dye.
Comparative Performance of Dihydroxynaphthalene Isomers in Azo Dye Synthesis
Direct comparative studies on the colorimetric and fastness properties of azo dyes derived from a comprehensive range of dihydroxynaphthalene isomers are limited in publicly available literature. However, based on established principles of dye chemistry, the position of the hydroxyl groups on the naphthalene (B1677914) ring significantly affects the electronic properties of the resulting dye molecule and, consequently, its color and fastness. The following table provides a qualitative comparison and references to general properties.
| Compound | Alternative Compounds | Key Performance Differences |
| This compound | 1,5-Dihydroxynaphthalene, 1,8-Dihydroxynaphthalene, 2,6-Dihydroxynaphthalene, 2,7-Dihydroxynaphthalene | The position of the hydroxyl groups influences the electron density of the naphthalene ring, affecting the λmax (color) of the resulting azo dye. The steric hindrance around the coupling site can impact the reaction rate and yield. Fastness properties (light, wash, sublimation) are also dependent on the overall molecular structure and substitution pattern. |
Experimental Protocol: Synthesis of an Azo Dye from a Dihydroxynaphthalene
This protocol outlines the general two-step process for synthesizing an azo dye, which involves the diazotization of a primary aromatic amine followed by coupling with a dihydroxynaphthalene.
Diazotization of Primary Aromatic Amine
-
Dissolve the primary aromatic amine (e.g., aniline (B41778) or a substituted aniline) in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise while maintaining vigorous stirring and keeping the temperature below 5 °C.
-
Continue stirring for 15-30 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately.
Azo Coupling Reaction
-
Dissolve the dihydroxynaphthalene isomer (e.g., this compound) in a dilute aqueous solution of sodium hydroxide (B78521) and cool it to 0-5 °C in an ice-salt bath. The alkaline medium activates the coupling component.
-
Slowly add the freshly prepared diazonium salt solution to the cold solution of the dihydroxynaphthalene with continuous stirring, maintaining the temperature below 5 °C.
-
A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.
-
Collect the precipitated dye by filtration, wash it with cold water, and dry it.
Surface Modification of TiO₂ for Enhanced Photocatalysis
The surface modification of titanium dioxide (TiO₂) with organic ligands can enhance its photocatalytic activity by extending its light absorption into the visible region and improving charge separation. This compound, acting as a sensitizer, has been shown to be effective in this application. Comparative studies with other dihydroxynaphthalene isomers reveal that the substitution pattern of the hydroxyl groups plays a critical role in the photocatalytic performance.
Comparative Performance of Dihydroxynaphthalene Isomers in TiO₂ Modification
A study on the photocatalytic hydrogen production from a methanol/water mixture using TiO₂ modified with different dihydroxynaphthalene isomers provides valuable comparative data. The efficiency is found to be dependent on the isomer used for surface modification.
| Modifier Compound | Alternative Compounds | H₂ Production Rate (µmol h⁻¹) |
| This compound | 1,5-Dihydroxynaphthalene | 18.5 |
| 1,6-Dihydroxynaphthalene | 15.2 | |
| 1,7-Dihydroxynaphthalene | 14.8 | |
| This compound | 25.3 | |
| 2,6-Dihydroxynaphthalene | 12.1 | |
| 2,7-Dihydroxynaphthalene | 13.5 |
Experimental Protocol: Surface Modification of TiO₂ and Photocatalytic Activity Measurement
Surface Modification of TiO₂
-
Suspend TiO₂ powder (e.g., P25) in a solvent such as ethanol.
-
Add a solution of the dihydroxynaphthalene isomer in the same solvent to the TiO₂ suspension.
-
Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the adsorption and complex formation on the TiO₂ surface.
-
Collect the modified TiO₂ powder by centrifugation, wash it with the solvent to remove any unadsorbed dihydroxynaphthalene, and dry it in an oven.
Measurement of Photocatalytic Activity (Methylene Blue Degradation)
-
Prepare an aqueous suspension of the modified TiO₂ photocatalyst.
-
Add a known concentration of methylene (B1212753) blue solution to the suspension.
-
Stir the mixture in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium.
-
Irradiate the suspension with a suitable light source (e.g., a Xenon lamp simulating solar light or a UV lamp).
-
At regular time intervals, withdraw aliquots of the suspension, centrifuge to remove the photocatalyst, and measure the absorbance of the supernatant at the λmax of methylene blue (around 664 nm) using a UV-Vis spectrophotometer.
-
The degradation rate can be calculated from the decrease in methylene blue concentration over time.
High-Performance Polymers: Building Blocks for Thermal Stability
Dihydroxynaphthalenes serve as monomers in the synthesis of high-performance polymers such as poly(ether imide)s, polyesters, and polycarbonates. The rigid naphthalene unit imparts excellent thermal stability and mechanical properties to the resulting polymers. The isomeric structure of the dihydroxynaphthalene monomer has a profound impact on the polymer's properties.
Comparative Performance of Dihydroxynaphthalene Isomers in Poly(ether imide) Synthesis
A study on poly(ether imide)s synthesized from bis(ether anhydride)s derived from different dihydroxynaphthalene isomers and 4,4'-oxydianiline (B41483) (ODA) provides a direct comparison of their thermal properties.
| Dihydroxynaphthalene Isomer | Glass Transition Temperature (T g , °C) | Thermal Decomposition Temperature (T d , 5% weight loss, °C) |
| This compound | 245 | 530 |
| 1,5-Dihydroxynaphthalene | 290 | 540 |
| 2,6-Dihydroxynaphthalene | 275 | 550 |
| 2,7-Dihydroxynaphthalene | 260 | 545 |
Experimental Protocol: Synthesis of Poly(ether imide)
This protocol describes a typical two-stage solution polymerization method for synthesizing poly(ether imide)s.
Synthesis of Bis(ether anhydride)
-
React the dihydroxynaphthalene isomer with a suitable nitro-substituted phthalic anhydride (B1165640) (e.g., 4-nitrophthalic anhydride) in a polar aprotic solvent (e.g., N,N-dimethylformamide) in the presence of a base (e.g., potassium carbonate) at an elevated temperature to form the corresponding bis(ether dinitrile).
-
Hydrolyze the resulting bis(ether dinitrile) to the corresponding bis(ether diacid) using an aqueous base, followed by acidification.
-
Dehydrate the bis(ether diacid) to the bis(ether anhydride) by heating in a mixture of acetic anhydride and toluene.
Polymerization
-
React the synthesized bis(ether anhydride) with an aromatic diamine (e.g., 4,4'-oxydianiline) in a polar aprotic solvent (e.g., m-cresol) at room temperature to form a poly(amic acid) solution.
-
Chemically imidize the poly(amic acid) by adding a dehydrating agent (e.g., a mixture of acetic anhydride and pyridine) and heating, or thermally imidize by heating the poly(amic acid) solution at elevated temperatures (e.g., 180-200 °C).
-
Precipitate the resulting poly(ether imide) in a non-solvent like methanol, filter, and dry.
Halogen-Free Flame Retardants
Cyclotriphosphazene (B1200923) derivatives containing dihydroxynaphthalene moieties are effective halogen-free flame retardants for various polymers. The phosphorus and nitrogen in the phosphazene ring, combined with the char-forming tendency of the naphthalene structure, contribute to their flame retardant mechanism.
Comparative Performance of Dihydroxynaphthalene-Based Flame Retardants
Quantitative comparative data on the flame retardant efficiency of cyclotriphosphazene derivatives from different dihydroxynaphthalene isomers is scarce. However, a study on acrylonitrile-butadiene-styrene (ABS) resin flame-retarded with cyclotriphosphazene derivatives of 1,8-dihydroxynaphthalene (NTCP) provides some insight. The performance can be compared to other halogen-free flame retardants.
| Flame Retardant | Polymer Matrix | Loading (wt%) | Limiting Oxygen Index (LOI, %) | UL-94 Rating |
| NTCP (from 1,8-Dihydroxynaphthalene) | ABS | 15 | 23.1 | V-2 |
| NTCP | ABS | 20 | 24.5 | V-1 |
| Melamine Polyphosphate | ABS | 25 | 28.0 | V-0 |
| Ammonium Polyphosphate | Polypropylene | 30 | 32.0 | V-0 |
Experimental Protocol: Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
-
Prepare a vertically oriented specimen of the polymer containing the flame retardant.
-
Place the specimen in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen gas flowing upwards through the chimney.
-
Ignite the top of the specimen with a pilot flame.
-
Vary the oxygen concentration in the gas mixture and observe if the flame self-extinguishes within a specified time after ignition.
-
The LOI is the minimum concentration of oxygen, expressed as a volume percentage, that is required to sustain combustion of the material for a specified period or over a specified length of the specimen.
Fluorescent Probes
Comparative Performance of Naphthalene-Based Fluorescent Probes
The following table presents the fluorescence quantum yields of some common naphthalene-based fluorescent probes in different solvents to provide a basis for comparison.
| Fluorescent Probe | Solvent | Fluorescence Quantum Yield (Φ) |
| Prodan | Cyclohexane | 0.52 |
| Ethanol | 0.73 | |
| Dansyl chloride | Cyclohexane | 0.12 |
| Acetonitrile | 0.55 | |
| Acenaphthene | Cyclohexane | 0.84 |
| Ethanol | 0.78 |
Experimental Protocol: Determination of Fluorescence Quantum Yield
The relative quantum yield of a fluorescent compound is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
-
Prepare a series of dilute solutions of both the test compound (e.g., a this compound derivative) and a standard fluorophore (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54) in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard. The plots should yield straight lines.
-
Calculate the quantum yield of the test sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Performance Review of Polymers Synthesized from Dihydroxynaphthalene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of monomers is a cornerstone of high-performance polymer design. Dihydroxynaphthalenes, with their rigid, aromatic structures, offer a versatile platform for creating polymers with exceptional thermal and mechanical properties. The isomeric position of the hydroxyl groups on the naphthalene (B1677914) ring significantly influences the polymer's architecture, leading to distinct performance characteristics. This guide provides an objective comparison of polymers synthesized from various dihydroxynaphthalene isomers, supported by experimental data, to aid in the selection of monomers for specific applications.
Comparative Performance Data
The following table summarizes key performance metrics for different classes of polymers derived from various dihydroxynaphthalene isomers. It is important to note that the properties of these polymers are highly dependent on the specific co-monomers used in their synthesis and the polymerization conditions. Therefore, this table should be used as a general guide to the trends imparted by the dihydroxynaphthalene isomer.
| Dihydroxynaphthalene Isomer | Polymer Type | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Inherent Viscosity (dL/g) | Solubility |
| 1,5-Dihydroxynaphthalene | Poly(ether imide) | >300 | ~590 | - | - | - | Limited |
| Polyarylate | - | >450 | - | - | - | Good | |
| Covalent Organic Polymer | - | ~350 | - | - | - | Insoluble | |
| 1,6-Dihydroxynaphthalene | Polyarylate | - | - | - | - | - | Soluble |
| 1,7-Dihydroxynaphthalene | - | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 2,3-Dihydroxynaphthalene | Poly(ether imide) | 220 - >300 | >590 | High Modulus | Modest (up to 150%) | - | Good |
| 2,6-Dihydroxynaphthalene | Poly(ether imide) | >300 | ~590 | - | - | - | Limited |
| Polyarylate | 172-280 | >450 | 55-84 | 5-19 | up to 1.28 | Good | |
| 2,7-Dihydroxynaphthalene | Poly(ether imide) | >300 | ~590 | - | - | - | Limited |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of high-performance polymers. Below are representative protocols for the synthesis of polyamides and the fabrication of polymer films, followed by standard characterization techniques.
Synthesis of Aromatic Polyamides by Low-Temperature Solution Polycondensation
This protocol describes a general method for synthesizing aromatic polyamides from a dihydroxynaphthalene and an aromatic diacid chloride.
Materials:
-
Dihydroxynaphthalene isomer (e.g., 1,5-dihydroxynaphthalene)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dihydroxynaphthalene isomer and a catalytic amount of pyridine in anhydrous NMP.
-
To this solution, add anhydrous LiCl (approximately 5% w/v) to enhance the solubility of the resulting polyamide.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.
-
Allow the reaction mixture to stir at 0°C for 2-4 hours, then let it warm to room temperature and continue stirring for another 12-24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.
-
Collect the fibrous polymer by filtration, wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C for 24 hours.
Fabrication of Polymer Films by Solution Casting
This method is used to prepare thin, uniform polymer films for mechanical and other types of testing.
Materials:
-
Synthesized polymer
-
A suitable solvent (e.g., NMP, N,N-dimethylacetamide (DMAc), chloroform)
-
A flat, level glass substrate
-
A casting knife or doctor blade
Procedure:
-
Prepare a homogeneous polymer solution (typically 5-15% w/v) by dissolving the dried polymer in a suitable solvent. Gentle heating and stirring may be required.
-
Filter the polymer solution to remove any undissolved particles or gels.
-
Place the clean, dry glass substrate on a level surface.
-
Pour the polymer solution onto the substrate and use a casting knife to spread it into a film of uniform thickness.
-
Dry the film in a dust-free oven at a controlled temperature (e.g., 60-80°C) for several hours to slowly evaporate the solvent.
-
For high-boiling point solvents, a subsequent drying step under vacuum at a higher temperature (below the polymer's Tg) is necessary to remove residual solvent.
-
Once completely dry, carefully peel the film from the glass substrate.
Characterization Techniques
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Performed on a TGA instrument, typically heating the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen or air atmosphere. This determines the thermal stability and decomposition temperatures of the polymer.
-
Differential Scanning Calorimetry (DSC): Performed on a DSC instrument. The sample is typically heated, cooled, and then subjected to a second heating scan at a rate of 10-20°C/min. This is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
-
-
Mechanical Testing:
-
Tensile Properties: Polymer films are cut into dumbbell-shaped specimens according to ASTM D882 or ASTM D638 standards.[1] The tensile strength, elongation at break, and tensile modulus are measured using a universal testing machine at a specified crosshead speed.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of synthesizing and characterizing polymers from dihydroxynaphthalenes.
Caption: Workflow for Polymer Synthesis and Characterization.
Caption: Structure-Property Relationships in Dihydroxynaphthalene-based Polymers.
References
2,3-Dihydroxynaphthalene and its Counterparts: A Comparative Guide to Naphthalene Exposure Biomarkers
For researchers, scientists, and drug development professionals, the precise evaluation of exposure to naphthalene (B1677914), a pervasive environmental and occupational toxin, is paramount. This guide offers an objective comparison of dihydroxynaphthalene isomers and other key metabolites as biomarkers of naphthalene exposure, supported by experimental data and detailed methodologies.
Naphthalene, a polycyclic aromatic hydrocarbon, is metabolized in the body into various compounds, with urinary metabolites serving as key biomarkers of exposure. While 1- and 2-naphthol (B1666908) have traditionally been the primary biomarkers for monitoring naphthalene exposure, recent evidence has highlighted the superior sensitivity and diagnostic relevance of dihydroxynaphthalene isomers, particularly 1,2-dihydroxynaphthalene (1,2-DHN).[1][2] This is of significant interest as 1,2-DHN is a direct precursor to 1,2-naphthoquinone, a metabolite implicated in the toxic and potentially carcinogenic effects of naphthalene.[3][4][5]
While the focus of this guide is a comparative analysis, it is important to note that while 2,3-dihydroxynaphthalene is a known metabolite in bacterial degradation of naphthalene, its role as a primary biomarker in human exposure is less established compared to 1,2-dihydroxynaphthalene.[6] Human biomonitoring studies have predominantly identified 1,2-DHN as the main dihydroxynaphthalene metabolite.[5]
Performance Comparison: Quantitative Data
Urinary concentrations of 1,2-DHN are consistently and significantly higher in individuals occupationally exposed to naphthalene compared to the traditional biomarkers, 1- and 2-naphthol.[1][3] This indicates a higher sensitivity of 1,2-DHN in detecting naphthalene exposure. The following tables summarize quantitative data from studies comparing these biomarkers in exposed workers and control groups.
| Biomarker | Median Concentration in Exposed Workers (µg/L) | Median Concentration in Controls (µg/L) | Reference |
| 1,2-Dihydroxynaphthalene (1,2-DHN) | 1012 | 8 | [1][5] |
| 1-Naphthol | 122 | Comparable to 1,2-DHN in controls | [1] |
| 2-Naphthol | 80 | Comparable to 1,2-DHN in controls | [1] |
| Biomarker | Post-Shift Concentration Range in Exposed Workers (µg/L) | Reference |
| 1,2-Dihydroxynaphthalene (1,2-DHN) | 114 - 51,809 | [3] |
| 1-Naphthylmercapturic acid (1-NMA) | 0.8 - 666 | [3] |
| 1-Naphthol | 2 - 2,698 | [3] |
| 2-Naphthol | 4 - 1,135 | [3] |
Signaling and Metabolic Pathways
The metabolic pathway of naphthalene is crucial for understanding the formation of its various biomarkers. The following diagram illustrates the conversion of naphthalene to its major metabolites.
Experimental Protocols
The standard method for the quantification of dihydroxynaphthalenes and naphthols in urine involves Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][7] Below are detailed methodologies for the analysis of these biomarkers.
Quantification of Naphthalene Metabolites by GC-MS
1. Sample Preparation:
-
Collect urine samples in sterile containers and store them at -20°C or lower until analysis.[4]
-
Thaw urine samples to room temperature.[4]
2. Enzymatic Hydrolysis:
-
Since naphthalene metabolites are primarily excreted as glucuronide and sulfate conjugates, an enzymatic hydrolysis step is necessary to release the free analytes.[4]
-
To a defined volume of urine (e.g., 1-2 mL), add an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0) and a mixture of β-glucuronidase and arylsulfatase enzymes.[4]
-
Incubate the mixture at 37°C for a sufficient time (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.[4]
3. Solid-Phase Extraction (SPE):
-
This step is for the cleanup and concentration of the analytes.[4]
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.[4]
-
Load the hydrolyzed urine sample onto the cartridge.[4]
-
Wash the cartridge with water to remove interfering substances.[4]
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or a mixture of ethyl acetate and methanol).[4]
4. Derivatization:
-
To improve the volatility and thermal stability of the analytes for GC-MS analysis, a derivatization step is required.[4][5]
-
Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen.[4]
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to form the trimethylsilyl (B98337) (TMS) derivatives.[4]
5. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS or GC-MS/MS).[4]
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Temperature Program: An optimized temperature gradient is used to separate the analytes. For example, start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280-300°C).[4]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron ionization (EI) is typically used.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis to enhance sensitivity and specificity.
-
Quantification of Naphthalene Metabolites by LC-MS/MS
1. Sample Preparation:
-
To 10 µL of urine, add 10 µL of an internal standard solution containing deuterated metabolites.[7]
-
Add 40 µL of acetonitrile (B52724) and freeze the samples at -80°C overnight.[7]
-
Thaw the samples and dilute to 200 µL with 140 µL of 5% acetonitrile in water.[7]
-
Centrifuge at 16,000 x g for 30 minutes at 4°C.[7]
-
Transfer the supernatant to an autosampler vial.[7]
2. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[8]
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS/MS) Conditions:
Experimental Workflow
The following diagram outlines a typical experimental workflow for the analysis of urinary naphthalene metabolites.
Conclusion
The available evidence strongly supports the use of 1,2-dihydroxynaphthalene as a highly sensitive and diagnostically superior biomarker for assessing occupational and environmental exposure to naphthalene when compared to the traditionally used 1- and 2-naphthols.[1][3][5] Its significantly higher urinary concentrations in exposed individuals and its position as a precursor to a toxic metabolite underscore its value in biomonitoring and health surveillance.[1][2] While other dihydroxynaphthalene isomers like this compound are known in other metabolic contexts, 1,2-DHN is the most relevant for human exposure assessment based on current scientific literature.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validity of different biomonitoring parameters in human urine for the assessment of occupational exposure to naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1,2-Dihydroxynaphthalene as biomarker for a naphthalene exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Cross-Reactivity in 2,3-Dihydroxynaphthalene Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,3-dihydroxynaphthalene in biological matrices is critical for toxicological studies, environmental monitoring, and drug metabolism research. However, the presence of structurally similar compounds, such as isomers and metabolites, can lead to significant cross-reactivity in immunoassays and other analytical methods, compromising data integrity. This guide provides a framework for assessing the cross-reactivity of assays designed for this compound, offering a comparative analysis of potential cross-reactants and detailed experimental protocols to ensure assay specificity.
Understanding Cross-Reactivity in Naphthalene (B1677914) Metabolite Detection
Naphthalene is metabolized in the body to a variety of compounds, including different dihydroxynaphthalene isomers and their conjugates. The structural similarity among these metabolites presents a significant challenge for assay development. An antibody or enzyme developed to detect this compound may also recognize other isomers, such as 1,2-dihydroxynaphthalene or 1,4-naphthoquinone, leading to inaccurate measurements.
Therefore, a thorough assessment of cross-reactivity with a panel of structurally related compounds is a mandatory step in assay validation. The following sections provide experimental data from a relevant study on a naphthalene metabolite immunoassay, which serves as a model for assessing the specificity for this compound.
Comparative Analysis of Cross-Reactivity
To illustrate the principles of assessing cross-reactivity, we present data from a competitive enzyme-linked immunosorbent assay (ELISA) developed for the specific detection of mercapturic acid metabolites of naphthalene.[1] While the primary target of this assay is not this compound, the methodology and the approach to evaluating specificity are directly applicable.
In a competitive immunoassay, the ability of a compound to displace a labeled tracer from an antibody is measured. The concentration of the compound that causes 50% inhibition of the signal (IC50) is a key parameter for quantifying its binding affinity. A lower IC50 value indicates a higher affinity and, in the context of cross-reactivity, a higher potential for interference.
Table 1: Cross-Reactivity of a Naphthalene Metabolite Immunoassay [1]
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Naphthalene Mercapturic Acid (1) | N-acetyl-S-(1,2-dihydro-1-hydroxy-2-naphthyl)cysteine (Isomeric Mixture) | 4-6 | 100 |
| Dehydrated Naphthalene Mercapturic Acid (20) | N-acetyl-S-(1-naphthyl)cysteine | >10,000 | <0.05 |
| Tetrahydro-Naphthalene Mercapturic Acid (2) | N-acetyl-S-(1,2,3,4-tetrahydro-2-hydroxy-1-naphthyl)cysteine | >10,000 | <0.05 |
| Tetrahydro-Naphthalene Mercapturic Acid (3) | N-acetyl-S-(3-hydroxy-1,2,3,4-tetrahydro-2-naphthyl)cysteine | >10,000 | <0.05 |
| Styrene Mercapturic Acid (4a/4b) | N-acetyl-S-(2-hydroxy-1-phenylethyl)cysteine (Isomeric Mixture) | >10,000 | <0.05 |
Cross-reactivity is calculated as (IC50 of target analyte / IC50 of test compound) x 100.
The data clearly demonstrates the high specificity of the antibody for the target naphthalene mercapturic acid, with negligible cross-reactivity from its dehydrated form and other related mercapturic acids. This level of specificity is crucial for obtaining accurate results. A similar approach should be employed for an assay targeting this compound, testing against other dihydroxynaphthalene isomers (e.g., 1,2-, 1,3-, 1,4-, 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-dihydroxynaphthalene) and related metabolites like naphthoquinones.
Experimental Protocols
The following is a detailed protocol for a competitive ELISA, which can be adapted for the assessment of cross-reactivity in a this compound assay. This protocol is based on the methodology described for the naphthalene mercapturic acid immunoassay.[1]
Preparation of Reagents
-
Coating Antigen: this compound hapten conjugated to a carrier protein (e.g., bovine serum albumin, BSA).
-
Antibody: Polyclonal or monoclonal antibody raised against the this compound-protein conjugate.
-
Enzyme-Labeled Secondary Antibody: e.g., Goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP).
-
Substrate: e.g., TMB (3,3',5,5'-Tetramethylbenzidine).
-
Buffers: Coating buffer (e.g., carbonate-bicarbonate, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween 20), blocking buffer (e.g., PBS with 1% BSA), and assay buffer.
ELISA Procedure
-
Coating: Coat microtiter plate wells with the coating antigen (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a mixture of the sample (or standard) and a fixed concentration of the primary antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄) to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis
Construct a standard curve by plotting the absorbance against the logarithm of the standard concentration. The IC50 value is determined from this curve. The cross-reactivity of each potential interfering compound is then calculated relative to this compound.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and potential biological implications of this compound exposure, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Naphthalene and its metabolites, including dihydroxynaphthalenes, can induce cellular stress and activate specific signaling pathways. The following diagram illustrates a potential pathway through which these compounds may exert their effects.
Caption: Potential signaling pathway activated by naphthalene metabolites.
Conclusion
The development of a highly specific assay for this compound is essential for accurate toxicological and metabolic research. A rigorous assessment of cross-reactivity against a comprehensive panel of structural analogs is not merely a suggestion but a requirement for assay validation. By employing a systematic approach, such as the competitive ELISA protocol detailed in this guide, researchers can confidently quantify this compound levels and generate reliable data. The provided diagrams offer a visual aid to the experimental workflow and potential biological consequences, further supporting the design and interpretation of these critical assays.
References
A Comparative Study of 2,3-DHN and Other Isomers in Melanin Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,3-dihydroxynaphthalene (2,3-DHN) and its isomers in the context of melanin (B1238610) synthesis. While the 1,8-DHN pathway is well-documented in fungal melanogenesis, this document aims to consolidate available information on other isomers and provide a framework for their comparative evaluation. This guide will delve into the known signaling pathways, present available comparative data, and offer detailed experimental protocols to facilitate further research in this area.
Introduction to DHN Melanins
Melanins are a broad class of pigments found throughout the biological world. In many fungi, a key type of melanin is allomelanin, a nitrogen-free polymer synthesized from endogenous substrates via a 1,8-dihydroxynaphthalene (DHN) intermediate.[1] This DHN-melanin is crucial for fungal survival, providing protection against environmental stressors such as ultraviolet (UV) radiation, oxidizing agents, and ionizing radiation.[1] The biosynthesis of DHN-melanin involves a series of enzymatic reactions, starting from acetyl-CoA and malonyl-CoA, to produce the monomer 1,8-DHN, which then polymerizes to form the final melanin pigment.[2][3] While 1,8-DHN is the most studied precursor, other dihydroxynaphthalene isomers are also capable of forming melanin-like polymers, and their comparative properties are of significant interest for the development of novel biomaterials and therapeutics.
The 1,8-DHN Melanin Biosynthesis Pathway
The most well-characterized pathway for DHN-melanin synthesis is the 1,8-DHN pathway, prevalent in many ascomycetous fungi.[4][5] This pathway begins with the formation of 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN) from acetyl-CoA and malonyl-CoA, a reaction catalyzed by a polyketide synthase (PKS).[6] A series of reduction and dehydration reactions then convert T4HN through several intermediates, including scytalone (B1230633) and vermelone, to ultimately yield 1,8-dihydroxynaphthalene (1,8-DHN).[6] The final step is the oxidative polymerization of 1,8-DHN monomers, a reaction that can be catalyzed by enzymes such as laccases or peroxidases, to form the DHN-melanin polymer.[6]
Comparative Data of DHN Isomer-Derived Melanins
While extensive research has focused on 1,8-DHN, studies on other isomers such as 1,6-, 2,6-, and 2,7-DHN have been initiated to explore the structure-function relationships of the resulting melanin mimics.[4] These studies have investigated properties like redox state dispersion, EPR spin density, and visible absorption.[4] However, there is a notable lack of quantitative data directly comparing the melanin synthesis efficiency, antioxidant properties, and other performance metrics of 2,3-DHN with other isomers. The following tables summarize the type of comparative data that is crucial for a comprehensive understanding and highlight the current knowledge gap regarding 2,3-DHN.
Table 1: Comparison of Melanin Yield from DHN Isomers
| DHN Isomer | Enzyme Used | Melanin Yield (mg/L) | Reference |
| 1,8-DHN | Laccase | Data not available | N/A |
| 2,3-DHN | Laccase/Tyrosinase | Data not available | N/A |
| 1,6-DHN | Laccase | Data not available | N/A |
| 2,7-DHN | Laccase | Data not available | N/A |
Table 2: Comparative Antioxidant Activity of DHN Isomer-Derived Melanins
| DHN Isomer | Antioxidant Assay | IC50 Value (µg/mL) | Reference |
| 1,8-DHN | DPPH | Data not available | N/A |
| 2,3-DHN | DPPH/ABTS | Data not available | N/A |
| 1,6-DHN | DPPH | Data not available | N/A |
| 2,7-DHN | DPPH | Data not available | N/A |
Note: The tables above illustrate the need for direct comparative studies to quantify the differences between melanins derived from various DHN isomers, particularly including the understudied 2,3-DHN. The experimental protocols provided in the following section are designed to address this knowledge gap.
Experimental Protocols
To facilitate a comprehensive comparative study of 2,3-DHN and other isomers in melanin synthesis, the following detailed experimental protocols are provided. These protocols are adapted from established methods and are designed for a direct comparison of melanin yield, spectral properties, and antioxidant activity.
Enzymatic Polymerization of DHN Isomers
This protocol describes the in vitro synthesis of melanin from different DHN isomers using a common fungal enzyme, laccase.
Materials:
-
Dihydroxynaphthalene isomers (2,3-DHN, 1,8-DHN, 1,6-DHN, 2,7-DHN, etc.)
-
Fungal laccase (e.g., from Trametes versicolor)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of each DHN isomer (e.g., 10 mM in ethanol (B145695) or DMSO).
-
In a reaction vessel, combine 900 µL of sodium acetate buffer and 50 µL of the DHN isomer stock solution.
-
Initiate the polymerization by adding 50 µL of laccase solution (e.g., 1 mg/mL in buffer).
-
Incubate the reaction mixture at room temperature with gentle shaking.
-
Monitor the formation of melanin by measuring the absorbance at 450 nm at regular intervals.
-
After the reaction reaches a plateau (e.g., 24 hours), centrifuge the mixture to pellet the melanin.
-
Wash the melanin pellet with distilled water and lyophilize to determine the dry weight.
Spectrophotometric Analysis of DHN-Melanins
This protocol allows for the characterization and comparison of the UV-Visible absorption spectra of the synthesized melanins.
Materials:
-
Lyophilized DHN-melanin samples
-
1 M NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Dissolve a known concentration of each lyophilized melanin sample in 1 M NaOH.
-
Use 1 M NaOH as a blank to zero the spectrophotometer.
-
Scan the absorbance of each melanin solution from 200 to 800 nm.
-
Plot the absorbance spectra for each isomer-derived melanin for comparison. A typical melanin spectrum shows high absorbance in the UV region which decreases towards the visible region.[7][8]
DPPH Radical Scavenging Assay
This assay is used to compare the antioxidant capacity of the different DHN-melanins.
Materials:
-
Lyophilized DHN-melanin samples
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of each melanin sample in a suitable solvent (e.g., 1 M NaOH, then neutralized).
-
Prepare serial dilutions of each melanin sample.
-
In a 96-well plate, add 100 µL of each melanin dilution to respective wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.
Conclusion
The study of dihydroxynaphthalene isomers as precursors for melanin synthesis presents a promising avenue for the development of novel biomaterials with tailored properties. While the 1,8-DHN pathway is well-established, a significant knowledge gap exists regarding the comparative performance of other isomers, particularly 2,3-DHN. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate and compare the melanin yield, spectral characteristics, and antioxidant activities of melanins derived from 2,3-DHN and its various isomers. The data generated from such studies will be invaluable for advancing our understanding of structure-function relationships in DHN-melanins and for guiding the design of new functional materials for applications in medicine and biotechnology.
References
- 1. Genetic validation and spectroscopic detailing of DHN-melanin extracted from an environmental fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Raman Characterization of Fungal DHN and DOPA Melanin Biosynthesis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ricerca.sns.it [ricerca.sns.it]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Purity of Commercial 2,3-Dihydroxynaphthalene
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of common analytical methods for assessing the purity of commercial 2,3-dihydroxynaphthalene, complete with experimental protocols and data presentation to aid in selecting the most appropriate technique for your laboratory's needs.
Introduction to this compound and Its Common Impurities
This compound is a vital aromatic diol used in the synthesis of various dyes, pigments, and pharmaceutical intermediates. The purity of commercial batches can vary depending on the synthetic route employed. A prevalent method for its synthesis involves the sulfonation of naphthalene (B1677914) followed by caustic fusion.[1] This process can lead to characteristic impurities, including:
-
Residual Sulfonic Acids: Compounds such as this compound-6-sulfonic acid may remain if the hydrolysis step is incomplete.
-
Isomeric Dihydroxynaphthalenes: The synthesis may also yield other isomers of dihydroxynaphthalene, which can be difficult to separate due to their similar chemical properties.
-
Starting Materials and Byproducts: Trace amounts of naphthalene and other reaction byproducts from the multi-step synthesis can also be present.
A thorough purity evaluation is therefore essential to identify and quantify these potential contaminants.
Comparative Analysis of Purity Evaluation Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the desired level of accuracy, the nature of the suspected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Method | Principle | Information Provided | Throughput | Cost per Sample | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (% area), detection and quantification of non-volatile impurities. | High | Moderate | High sensitivity and resolution for separating isomers and related substances. | Requires method development; analyte must be soluble in the mobile phase. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities; structural confirmation of impurities. | Moderate | High | High specificity and sensitivity; provides structural information. | Requires derivatization for the non-volatile this compound; potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities, and quantitative purity assessment (qNMR). | Low | High | Provides detailed structural information; qNMR is a primary ratio method that does not require a standard of the analyte. | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. |
| Melting Point Analysis | Determination of the temperature range over which a solid turns into a liquid. | Preliminary indication of purity. | High | Low | Simple, fast, and inexpensive. | Non-specific; only provides a general indication of purity and is susceptible to observer error. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These should serve as a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for quantifying the purity of this compound and separating it from its non-volatile impurities, particularly other dihydroxynaphthalene isomers.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the commercial this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is recommended to ensure good separation of polar and non-polar impurities. A starting point could be a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. Silylation is a common and effective derivatization technique.
Instrumentation:
-
GC-MS system
Reagents:
-
Anhydrous pyridine (B92270) or acetonitrile
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))[2][3]
-
Anhydrous solvent (e.g., hexane (B92381) or dichloromethane) for dilution
Procedure:
-
Derivatization (Silylation):
-
In a GC vial, dissolve a small, accurately weighed amount of the this compound sample (e.g., 1 mg) in 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of the silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature. If necessary, dilute with an anhydrous solvent like hexane.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
-
Analysis: The resulting chromatogram will show the silylated this compound and any derivatized impurities. The mass spectra can be used to identify the impurities by comparing them to spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for both structural confirmation and quantitative purity assessment. Quantitative NMR (qNMR) can determine the purity of a substance without the need for a reference standard of the analyte itself.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, Acetone-d6)
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation for ¹H qNMR:
-
Accurately weigh the this compound sample and a suitable internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Melting Point Analysis
This is a simple and rapid method for a preliminary assessment of purity. Impurities will typically cause a depression and broadening of the melting point range.[4][5][6]
Instrumentation:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered commercial this compound into a capillary tube.
-
Measurement: Place the capillary tube in the melting point apparatus and heat slowly (1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely molten.
-
Comparison: Compare the observed melting point range to the literature value for pure this compound (typically around 162-166 °C). A broad and depressed melting range suggests the presence of impurities.
Workflow for Purity Evaluation
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial this compound sample.
Caption: Workflow for the purity evaluation of this compound.
By employing a combination of these methods, researchers can confidently ascertain the purity of their commercial this compound, ensuring the integrity of their subsequent research and development activities.
References
- 1. CN103880600A - Synthetic method of 2,3-dihydroxy naphthlene - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis method of 2, 3-dihydroxynaphthalene-1, 6-disulfonic acid chemical intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN108409542B - Method for synthesizing 2, 3-dihydroxynaphthalene - Google Patents [patents.google.com]
- 6. CN106187835A - 2,3 dihydroxy naphthlene 1,6 disulfonic acid chemical intermediate synthetic methods - Google Patents [patents.google.com]
Inter-Laboratory Validation for the Quantification of 2,3-Dihydroxynaphthalene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of metabolites is paramount. 2,3-Dihydroxynaphthalene (2,3-DHN) is a metabolite of naphthalene (B1677914), a polycyclic aromatic hydrocarbon, and its accurate measurement in biological matrices is crucial for toxicological and metabolic studies. This guide provides a comparative overview of analytical methodologies applicable to the quantification of 2,3-DHN, supported by established experimental protocols for similar analytes, in the absence of a direct inter-laboratory validation study for this specific isomer.
Comparative Analysis of Analytical Methods
The selection of an analytical method for 2,3-DHN quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are well-established for the analysis of dihydroxynaphthalene isomers.[1][4] Other potential methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and emerging biosensor technologies.
Data Presentation: Quantitative Method Comparison
The following table summarizes the anticipated performance of various analytical methods for the determination of this compound, based on data for analogous compounds.[1][4][5]
| Analytical Method | Principle | Sample Matrix | Limit of Detection (LOD) | Linearity Range | Precision (%RSD) | Accuracy/Recovery (%) | Throughput |
| GC-MS/MS | Gas chromatography separation followed by tandem mass spectrometry detection. | Urine, Plasma | 0.05 - 0.2 µg/L | 0.1 - 100 µg/L | 1.4 - 6.6% | 90 - 110% | Medium |
| HPLC-UV | Liquid chromatography separation with UV-Vis detection. | Aqueous samples | Not established for DHN | Not established for DHN | Not established for DHN | Not established for DHN | High |
| HPLC-Fluorescence | Liquid chromatography with fluorescence detection. | Environmental Samples | ng/L range (for PAHs) | ng/L - µg/L | < 10% | > 85% | High |
| Amperometric Biosensor | Electrochemical detection based on an enzymatic reaction. | Aqueous solutions | ~1 µM | 5 - 100 µM | < 5% | Not applicable | Very High |
| UV-Vis Spectrophotometry | Measurement of light absorption. | Pure solutions | Not established for DHN | Not established for DHN | Not established for DHN | Not established for DHN | Very High |
Note: Data for HPLC-UV and UV-Vis Spectrophotometry for the direct quantitative analysis of dihydroxynaphthalenes in biological matrices is limited, suggesting these methods are less commonly employed for this purpose.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. The following section outlines a typical protocol for the quantification of dihydroxynaphthalenes in urine using GC-MS/MS, which is considered a gold standard method.[1][4][6]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol for Dihydroxynaphthalene Analysis in Urine
-
Sample Preparation:
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase/arylsulfatase to deconjugate the glucuronide and sulfate (B86663) metabolites of 2,3-DHN.[6][7]
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge to isolate and concentrate the analyte.[7]
-
Derivatization: The extracted analyte is derivatized, for example, by silylation, to increase its volatility for GC analysis.[1][6]
-
-
GC-MS/MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation.
-
The separated components are then introduced into a tandem mass spectrometer for detection. The use of multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[4]
-
-
Quantification:
-
A calibration curve is generated using certified reference materials of this compound.
-
Isotope-labeled internal standards, such as D6-1,2-dihydroxynaphthalene, are often used to ensure accurate quantification by correcting for matrix effects and variations in sample preparation.[4]
-
Visualizations
To better illustrate the biological context and analytical workflow, the following diagrams are provided.
Caption: Metabolic pathway of naphthalene leading to the formation of dihydroxynaphthalene isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. iosrphr.org [iosrphr.org]
- 4. Reliable quantification of 1,2-dihydroxynaphthalene in urine using a conjugated reference compound for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reliable quantification of 1,2-dihydroxynaphthalene in urine using a conjugated reference compound for calibration [agris.fao.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 2,3-Dihydroxynaphthalene and 2,6-Dihydroxynaphthalene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,3-dihydroxynaphthalene and 2,6-dihydroxynaphthalene (B47133), two important isomers of dihydroxynaphthalene used as building blocks in a variety of synthetic applications. This document outlines their synthesis, key physical and chemical properties, and comparative performance in specific applications, supported by experimental data.
Introduction
This compound and 2,6-dihydroxynaphthalene are aromatic diols that serve as versatile precursors in the synthesis of dyes, pigments, high-performance polymers, and biologically active molecules.[1][2] Their distinct substitution patterns on the naphthalene (B1677914) ring result in different chemical reactivities and physical properties, making the choice of isomer critical for achieving desired outcomes in material science and drug development.
Synthesis of Dihydroxynaphthalene Isomers
The synthesis of 2,3- and 2,6-dihydroxynaphthalene can be achieved through various methods, with notable differences in reaction conditions, yields, and environmental impact.
Synthesis of this compound
A modern and more environmentally friendly approach to synthesizing this compound involves the direct oxidation of naphthalene using hydrogen peroxide in the presence of a catalyst and a phase transfer agent. This method avoids the harsh conditions and waste generation associated with traditional sulfonation and alkali fusion processes.
Experimental Protocol: Synthesis of this compound via Oxidation
-
Reaction Setup: In a 1000 ml three-necked flask, add 512 g of n-octane, 128 g of naphthalene, 0.13 g of 2,4,6-trimethylphenyl carbene copper (catalyst), and 3.0 g of tetrahexylammonium (B1222370) chloride (phase transfer catalyst).
-
Reaction Conditions: Heat the mixture to 50°C while stirring.
-
Addition of Oxidant: Add 300 g of 30% hydrogen peroxide dropwise over 2 hours.
-
Reaction Progression: Continue the reaction for 5 hours at 50°C.
-
Work-up and Isolation: After the reaction, separate the aqueous phase and extract it three times with 100 g of n-octane. Combine the organic phases. The product, this compound, is obtained from the organic phase. This process has reported yields ranging from 62.5% to 78.6%.
Synthesis of 2,6-Dihydroxynaphthalene
A common and high-yielding method for the synthesis of 2,6-dihydroxynaphthalene is the one-pot alkali fusion of disodium (B8443419) 2,6-naphthalenedisulfonate.
Experimental Protocol: Synthesis of High-Purity 2,6-Dihydroxynaphthalene
-
Reactant Preparation: Prepare a mixed alkali by combining sodium hydroxide (B78521) and potassium hydroxide in a 2:1 mass ratio.
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, add disodium 2,6-naphthalenedisulfonate and the mixed alkali in a 1:3 mass ratio. Add phenol (B47542) or antioxidant 1010 to prevent overoxidation.
-
Alkali Fusion: Heat the mixture to 345°C and maintain the temperature for the reaction to proceed.
-
Work-up and Purification: After the reaction is complete, the crude product is purified by recrystallization from a methanol-water mixed solvent. This method can achieve a yield of 86.3% with a purity of up to 99%.[3]
Another efficient method starts from 6-bromo-2-naphthol, offering milder reaction conditions. This multi-step synthesis involves the protection of the hydroxyl group, followed by a Grignard reaction and subsequent Baeyer-Villiger oxidation-rearrangement, achieving an overall yield of 52% and a purity of 95.7%.
Comparative Data
Synthesis Comparison
| Parameter | This compound (Oxidation Method) | 2,6-Dihydroxynaphthalene (Alkali Fusion Method) | 2,6-Dihydroxynaphthalene (from 6-bromo-2-naphthol) |
| Starting Material | Naphthalene | Disodium 2,6-naphthalenedisulfonate | 6-Bromo-2-naphthol |
| Key Reagents | Hydrogen peroxide, catalyst, phase transfer catalyst | NaOH, KOH, antioxidant | NaH, MOMCl, n-BuLi, DMF, m-CPBA |
| Reaction Temperature | 50°C | 345°C | -78°C to 10°C |
| Yield | 62.5 - 78.6% | 86.3%[3] | 52% (overall) |
| Purity | Not specified in detail | Up to 99%[3] | 95.7% |
| Environmental Impact | Lower, avoids large amounts of acid/alkali waste | High, generates significant salt-containing wastewater | Milder conditions, but involves multiple steps |
Physical and Spectroscopic Properties
| Property | This compound | 2,6-Dihydroxynaphthalene |
| CAS Number | 92-44-4 | 581-43-1 |
| Molecular Formula | C₁₀H₈O₂ | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol [4] | 160.17 g/mol [3] |
| Appearance | White or pale pink to pale brown or pale grey crystals or powder[5] | Pale cream to cream to pale brown to pale gray to gray crystals or powder[6] |
| Melting Point | 160-164 °C | 223-225 °C[7] |
| Solubility | Soluble in many organic solvents | Soluble in methanol, slightly soluble in water and DMSO |
| ¹H NMR (DMSO-d₆, ppm) | δ ~9.0 (s, 2H, OH), 7.5-7.1 (m, 6H, Ar-H) | δ ~9.5 (s, 2H, OH), 7.6 (d, 2H), 7.1 (d, 2H), 7.0 (s, 2H) |
| ¹³C NMR (DMSO-d₆, ppm) | δ ~145, 128, 126, 123, 108 | δ ~154, 130, 129, 125, 109, 106 |
| FTIR (cm⁻¹) | ~3300 (O-H stretch), ~1600 (C=C aromatic stretch), ~1200 (C-O stretch) | ~3250 (O-H stretch), ~1620 (C=C aromatic stretch), ~1210 (C-O stretch)[8] |
Note: NMR and FTIR data are approximate and may vary depending on the solvent and instrument used. The provided data is based on typical values found in the literature.
Performance in Synthesis
Antioxidant Activity
A comparative study on the antioxidant properties of dihydroxynaphthalene isomers revealed that the position of the hydroxyl groups significantly influences their activity. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.
Generally, isomers with hydroxyl groups on the α-position (e.g., 1,8- and 1,6-dihydroxynaphthalene) exhibit higher antioxidant power compared to those with β-substitution (e.g., 2,6- and 2,7-dihydroxynaphthalene). However, 2,6-dihydroxynaphthalene was noted as an exception, demonstrating significant reducing power in the FRAP assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents: Prepare a stock solution of DPPH in methanol. Prepare stock solutions of the dihydroxynaphthalene isomers and a reference standard (e.g., Trolox) in methanol.
-
Assay Procedure: In a microplate, add the DPPH solution to various concentrations of the test compounds.
-
Measurement: Monitor the decrease in absorbance at 515 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The results are often expressed as EC₅₀ values (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
| Isomer | DPPH Scavenging Activity | FRAP Assay Performance |
| This compound | Moderate | Moderate |
| 2,6-Dihydroxynaphthalene | Lower than α-isomers | High reducing power |
Polymer Synthesis
2,6-Dihydroxynaphthalene is a well-established monomer for the synthesis of high-performance polymers such as liquid crystalline polyesters and polyamides. The linearity and rigidity imparted by the 2,6-disubstituted naphthalene unit contribute to the excellent thermal stability and mechanical properties of the resulting polymers.
In contrast, the use of this compound in polymer synthesis is less common in the literature, making a direct comparative performance analysis challenging. The non-linear, kinked structure of the 2,3-isomer would likely result in polymers with lower crystallinity and melting points, and potentially different solubility characteristics compared to their 2,6-derived counterparts.
Dye Synthesis
2,6-Dihydroxynaphthalene serves as an effective coupling component in the synthesis of azo dyes. Its structure allows for the creation of dyes with desirable properties such as high lightfastness and washfastness, which are crucial for textile applications.[2] The specific performance of this compound as a dye precursor is not as extensively documented in readily available literature, preventing a direct comparative assessment.
Visualizations
Synthesis Pathways
Caption: Synthesis routes for 2,3- and 2,6-dihydroxynaphthalene.
Application Workflow
Caption: Primary applications of dihydroxynaphthalene isomers.
Conclusion
This compound and 2,6-dihydroxynaphthalene, while structurally similar, exhibit distinct characteristics that dictate their suitability for different synthetic applications.
-
2,6-Dihydroxynaphthalene is the isomer of choice for creating linear, rigid polymers with high thermal stability and for synthesizing high-performance dyes. Its synthesis via alkali fusion is well-established and provides high yields and purity.
-
This compound offers an alternative chemical architecture that can be synthesized under milder, more environmentally friendly conditions. While its applications in polymers are not as well-explored, its potential as an antioxidant and precursor for other specialty chemicals warrants further investigation.
The selection between these two isomers will ultimately depend on the desired properties of the final product and the synthetic strategy employed. Further research into the polymerization of this compound and a direct comparative analysis of the resulting polymers' properties would be invaluable to the materials science community. No definitive involvement in specific cellular signaling pathways for either isomer has been prominently reported in the reviewed literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H8O2 | CID 7091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2,6-Dihydroxynaphthalene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 2,6-ジヒドロキシナフタレン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
A Comparative Review of Synthesis Strategies for Dihydroxynaphthalenes
For Researchers, Scientists, and Drug Development Professionals
Dihydroxynaphthalenes (DHNs), also known as naphthalenediols, are a class of aromatic organic compounds that serve as crucial intermediates in the synthesis of a wide array of commercially significant products. Their applications span from the manufacturing of dyes and pigments to the development of high-performance polymers and pharmaceuticals. The strategic placement of two hydroxyl groups on the naphthalene (B1677914) core imparts unique chemical reactivity, making the efficient and selective synthesis of specific DHN isomers a topic of considerable interest in both academic and industrial research. This guide provides a comparative overview of the primary synthetic strategies for producing various dihydroxynaphthalene isomers, with a focus on experimental methodologies and quantitative performance data.
Key Synthesis Strategies
The synthesis of dihydroxynaphthalenes can be broadly categorized into four main approaches:
-
Alkali Fusion of Naphthalenesulfonic Acids: This is a well-established and widely used industrial method for producing various DHN isomers. The process involves the sulfonation of naphthalene followed by fusion with a strong alkali, typically sodium hydroxide (B78521) or a mixture of sodium and potassium hydroxides, at high temperatures.
-
Bucherer-Lepetit Reaction: While classically known for the conversion of naphthols to naphthylamines, the reversible nature of the Bucherer reaction allows for the synthesis of naphthols from the corresponding naphthylamines in the presence of an aqueous bisulfite solution. This method is particularly useful for specific isomer preparations.
-
Oxidation of Dialkylnaphthalenes: This strategy employs the oxidation of substituted naphthalenes, such as diisopropylnaphthalenes, to the corresponding dihydroperoxides, which are then subjected to acid-catalyzed cleavage to yield the desired dihydroxynaphthalene and a ketone byproduct (e.g., acetone).
-
Electrochemical Synthesis: This modern approach focuses on the electrochemical polymerization of dihydroxynaphthalene monomers to create thin films of poly(dihydroxynaphthalene). This method offers a high degree of control over film thickness and morphology and is particularly relevant for applications in materials science and electronics.
Comparative Data of Synthesis Strategies
The following tables summarize the quantitative data for the synthesis of various dihydroxynaphthalene isomers using the aforementioned strategies.
Table 1: Synthesis of 1,5-Dihydroxynaphthalene (B47172) via Alkali Fusion
| Parameter | Value | Reference |
| Starting Material | Naphthalene-1,5-disulfonic acid | [1] |
| Reagents | Sodium hydroxide, Water | [2] |
| Reaction Temperature | 25°C (sulfonation), 180°C (alkali fusion) | [1][2] |
| Reaction Time | 4 hours (sulfonation), 7 hours (alkali fusion) | [2] |
| Yield | 90.2% | [1] |
| Purity | 99.3% | [1] |
Table 2: Synthesis of 2,3-Dihydroxynaphthalene Derivatives
| Isomer | Starting Material | Method | Reagents | Yield | Reference |
| 2,3-DHN-6-sulfonic acid | Disodium (B8443419) 2-hydroxynaphthalene-3,6-disulfonate | Alkali Fusion | NaOH, Hydrogenated triphenyl mixture | 96.3% | [3] |
| 2,3-DHN | 2,3-DHN-6-sodium sulfonate | Hydrolysis | Ionic liquid catalyst in organic solvent | >92% | [4] |
| 2,3-DHN | Naphthalene | Oxidation | H2O2, Catalyst, Phase transfer catalyst | 63.9% | [5] |
Table 3: Synthesis of 2,6-Dihydroxynaphthalene (B47133)
| Starting Material | Method | Reagents | Temperature | Yield | Purity | Reference |
| Disodium 2,6-naphthalenedisulfonate | Alkali Fusion | NaOH, KOH, Phenol (B47542) | 345°C | 86.3% | 99% | [6] |
| 6-Bromo-2-naphthol | Baeyer-Villiger Oxidation | m-CPBA, HCl | 10°C | 52% (overall) | 95.7% | [7] |
Table 4: Synthesis of 2,7-Dihydroxynaphthalene via Alkali Fusion
| Parameter | Value | Reference |
| Starting Material | Sodium 2,7-naphthalenedisulfonate | [8] |
| Reagents | Sodium hydroxide, Sodium oxide | [8] |
| Reaction Temperature | 260-320°C | [8] |
| Reaction Time | 8-12 hours | [8] |
| Yield | 77.1% (optimized) | [8] |
Experimental Protocols
Alkali Fusion for 2,6-Dihydroxynaphthalene Synthesis[6]
Materials:
-
Disodium 2,6-naphthalenedisulfonate
-
Sodium hydroxide (NaOH)
-
Potassium hydroxide (KOH)
-
Phenol (as an antioxidant)
-
Methanol-water mixed solvent for refining
Procedure:
-
In a reaction vessel, combine disodium 2,6-naphthalenedisulfonate and a mixture of sodium hydroxide and potassium hydroxide in a mass ratio of 1:3. The mass ratio of NaOH to KOH in the mixed alkali is 2:1.
-
Add a small amount of phenol to the mixture to prevent overoxidation.
-
Heat the mixture to 345°C under a nitrogen atmosphere and maintain this temperature for the duration of the reaction.
-
After the reaction is complete, cool the mixture and dissolve it in water.
-
Acidify the aqueous solution to precipitate the crude 2,6-dihydroxynaphthalene.
-
Filter the crude product and purify it by recrystallization from a methanol-water mixed solvent to obtain high-purity 2,6-dihydroxynaphthalene.
Bucherer-Lepetit Reaction: General Procedure[9][10]
Materials:
-
Aryl amine (e.g., a diaminonaphthalene)
-
Sodium bisulfite (NaHSO₃)
-
Aqueous ammonia (B1221849) or amine
-
Water
Procedure:
-
Dissolve the starting naphthylamine in an aqueous solution of sodium bisulfite.
-
Heat the mixture in the presence of ammonia or a primary/secondary amine in a sealed vessel (autoclave).
-
The reaction is reversible, and the equilibrium can be shifted by controlling the concentration of the reactants. To favor the formation of the naphthol, a higher concentration of water and bisulfite is used, and ammonia is removed as it is formed.
-
After the reaction, the mixture is cooled, and the dihydroxynaphthalene product is isolated by acidification and filtration.
Oxidation of 2,6-Diisopropylnaphthalene[11]
Materials:
-
Basic compound (e.g., NaOH)
-
Oxygen or air
-
Acid catalyst (e.g., sulfuric acid)
-
Hydrogen peroxide
Procedure:
-
Oxidize 2,6-diisopropylnaphthalene with air or oxygen in the presence of a basic compound. This step is typically carried out at elevated temperatures and pressures to facilitate the formation of the corresponding dihydroperoxide.
-
The resulting reaction mixture containing the dihydroperoxide is then subjected to acid cleavage.
-
Add an acid catalyst, such as sulfuric acid, and hydrogen peroxide to the reaction mixture.
-
The dihydroperoxide is cleaved to form 2,6-dihydroxynaphthalene and acetone.
-
The 2,6-dihydroxynaphthalene is then isolated from the reaction mixture and purified.
Electrochemical Synthesis of Poly(1,5-dihydroxynaphthalene) Film[12]
Materials:
-
1,5-Dihydroxynaphthalene (monomer)
-
Boron trifluoride diethyl etherate (BFEE)
-
Ethanol
-
Stainless steel sheets (working electrode)
-
Platinum wire (counter electrode)
-
Saturated Calomel (B162337) Electrode (SCE, reference electrode)
Procedure:
-
Prepare an electrolyte solution by dissolving 1,5-dihydroxynaphthalene in a mixture of boron trifluoride diethyl etherate and ethanol.
-
Set up a three-electrode electrochemical cell with a stainless steel sheet as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode as the reference electrode.
-
Immerse the electrodes in the electrolyte solution.
-
Perform direct anodic oxidation of the 1,5-dihydroxynaphthalene monomer by applying a potential sweep or holding the potential at a specific value (e.g., onset oxidation potential of 0.78V vs. SCE).
-
A film of poly(1,5-dihydroxynaphthalene) will be deposited on the surface of the stainless steel working electrode.
-
After deposition, the coated electrode is removed from the cell, rinsed with a suitable solvent, and dried.
Visualization of Synthesis Pathways
The following diagrams illustrate the key chemical transformations in the synthesis of dihydroxynaphthalenes.
Caption: General pathway for dihydroxynaphthalene synthesis via alkali fusion.
Caption: Reversible mechanism of the Bucherer-Lepetit reaction.
Caption: Synthesis of dihydroxynaphthalene by oxidation of diisopropylnaphthalene.
Caption: Workflow for the electrochemical synthesis of poly(dihydroxynaphthalene) films.
References
- 1. (Open Access) Synthesis of High-purity 1,5-Dihydroxynaphthalene (2007) | Shi Quan-da | 1 Citations [scispace.com]
- 2. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN103880600A - Synthetic method of 2,3-dihydroxy naphthlene - Google Patents [patents.google.com]
- 5. CN108409542B - Method for synthesizing 2, 3-dihydroxynaphthalene - Google Patents [patents.google.com]
- 6. Synthesis of High-Purity 2,6-Dihydroxynaphthalene [yyhx.ciac.jl.cn]
- 7. researchgate.net [researchgate.net]
- 8. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 2,3-Dihydroxynaphthalene
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2,3-Dihydroxynaphthalene, a compound commonly used in laboratory settings. Adherence to these protocols will mitigate risks and promote a culture of safety.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3][4]
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If working with the powder form, avoid breathing in dust and use only in a well-ventilated area or under a chemical fume hood.[2][3]
**Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][5] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid residues, contaminated labware (such as weighing boats and pipette tips), and contaminated PPE in a designated hazardous waste container.[6][7] This container should be made of a compatible material like glass or polyethylene.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[6]
-
-
Labeling:
-
The waste container must be clearly and accurately labeled as "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate any known hazards, such as "Toxic" or "Irritant."[6]
-
-
Storage:
-
Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6]
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[6]
-
Collection: Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.[6]
-
Decontamination: Clean the spill area with an appropriate solvent or decontamination solution, and collect the cleaning materials as hazardous waste.[6]
-
Reporting: Report the spill to your laboratory supervisor and EHS office immediately.[6]
Hazard Data Summary
The following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[1][4] |
| Skin corrosion/irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[1][2][4] |
| Serious eye damage/eye irritation (Category 1) | GHS05 | Danger | H318: Causes serious eye damage[1][3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation[1][2] |
Disposal Workflow
The diagram below illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C10H8O2 | CID 7091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. static.igem.org [static.igem.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 2,3-Dihydroxynaphthalene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dihydroxynaphthalene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identification and Hazards
| Property | Value | Reference |
| CAS Number | 92-44-4 | [1][2] |
| Molecular Formula | C₁₀H₈O₂ | [3][4][5] |
| Molecular Weight | 160.17 g/mol | [6] |
| Appearance | Off-white to reddish-white powder, crystals, or crystalline powder.[4][5][7] | |
| GHS Hazard Classifications | Acute toxicity, oral (Category 4), Skin irritation (Category 2), Serious eye damage/eye irritation (Category 1/2), Specific target organ toxicity — single exposure (Category 3), May cause respiratory irritation.[1][6][8] | |
| Signal Word | Danger or Warning | [1][8] |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye damage/irritation. May cause respiratory irritation.[1][6][8][9][10] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specifications | Citations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary. | [8][11] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use. Contaminated leather items should be destroyed. | [8][10][11] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask of type N95 (US) is recommended. | [8] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Storage :
Emergency and First Aid Measures
Immediate action is crucial in case of accidental exposure.
| Exposure Route | First Aid Procedure | Citations |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. | [4][8][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs. | [8][9][10] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][8][9][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell. | [3][9] |
Disposal Plan
-
Waste Collection :
-
Collect waste material in a suitable, labeled, and closed container.[8]
-
Contaminated materials, including PPE, should be treated as hazardous waste.
-
-
Disposal Method :
Experimental Workflow for Safe Handling
References
- 1. fishersci.com [fishersci.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. A11307.30 [thermofisher.com]
- 6. This compound | C10H8O2 | CID 7091 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
